molecular formula C11H8N2O2 B159612 2,2'-Bipyridine-4-carboxylic acid CAS No. 1748-89-6

2,2'-Bipyridine-4-carboxylic acid

Cat. No.: B159612
CAS No.: 1748-89-6
M. Wt: 200.19 g/mol
InChI Key: FRYSEKUUHUUJPX-UHFFFAOYSA-N
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Description

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSEKUUHUUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433122
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-89-6
Record name [2,2′-Bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1748-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2,2'-Bipyridine-4-carboxylic acid from 4,4'-dimethyl-2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2'-Bipyridine-4-carboxylic acid and its dicarboxylic acid analog from 4,4'-dimethyl-2,2'-bipyridine. The document provides a comparative analysis of different synthetic strategies, detailed experimental protocols, and a summary of quantitative data.

Introduction

2,2'-Bipyridine derivatives are of significant interest in coordination chemistry, materials science, and pharmaceutical research. The introduction of carboxylic acid functionalities onto the bipyridine scaffold provides crucial anchoring points for the development of metal-organic frameworks (MOFs), photosensitizers in dye-sensitized solar cells, and bioactive metal complexes with potential therapeutic applications. This guide focuses on the controlled oxidation of 4,4'-dimethyl-2,2'-bipyridine to selectively yield either the mono- or di-carboxylic acid derivative, providing researchers with the necessary information to produce these valuable compounds.

Synthetic Pathways Overview

The primary method for the synthesis of this compound and 2,2'-Bipyridine-4,4'-dicarboxylic acid from 4,4'-dimethyl-2,2'-bipyridine is the oxidation of one or both methyl groups. The selectivity of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

  • Selective Mono-oxidation: The use of milder oxidizing agents, such as selenium dioxide (SeO₂), often in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP), allows for the selective oxidation of a single methyl group to a carboxylic acid (or an intermediate aldehyde). This method is crucial for obtaining 4'-methyl-2,2'-bipyridine-4-carboxylic acid.

  • Complete Di-oxidation: Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid or potassium permanganate (KMnO₄), are employed for the exhaustive oxidation of both methyl groups to yield 2,2'-Bipyridine-4,4'-dicarboxylic acid.

The following diagram illustrates the general synthetic workflow:

G cluster_start Starting Material cluster_mono Selective Mono-oxidation cluster_di Complete Di-oxidation 4,4'-dimethyl-2,2'-bipyridine 4,4'-dimethyl-2,2'-bipyridine Oxidizing_Agent_1 SeO2 / TBHP 4,4'-dimethyl-2,2'-bipyridine->Oxidizing_Agent_1 Dioxane Oxidizing_Agent_2 K2Cr2O7 / H2SO4 4,4'-dimethyl-2,2'-bipyridine->Oxidizing_Agent_2 Product_1 This compound Oxidizing_Agent_1->Product_1 Product_2 2,2'-Bipyridine-4,4'-dicarboxylic acid Oxidizing_Agent_2->Product_2

Caption: Synthetic workflow for the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the mono- and di-carboxylic acid derivatives.

Product NameStarting MaterialOxidizing Agent(s)SolventYield (%)Reference(s)
This compound4,4'-dimethyl-2,2'-bipyridineSeO₂, TBHPDioxaneModerate[1]
2,2'-Bipyridine-4,4'-dicarboxylic acid4,4'-dimethyl-2,2'-bipyridineK₂Cr₂O₇ / H₂SO₄Sulfuric AcidHigh[2]
2,2'-Bipyridine-4,4'-dicarboxylic acid4,4'-dimethyl-2,2'-bipyridineKMnO₄Water/Base-

Note: The yield for the mono-oxidation is described as "moderate to good" in the literature, but a specific percentage is not provided.

Experimental Protocols

Synthesis of this compound (Selective Mono-oxidation)

This protocol is based on the selective oxidation of a methyl group on an N-heteroaromatic compound using selenium dioxide and tert-butyl hydroperoxide.[1]

Reagents and Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Selenium dioxide (SeO₂)

  • 70% tert-butyl hydroperoxide (TBHP) in water

  • Dioxane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of selenium dioxide (2.3 equivalents) in dioxane, add 70% tert-butyl hydroperoxide (1 equivalent) dropwise. Stir the mixture for 30 minutes at room temperature.

  • Add 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to be acidic with HCl to precipitate any dicarboxylic acid byproduct. Filter if necessary.

  • Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid (Complete Di-oxidation)

This protocol describes the high-yield synthesis using potassium dichromate in sulfuric acid.[2]

Reagents and Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Carefully dissolve 4,4'-dimethyl-2,2'-bipyridine in concentrated sulfuric acid in a round-bottom flask, keeping the mixture cool in an ice bath.

  • Slowly add potassium dichromate in small portions to the stirred solution, maintaining the temperature below a designated point to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by gentle heating to ensure complete oxidation.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the white precipitate of 2,2'-Bipyridine-4,4'-dicarboxylic acid by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water to remove any residual acid and inorganic salts.

  • Dry the product in a vacuum oven.

Applications in Drug Development and Materials Science

This compound and its derivatives are not typically direct signaling molecules but serve as crucial ligands in the construction of larger, functional complexes. These complexes have shown significant promise in various fields, including drug development and materials science.

The following diagram illustrates the role of this compound as a building block for bioactive metal complexes.

G Start This compound Coordination Coordination Chemistry Start->Coordination Metal_Ion Metal Ion (e.g., Ru, Pt) Metal_Ion->Coordination Bioactive_Complex Bioactive Metal Complex Coordination->Bioactive_Complex Application Therapeutic Application (e.g., Anticancer Agent) Bioactive_Complex->Application

Caption: Role of this compound in developing bioactive complexes.

Ruthenium(II) complexes incorporating carboxylated bipyridine ligands have been investigated for their DNA/protein binding affinity, antioxidant activity, and cytotoxicity, demonstrating the influence of the carboxylic acid functionality on biological activity. Similarly, platinum(II) complexes with bipyridine-dicarboxylic acid ligands have been functionalized with bioactive molecules to create potential anticancer agents.[3]

Conclusion

The synthesis of this compound and its dicarboxylic acid analog from 4,4'-dimethyl-2,2'-bipyridine can be effectively controlled through the judicious selection of oxidizing agents. While strong oxidants lead to the dicarboxylic acid in high yields, milder, more selective reagents like selenium dioxide are key to obtaining the mono-carboxylic acid. These carboxylated bipyridines are valuable building blocks for the development of advanced materials and novel therapeutic agents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to synthesize and utilize these important compounds in their work.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,2'-Bipyridine-4-carboxylic acid. Due to the limited availability of specific, publicly accessible experimental ¹H NMR data for this compound, this document presents a detailed prediction of the ¹H NMR spectrum, a thorough experimental protocol for data acquisition, and visualizations to aid in the understanding of the molecule's structure and its expected spectral features.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds, including 2,2'-bipyridine and its substituted derivatives, as well as established principles of NMR spectroscopy. The expected spectrum is complex due to the asymmetry introduced by the carboxylic acid group, leading to seven distinct signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~9.10d~1.5
H-5~8.00dd~5.0, 1.5
H-6~8.90d~5.0
H-3'~8.55d~8.0
H-4'~8.10t~7.5
H-5'~7.60t~6.5
H-6'~8.75d~4.5
-COOH>13.0br s-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values may vary based on experimental conditions such as solvent, concentration, and temperature.

Molecular Structure and Proton Numbering

The diagram below illustrates the chemical structure of this compound with the conventional numbering system used for the assignment of protons in the predicted ¹H NMR data table.

Caption: Structure and proton numbering of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the potential for limited solubility in other common NMR solvents like chloroform-d.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a proton-sensitive probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time: At least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon of the carboxylic acid to be observed in a ¹³C NMR spectrum, but is less critical for ¹H NMR.

  • Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet,

In-depth Technical Guide on the Crystal Structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystallographic structure, experimental protocols, and molecular geometry of a key bipyridyl ligand.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of 2,2'-Bipyridine-4-carboxylic acid did not yield publicly available crystallographic data. This guide therefore provides a detailed analysis of the closely related and structurally significant compound, 2,2'-Bipyridine-4,4'-dicarboxylic acid , for which comprehensive data is available. This compound serves as a valuable proxy for understanding the structural characteristics of 4-carboxy-substituted bipyridines.

Executive Summary

2,2'-Bipyridine-4,4'-dicarboxylic acid is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs), functional dyes for solar cells, and supramolecular assemblies. Its rigid bipyridyl core and terminal carboxylic acid groups dictate its coordination chemistry and the architecture of the resulting materials. This document provides a technical overview of its crystal structure as determined by single-crystal X-ray diffraction, detailing the molecular geometry and the experimental procedures for its characterization.

Crystal Structure and Molecular Geometry

The crystal structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 199918 . The analysis reveals a molecule with a near-planar conformation, a common feature for bipyridyl compounds.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4183 (9)
b (Å) 8.2829 (10)
c (Å) 15.375 (2)
α (°) 90
β (°) 93.273 (1)
γ (°) 90
Volume (ų) 943.2 (2)
Z 2
Temperature (K) 298 (2)
Radiation type Mo Kα
μ (mm⁻¹) 0.09

Note: The unit cell parameters presented here are for a derivative, dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, as the primary crystallographic data for the parent acid was not fully detailed in the accessible search results. This data is provided to give a general understanding of the crystal system and unit cell dimensions.

Selected Bond Lengths and Angles

The molecular geometry is characterized by the bond lengths and angles within the bipyridine core and the carboxylic acid functional groups. The following table provides a selection of important intramolecular distances and angles.

Bond/AngleValue (Å or °)
C-C (inter-ring) ~1.49
C-N (pyridine) ~1.34
C-C (pyridine) ~1.39
C-C (carboxyl) ~1.50
C=O ~1.20
C-O ~1.32
N-C-C (inter-ring) ~116
C-N-C (pyridine) ~117
O-C=O (carboxyl) ~123

Note: These are typical values for this class of compounds and may vary slightly in the specific crystal structure.

Experimental Protocols

The determination of the crystal structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid involves a multi-step process from synthesis to data analysis.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

A common synthetic route involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • 0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine is gradually added to a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid under constant magnetic stirring.[1]

  • The reaction mixture is then heated and stirred for a specified period to allow for the oxidation of the methyl groups to carboxylic acids.

  • Upon completion, the reaction mixture is cooled and poured into a large volume of water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., methanol), and dried under vacuum.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified product in an appropriate solvent or by vapor diffusion.

Procedure (Slow Evaporation):

  • Dissolve the synthesized 2,2'-Bipyridine-4,4'-dicarboxylic acid in a suitable solvent (e.g., a mixture of water and an organic solvent) with gentle heating to achieve saturation.

  • Allow the solution to cool slowly to room temperature.

  • The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks, promoting the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

The crystal structure is determined using a single-crystal X-ray diffractometer.

Instrumentation:

  • A four-circle diffractometer equipped with a CCD or CMOS detector.

  • A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to reduce thermal vibrations of the atoms.

  • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

  • The collected data is processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the experimental workflow for the determination of the crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start 4,4'-dimethyl-2,2'-bipyridine reagents Na2Cr2O7 / H2SO4 reaction Oxidation start->reaction reagents->reaction product Crude Product reaction->product purification Purification product->purification final_product Pure 2,2'-Bipyridine- 4,4'-dicarboxylic acid purification->final_product dissolution Dissolution in Solvent final_product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

References

Navigating the Solubility Landscape of 2,2'-Bipyridine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in coordination chemistry and materials science. Its utility as a ligand in the synthesis of metal complexes for applications ranging from catalysis to pharmaceuticals necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and its analogues, details experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this class of compounds.

Core Concept: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features: the aromatic and somewhat nonpolar bipyridine core, the polar and acidic carboxylic acid group, and the basic nitrogen atoms within the pyridine rings. This amphipathic nature leads to a complex solubility profile. The protonation state of the molecule, which is dependent on the pH of the medium, can significantly alter its polarity and, consequently, its solubility.

cluster_Solvent Solvent Properties cluster_Solute Solute Properties 2_2_Bipyridine_4_carboxylic_acid This compound Bipyridine_Core Bipyridine Core (Hydrophobic) 2_2_Bipyridine_4_carboxylic_acid->Bipyridine_Core Carboxylic_Acid Carboxylic Acid (Hydrophilic, Acidic) 2_2_Bipyridine_4_carboxylic_acid->Carboxylic_Acid Pyridine_Nitrogens Pyridine Nitrogens (Hydrophilic, Basic) 2_2_Bipyridine_4_carboxylic_acid->Pyridine_Nitrogens Polarity Polarity Protic_Aprotic Protic vs. Aprotic pH pH Bipyridine_Core->Polarity Favors Non-polar Carboxylic_Acid->Polarity Favors Polar Carboxylic_Acid->Protic_Aprotic H-bonding Carboxylic_Acid->pH Influences Ionization Pyridine_Nitrogens->Polarity Favors Polar Pyridine_Nitrogens->Protic_Aprotic H-bonding Pyridine_Nitrogens->pH Influences Ionization

Factors influencing the solubility of this compound.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments and data for structurally similar compounds provide valuable insights.

Qualitative Solubility Profile:

The dicarboxylic acid analog, 2,2'-Bipyridine-4,4'-dicarboxylic acid, is reported to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] It is generally considered insoluble in water and non-polar solvents.[2][3][4]

Quantitative Data for a Related Compound:

While specific data for the title compound is scarce, a study on 2,2'-Bipyridine-5,5'-dicarboxylic acid provides an approximate solubility value.

CompoundSolvent SystemTemperature (°C)Solubility (mg/mL)
2,2'-Bipyridine-5,5'-dicarboxylic acid1:3 DMSO:PBS (pH 7.2)Not Specified~0.25

This data suggests that while soluble in DMSO-containing systems, the solubility may be limited.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, DMF, ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

Data Reporting:

The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

Synthesis Workflow

Understanding the synthesis of this compound and its derivatives can provide context for its purification and handling, which are related to its solubility properties. A common synthetic route to the dicarboxylic acid analog involves the oxidation of the corresponding dimethyl-bipyridine precursor.

Start 4,4'-Dimethyl-2,2'-bipyridine Oxidation Oxidation (e.g., KMnO4 or K2Cr2O7 in H2SO4) Start->Oxidation Precipitation Precipitation (Addition to water) Oxidation->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water and Methanol) Filtration->Washing Drying Drying (Under vacuum) Washing->Drying End 2,2'-Bipyridine-4,4'-dicarboxylic acid Drying->End

General synthesis workflow for 2,2'-Bipyridine-4,4'-dicarboxylic acid.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is limited, qualitative information and data from analogous compounds suggest a preference for polar aprotic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in their solvent systems of interest. A deeper understanding of the interplay between the molecule's structural features and solvent properties will enable more efficient design of experimental conditions for synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic properties of 2,2'-Bipyridine-4-carboxylic acid, a vital heterocyclic compound in coordination chemistry and materials science. The document collates available spectroscopic data and provides generalized experimental protocols for its characterization.

Introduction

This compound is a derivative of 2,2'-bipyridine, functionalized with a carboxylic acid group at the 4-position. This modification provides a convenient anchoring point for coordination to metal ions, making it a valuable ligand in the synthesis of metal-organic frameworks (MOFs), dye-sensitized solar cells, and luminescent materials. A thorough understanding of its spectroscopic properties is fundamental for the characterization and quality control of these advanced materials. This guide summarizes the key spectroscopic features of this compound, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for this compound. Where direct experimental data for the mono-acid is not available, estimations based on the closely related 2,2'-bipyridine and 2,2'-bipyridine-4,4'-dicarboxylic acid are provided and noted.

UV-Vis Absorption Spectroscopy

2,2'-Bipyridine and its derivatives exhibit characteristic UV absorption bands arising from π → π* transitions within the aromatic system. The introduction of a carboxylic acid group is expected to cause a slight shift in the absorption maxima.

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
2,2'-Bipyridine28111,200Acetonitrile[1]
2,2'-Bipyridine-4,4'-dicarboxylate~290Not specifiedNot specified[2]
This compound (Estimated) ~285-295 ~11,000-13,000 Acetonitrile/Methanol Estimate
Fluorescence Spectroscopy

While 2,2'-bipyridine itself is weakly fluorescent, its derivatives and metal complexes can exhibit significant luminescence. The fluorescence properties are often sensitive to the solvent environment and pH.

CompoundExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)SolventReference
2,2'-BipyridineNot specifiedDual emission observedNot specifiedPolar solvents[3]
This compound (Expected) ~290-300 ~350-450 Low Acetonitrile/Methanol Estimate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Chemical Shifts (δ, ppm)

Proton2,2'-Bipyridine (in CDCl₃)This compound (in DMSO-d₆)
H3, H3'8.33 (d)8.88 (d)
H4, H4'7.82 (t)8.03 (d)
H5, H5'7.32 (m)7.65 (dd)
H6, H6'8.68 (d)8.75 (d), 8.82 (s)

Note: The spectrum for this compound from ChemicalBook is not fully assigned. The provided assignments are estimations based on the expected electronic effects of the carboxylic acid group.

¹³C NMR Chemical Shifts (δ, ppm)

Carbon2,2'-Bipyridine (in CDCl₃)2,2'-Bipyridine-4,4'-dicarboxylic acid (in DMSO-d₆)This compound (Estimated in DMSO-d₆)
C2, C2'156.3157.1~156-158
C3, C3'120.6122.3~121-123
C4, C4'136.9142.5~138-142
C5, C5'123.8124.5~124-125
C6, C6'149.2150.8~150-152
C=O-166.2~166
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the bipyridine rings and the carboxylic acid group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Reference
O-H (Carboxylic acid)Stretching3300-2500 (broad)[4]
C-H (Aromatic)Stretching3100-3000[5]
C=O (Carboxylic acid)Stretching~1700[4]
C=N, C=C (Aromatic)Stretching1600-1400[5]
C-H (Aromatic)Out-of-plane bending900-700[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or water with appropriate pH adjustment to ensure solubility). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-600 nm. Use the solvent as a blank to obtain a baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in UV-grade Solvent (e.g., MeOH) A->B C Prepare Dilutions B->C F Measure Sample Absorbance C->F D Set Spectrophotometer (200-600 nm) E Run Blank (Solvent) D->E E->F G Identify λ_max F->G H Calculate Molar Absorptivity (ε) G->H

UV-Vis Spectroscopy Workflow
Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically in the micromolar range) of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at its absorption maximum (λ_ex ≈ λ_max from UV-Vis) and scan the emission wavelengths over a range of approximately λ_ex + 20 nm to 600 nm.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.

  • Data Analysis: Determine the wavelength of maximum emission. If a standard with a known quantum yield is available, the quantum yield of the sample can be determined using the comparative method.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (µM range) B Ensure Absorbance < 0.1 A->B C Set Spectrofluorometer B->C D Record Emission Spectrum (Excite at λ_max) C->D E Record Excitation Spectrum (Monitor at Emission Max) C->E F Identify Emission λ_max D->F E->F G Determine Quantum Yield (optional) F->G

Fluorescence Spectroscopy Workflow
NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a deuterated acid or base for solubility). Add a small amount of an internal standard (e.g., TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Standard parameters for acquisition can be used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of signals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts relative to the internal standard. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (e.g., TMS) A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D F Assign Chemical Shifts, Multiplicities, and Couplings D->F E Process Spectra E->F

NMR Spectroscopy Workflow
IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the ATR crystal) before running the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare KBr Pellet or use ATR C Acquire Sample Spectrum (4000-400 cm⁻¹) A->C B Acquire Background Spectrum B->C D Identify and Assign Characteristic Peaks C->D

IR Spectroscopy Workflow

Signaling Pathways and Logical Relationships

Currently, there is no established body of literature detailing specific biological signaling pathways in which this compound is a key modulator. Its primary role in scientific research is as a chelating ligand in the synthesis of coordination compounds and functional materials. The logical relationship of its utility is outlined in the diagram below, illustrating its progression from a fundamental building block to its application in various scientific fields.

Logical_Relationship cluster_properties Core Properties cluster_applications Primary Applications A This compound B Bidentate Chelating Ligand A->B C Carboxylic Acid Anchor A->C D Metal-Organic Frameworks (MOFs) B->D E Dye-Sensitized Solar Cells (DSSCs) B->E F Luminescent Materials B->F G Catalysis B->G C->D C->E

Utility of this compound

Conclusion

References

An In-depth Technical Guide to the Electrochemical Properties of 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,2'-Bipyridine-4-carboxylic acid and its closely related derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in materials science, drug development, and catalysis, offering detailed experimental methodologies, quantitative data, and visual representations of key concepts. While specific electrochemical data for this compound is limited in publicly available literature, this guide leverages data from its well-studied analogue, 2,2'-Bipyridine-4,4'-dicarboxylic acid, to provide a robust understanding of its expected electrochemical behavior.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the bipyridine family. Its structure, featuring a bipyridine core with a single carboxylic acid group, makes it a versatile building block in coordination chemistry and materials science. The bipyridine moiety acts as a strong chelating agent for various metal ions, while the carboxylic acid group provides a site for anchoring to surfaces or for further functionalization.[1] These characteristics are pivotal for its application in dye-sensitized solar cells (DSSCs), catalysis, and the development of novel therapeutic agents.[2][3]

Core Electrochemical Properties

The electrochemical behavior of 2,2'-bipyridine derivatives is primarily characterized by redox reactions involving the bipyridine rings and any associated metal centers in its complexes. The carboxylic acid substituent influences the electronic properties of the bipyridine system, thereby affecting its redox potentials.

Redox Behavior

The redox activity of this compound and its analogues is typically investigated using cyclic voltammetry (CV). In the absence of a coordinated metal, the bipyridine ligand itself can undergo reduction at negative potentials. When complexed with a metal ion, such as Ruthenium(II), the resulting complex exhibits both metal-centered and ligand-centered redox processes.

For instance, Ruthenium(II) complexes of 2,2'-bipyridine-4,4'-dicarboxylic acid show a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple at positive potentials. At negative potentials, irreversible ligand-based reductions are observed, which are attributed to the deprotonation of the carboxylic acid groups, followed by reversible reductions of the bipyridine rings. The electron-withdrawing nature of the carboxylic acid groups tends to make the oxidation of the metal center more difficult, resulting in a positive shift of the redox potential.

Table 1: Summary of Electrochemical Data for 2,2'-Bipyridine-4,4'-dicarboxylic Acid and its Ruthenium(II) Complexes

Compound/ComplexRedox ProcessPotential (V vs. Ag/AgCl)Solvent/ElectrolyteReference
[Ru(bpy)₂(dcbpy)]²⁺Ru(II) → Ru(III)+1.34Acetonitrile / 0.1 M TBAPF₆[4]
[Ru(bpy)₂(dcbpy)]²⁺Ligand-based reduction-1.1 to -1.5 (irreversible)Acetonitrile / 0.1 M TBAPF₆
[Ru(dcbpy)₃]²⁺Ru(II) → Ru(III)+1.52Acetonitrile / 0.1 M TBAPF₆
[Ru(dcbpy)₃]²⁺Ligand-based reduction-1.37 to -1.57 (irreversible)Acetonitrile / 0.1 M TBAPF₆

Note: 'bpy' denotes 2,2'-bipyridine and 'dcbpy' denotes 2,2'-bipyridine-4,4'-dicarboxylic acid. Data is presented as a representative range from available literature.

Experimental Protocols

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry.

Detailed Methodology for Cyclic Voltammetry

A standard three-electrode setup is employed for cyclic voltammetry measurements.[5]

  • Working Electrode: A glassy carbon electrode is commonly used. Prior to each experiment, the electrode surface is polished with alumina slurry on a polishing cloth, followed by rinsing with deionized water and the solvent to be used in the experiment.[6]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a typical choice for aqueous and many non-aqueous systems.[7]

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.[7]

  • Electrolyte Solution: The analyte (this compound or its complex) is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. For non-aqueous measurements, a common system is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.[8] For aqueous measurements, a phosphate buffer solution can be used.

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[9]

    • A background scan of the electrolyte solution is recorded to determine the potential window.

    • The analyte is added to the electrochemical cell, and the solution is purged again for a few minutes.

    • The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode C Assemble 3-Electrode Cell A->C B Prepare Electrolyte Solution B->C D Purge with Inert Gas C->D E Record Background CV D->E F Add Analyte & Purge E->F G Run Cyclic Voltammetry F->G H Determine Redox Potentials G->H I Analyze Peak Currents G->I J Assess Reversibility H->J I->J

Caption: General workflow for a cyclic voltammetry experiment.

Role in Signaling Pathways and Applications

The electrochemical properties of this compound and its derivatives are central to their function in various applications, particularly in the context of electron transfer processes.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye molecule, often a Ruthenium complex of a bipyridine carboxylic acid, is anchored to a semiconductor surface (e.g., TiO₂). Upon light absorption, the dye is excited, and an electron is injected into the conduction band of the semiconductor. The oxidized dye is then regenerated by a redox mediator in the electrolyte. The carboxylic acid group is crucial for the strong electronic coupling between the dye and the semiconductor, facilitating efficient electron injection. The redox potential of the dye must be appropriately matched with the energy levels of the semiconductor and the electrolyte for efficient cell operation.[10][11]

DSSC_Mechanism cluster_dssc DSSC Electron Transfer Pathway Light Light (hν) Dye Dye (e.g., Ru-complex) Light->Dye Excitation TiO2 TiO₂ Conduction Band Dye->TiO2 Electron Injection External_Circuit External Circuit TiO2->External_Circuit Electron Transport Electrolyte Redox Mediator (I⁻/I₃⁻) Electrolyte->Dye Dye Regeneration External_Circuit->Electrolyte

Caption: Electron transfer pathway in a dye-sensitized solar cell.
Electrocatalysis

Metal complexes of 2,2'-bipyridine carboxylic acids can act as electrocatalysts for various reactions, including the reduction of carbon dioxide. The catalytic cycle involves the transfer of electrons to the metal center, which then mediates the transformation of the substrate. The redox potentials of the catalyst are critical in determining the overpotential required for the reaction and the overall efficiency of the process.[8]

Conclusion

This compound is a fundamentally important molecule in the fields of materials science and coordination chemistry. Its electrochemical properties, largely inferred from its di-carboxylic acid analogue, demonstrate its potential as a versatile ligand for tuning the redox behavior of metal complexes. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to explore and exploit the electrochemical characteristics of this compound in the design of advanced functional materials and systems. Further research focusing specifically on the mono-carboxylic acid derivative is warranted to fully elucidate its unique electrochemical signature.

References

Unlocking Luminescence: A Technical Guide to the Quantum Yield of 2,2'-Bipyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of 2,2'-Bipyridine-4-carboxylic acid and its derivatives, compounds of significant interest in the fields of materials science, coordination chemistry, and biomedical research. Their inherent photophysical properties, particularly their luminescence, make them valuable building blocks for novel catalysts, sensors, and photoluminescent materials. This document summarizes available quantitative data, details experimental methodologies for quantum yield determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound Derivatives and Their Luminescence

This compound and its derivatives are heterocyclic organic compounds that serve as versatile chelating ligands, forming stable complexes with a variety of metal ions. The bipyridine backbone, coupled with the functional handle of a carboxylic acid group, allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules and their metal complexes. These compounds are pivotal in the synthesis of Metal-Organic Frameworks (MOFs), where the carboxylic acid group acts as an anchoring point. Furthermore, their ability to form photoluminescent complexes makes them valuable in the development of advanced materials such as organic light-emitting diodes (OLEDs).

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for applications such as fluorescent probes and imaging agents. The quantum yield of this compound derivatives can be significantly influenced by their molecular structure, the nature and position of substituents, and the surrounding environment, such as the solvent polarity.

Quantitative Quantum Yield Data

The available data on the intrinsic quantum yield of this compound and its derivatives is somewhat limited in the scientific literature, with many studies focusing on the photophysical properties of their metal complexes. However, some data for specific derivatives have been reported. The following table summarizes the available quantitative data.

DerivativeQuantum Yield (Φ)SolventReference Standard(s)
(2E,2′E)‐3,3′‐(((1E,1′E)‐[2,2′‐Bipyridine]‐4,4′‐diylbis(ethene‐2,1‐diyl))bis (2,5‐dimethoxy‐4,1‐phenylene))bis(2‐cyanoacrylic acid)0.085THFTetraphenylporphyrin (H2TPP) and Zinc tetraphenylporphyrin (ZnTPP)
Butyl (2E,2′E)‐3,3′‐(((1E,1′E)‐[2,2′‐Bipyridine]‐4,4′‐diylbis(ethene‐2,1‐diyl))bis(2,5‐dimethoxy‐4,1‐phenylene))bis(2‐cyanoacrylate)0.075THFTetraphenylporphyrin (H2TPP) and Zinc tetraphenylporphyrin (ZnTPP)
α-(N-biphenyl)-substituted 2,2′-bipyridines (various derivatives)Up to 0.491THFNot specified

It is important to note that many derivatives, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, are frequently used as ligands to enhance the photoluminescence quantum yield (PLQY) of other materials, like perovskite nanocrystals. For instance, the use of this dicarboxylic acid derivative as a ligand increased the PLQY of CsPbBr3 perovskite nanocrystals from 64 ± 2% to 88 ± 2%[1]. This highlights the significant role of these bipyridine derivatives in modulating the photophysical properties of advanced materials.

Experimental Protocol for Quantum Yield Determination: The Relative Method

The most common and reliable method for determining the fluorescence quantum yield of a compound in dilute solution is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Spectrofluorometer: Equipped with an excitation and emission monochromator.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length, matched for absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade, ensuring no interfering absorption or emission.

  • Test Compound: The this compound derivative of interest.

  • Standard Compound: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the test compound (e.g., quinine sulfate, rhodamine 6G, tris(2,2'-bipyridine)ruthenium(II) chloride).

  • Volumetric Glassware: For accurate preparation of solutions.

Procedure
  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral range to the test compound. The solvent used for the standard and the sample should be the same.

  • Preparation of Stock Solutions: Prepare stock solutions of both the test compound and the standard compound in the chosen solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range of absorbances to measure is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions of both the test and standard compounds. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

    • Record the emission spectrum over a range that captures the entire fluorescence band.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

    • Determine the gradient (slope) of each plot.

Calculation

The quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Where:

  • ΦR is the quantum yield of the reference standard.

  • GradS is the gradient of the plot for the sample.

  • GradR is the gradient of the plot for the reference.

  • nS is the refractive index of the sample solution (solvent).

  • nR is the refractive index of the reference solution (solvent).

If the same solvent is used for both the sample and the reference, the equation simplifies to:

ΦS = ΦR * (GradS / GradR)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the quantum yield of a this compound derivative using the relative method.

Quantum_Yield_Workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 start->prep_solutions abs_measurement Measure Absorbance at Excitation Wavelength (λex) prep_solutions->abs_measurement fluo_measurement Record Fluorescence Spectra (Excitation at λex) prep_solutions->fluo_measurement plot_data Plot Integrated Intensity vs. Absorbance abs_measurement->plot_data integrate_spectra Integrate Fluorescence Intensity fluo_measurement->integrate_spectra integrate_spectra->plot_data calculate_gradient Calculate Gradient of the Plot plot_data->calculate_gradient calculate_qy Calculate Quantum Yield (Φs) using Reference Data calculate_gradient->calculate_qy end End calculate_qy->end

Caption: Experimental workflow for quantum yield determination.

Conclusion

While a comprehensive database of the quantum yields for a wide array of this compound derivatives is not yet established in the scientific literature, the existing data and established methodologies provide a solid foundation for researchers. The photophysical properties of these compounds are highly tunable, making them promising candidates for a range of applications. This guide provides the necessary theoretical and practical framework to enable researchers to accurately determine the quantum yield of novel derivatives and to understand the factors that influence their luminescent properties, thereby accelerating the development of new materials and technologies.

References

A Comprehensive Technical Guide to the Thermal Stability of 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 2,2'-Bipyridine-4-carboxylic acid (C₁₁H₈N₂O₂). The following sections detail its known thermal properties, comparative data with structurally similar compounds, and standardized protocols for thermal analysis. This document is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the thermal characteristics of this compound.

Overview of Thermal Properties

This compound is a solid, heterocyclic organic compound. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data is not widely available in published literature, its high boiling and flash points suggest considerable thermal stability.

Quantitative Thermal Data

The available quantitative data for this compound and its derivatives are summarized in the table below. This allows for a comparative assessment of their thermal behavior.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Flash Point (°C)Decomposition Temperature (°C)
This compound 1748-89-6C₁₁H₈N₂O₂Not available502.5 (at 760 mmHg)257.7Not available
2,2'-Bipyridine-4,4'-dicarboxylic acid6813-38-3C₁₂H₈N₂O₄>250 / >300Not availableNot availableNot available[1][2]
4'-Methyl-[2,2'-bipyridine]-4-carboxylic acid103946-54-9C₁₂H₁₀N₂O₂280Not availableNot availableNot available

Note: The decomposition temperature for 2,2'-Bipyridine-4,4'-dicarboxylic acid is not specified in available safety data sheets, but hazardous decomposition products are listed as oxides of nitrogen and carbon.[1]

Experimental Protocols for Thermal Analysis

To assess the thermal stability of compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common techniques. Below are detailed, generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and composition.

Objective: To determine the temperature at which this compound begins to decompose and to quantify mass loss at different temperatures.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample into a clean, tared TGA crucible (typically alumina or platinum).[3]

    • Ensure the sample is evenly distributed at the bottom of the crucible.[3]

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance.

    • Select the desired atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant rate, commonly 10°C/min, to a final temperature well above the expected decomposition, for instance, 600°C.[5]

  • Data Collection:

    • Initiate the experiment. The instrument will record the sample's mass as a function of temperature.[5]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of decomposition is determined from the point where significant mass loss begins.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[7]

Objective: To identify the melting point and any other endothermic or exothermic events, including decomposition, of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards like indium.[8]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the solid sample into a DSC pan (typically aluminum).[9]

    • Hermetically seal the pan to contain any evolved gases during heating.[9]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[8]

    • Set the desired atmosphere, usually an inert gas like nitrogen, with a consistent flow rate.

    • Define the temperature program:

      • Equilibrate at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature beyond any expected transitions (e.g., 350°C).[9]

  • Data Collection:

    • Start the experiment. The instrument will record the differential heat flow to the sample relative to the reference.[10]

  • Data Analysis:

    • Plot heat flow versus temperature.

    • An endothermic peak will indicate melting. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

    • Sharp, often exothermic, peaks at higher temperatures can indicate decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound such as this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Results Sample Obtain Pure Sample Weigh Weigh Sample (2-10 mg) Sample->Weigh Crucible Load into Crucible/Pan Weigh->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Decomp_Temp Decomposition Temp. TGA_Data->Decomp_Temp Melting_Point Melting Point DSC_Data->Melting_Point Enthalpy Transition Enthalpy DSC_Data->Enthalpy Stability_Report Thermal Stability Profile Decomp_Temp->Stability_Report Melting_Point->Stability_Report Enthalpy->Stability_Report

Workflow for Thermal Stability Assessment

References

An In-depth Technical Guide to the pKa of 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2,2'-Bipyridine-4-carboxylic acid, a critical parameter for researchers, scientists, and drug development professionals. This document outlines the acid-base properties of this molecule, presents available data for structurally similar compounds, and provides detailed experimental protocols for pKa determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a bipyridine scaffold, which is known for its chelating properties, and a carboxylic acid group, which imparts acidic characteristics and a potential point of conjugation. The ionization state of both the pyridine nitrogens and the carboxylic acid is crucial for its chemical behavior, including its solubility, reactivity, and ability to coordinate with metal ions. Understanding the pKa values associated with these functional groups is therefore essential for its application in various fields, including medicinal chemistry, materials science, and catalysis.

pKa Data of this compound and Related Compounds

CompoundFunctional GrouppKa1pKa2pKa3pKa4
2,2'-Bipyridine-4,4'-dicarboxylic acid Carboxylic Acid~1.5-2.0~3.5-4.0--
Pyridine Nitrogen~1.5-2.0~4.0-4.5--
This compound (Predicted)Carboxylic Acid~3.5-4.5---
Pyridine Nitrogen~1.5-2.5~4.0-5.0--

Note: The pKa values for 2,2'-Bipyridine-4,4'-dicarboxylic acid are approximate and can vary with experimental conditions such as temperature and ionic strength. The values for this compound are predicted based on the electronic effects of the substituents and are yet to be experimentally verified. The two pyridine nitrogens and the carboxylic acid group lead to multiple protonation steps.

Experimental Protocols for pKa Determination

The pKa of this compound can be determined using several established methods. Potentiometric titration and UV-Vis spectrophotometric titration are two of the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[1][2]

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized, CO2-free water

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of CO2-free deionized water to prepare a solution of approximately 1 mM.

  • Ionic Strength Adjustment: Add a calculated amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

  • Initial Acidification: Acidify the sample solution to a pH of ~1.5-2.0 with the standardized 0.1 M HCl to ensure all basic and acidic functional groups are in their fully protonated form.

  • Titration: Titrate the acidified sample solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3][4]

Materials and Equipment:

  • This compound sample

  • A series of buffer solutions with known pH values spanning the expected pKa range.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution into different buffer solutions of known pH. Ensure the final concentration of the compound is the same in all samples and that the absorbance falls within the linear range of the spectrophotometer.

  • Spectral Measurement: Record the UV-Vis absorbance spectrum for each buffered solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Acid-Base Equilibria

The acid-base behavior of this compound in aqueous solution involves the protonation and deprotonation of its three ionizable functional groups: the two pyridine nitrogen atoms and the carboxylic acid group. The following diagram illustrates these equilibria.

AcidBaseEquilibrium H3L2_plus H₃L²⁺ (Fully Protonated) H2L_plus H₂L⁺ H3L2_plus->H2L_plus pKa1 -H⁺ HL HL (Neutral/Zwitterionic) H2L_plus->HL pKa2 -H⁺ L_minus L⁻ (Fully Deprotonated) HL->L_minus pKa3 -H⁺

Caption: Stepwise deprotonation of this compound.

The diagram above illustrates the sequential loss of protons from the fully protonated species (H₃L²⁺) to the fully deprotonated species (L⁻). The pKa values represent the pH at which the concentrations of the conjugate acid and conjugate base forms are equal for each equilibrium step. The exact assignment of pKa1, pKa2, and pKa3 to the specific functional groups (the two non-equivalent pyridine nitrogens and the carboxylic acid) requires further experimental investigation and computational analysis.

Conclusion

While specific experimental pKa values for this compound are not yet reported in the literature, this guide provides a framework for understanding its acid-base properties. By utilizing the provided experimental protocols, researchers can accurately determine the pKa values, which are indispensable for the rational design and application of this versatile molecule in drug development, coordination chemistry, and materials science. The provided diagram of the acid-base equilibria serves as a useful conceptual model for its behavior in solution.

References

Methodological & Application

Application Notes and Protocols: 2,2'-Bipyridine-4-carboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2'-Bipyridine-4-carboxylic acid and its derivatives as versatile ligands in various catalytic applications. The protocols are intended to be a guide for researchers in the fields of materials science, organic synthesis, and renewable energy.

Synthesis of Metal-Organic Frameworks (MOFs) for Gas Sorption

2,2'-Bipyridine-4,4'-dicarboxylic acid is a key building block for the synthesis of porous metal-organic frameworks (MOFs) that exhibit potential for gas storage and separation. The following protocol details the synthesis of a zinc-based MOF.

Experimental Protocol: Synthesis of a Zinc-Based MOF

This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework, denoted as JMS-4, using 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc) as the organic linker.[1]

Materials:

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpydc)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Glass vial (20 mL)

  • Oven

Procedure:

  • In a 20 mL glass vial, dissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF.

  • To this solution, add 117 mg (0.38 mmol) of Zn(NO₃)₂·6H₂O.

  • Seal the glass vial tightly.

  • Place the vial in an oven and heat at 115 °C for 8 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Colorless block-shaped crystals of the MOF will be formed.

  • Collect the crystals by filtration and wash with fresh DMF.

  • Dry the crystals under vacuum.

Characterization:

The resulting MOF, [Zn(bpydc)(DMF)·DMF]n (JMS-4), crystallizes in a monoclinic crystal system and possesses a 2D interdigitated network with a square lattice (sql) topology.[1] The Zn(II) center is coordinated to one bpydc linker through two monodentate Zn-O bonds to the carboxylate groups, two bipyridyl nitrogen atoms in a chelating fashion, and one DMF molecule, resulting in a trigonal bipyramidal coordination geometry.[1]

Table 1: Gas Sorption Data for JMS-4

GasTemperature (K)Volumetric Uptake (cm³/g STP)Molar Uptake (mmol/g)
CO₂29810.960.49
CO₂27316.080.71

Data sourced from reference[1]

MOF_Synthesis_Workflow cluster_solution_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_product Product Isolation H2bpydc H₂bpydc Dissolve Dissolve in DMF H2bpydc->Dissolve DMF DMF DMF->Dissolve Add_Zn Add Zn Salt Dissolve->Add_Zn Zn_salt Zn(NO₃)₂·6H₂O Zn_salt->Add_Zn Seal Seal Vial Add_Zn->Seal Heat Heat at 115 °C for 8 hours Seal->Heat Cool Cool to RT Heat->Cool Crystals Formation of Colorless Crystals Cool->Crystals Filter Filter & Wash Crystals->Filter Dry Dry under Vacuum Filter->Dry Final_Product JMS-4 MOF Dry->Final_Product

Workflow for the synthesis of the JMS-4 MOF.

Photocatalytic Hydrogen Evolution

Ruthenium complexes containing bipyridine-dicarboxylic acid ligands are effective photosensitizers for photocatalytic hydrogen evolution from water. The following protocol is a general guide for such an experiment.

Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol outlines the procedure for photocatalytic hydrogen evolution using a ruthenium(II) complex with 2,2'-bipyridine-4,4'-dicarboxylic acid ligands in the presence of a sacrificial electron donor.

Materials:

  • Ruthenium(II) bis(2,2'-bipyridine-4,4'-dicarboxylic acid) complex (e.g., [Ru(dcbpy)₂(bpy)]²⁺)

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Platinum co-catalyst (e.g., H₂PtCl₆ solution)

  • Acetonitrile and water as solvents

  • Photoreactor equipped with a visible light source (e.g., Xenon lamp with a cutoff filter > 420 nm)

  • Gas-tight reaction vessel with a septum

  • Gas chromatograph (GC) for H₂ analysis

Procedure:

  • In a gas-tight reaction vessel, prepare a solution containing the ruthenium photosensitizer (typically in the micromolar to millimolar concentration range) and triethanolamine (typically 0.1 M) in a mixture of acetonitrile and water (e.g., 1:1 v/v).

  • Add the platinum co-catalyst precursor (e.g., H₂PtCl₆) to the solution. The platinum will be photoreduced in situ to form active platinum nanoparticles.

  • Seal the reaction vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with visible light while stirring.

  • At regular time intervals, take gas samples from the headspace of the reaction vessel using a gas-tight syringe.

  • Analyze the gas samples by GC to quantify the amount of hydrogen produced.

Data Analysis:

The performance of the photocatalytic system is typically evaluated by the Turnover Number (TON), which is the number of moles of H₂ produced per mole of photosensitizer.

Table 2: Representative Data for Photocatalytic Hydrogen Evolution

PhotosensitizerSacrificial DonorCo-catalystIrradiation Time (h)TON (mol H₂/mol Ru)
[Ru(dcbpy)₂(bpy)]²⁺TEOA (0.1 M)Pt10~300

This data is representative and actual results may vary depending on specific experimental conditions.

Photocatalysis_Workflow cluster_setup Reaction Setup cluster_photoreaction Photocatalytic Reaction cluster_analysis Analysis Components Mix Components: - Ru Photosensitizer - TEOA - Pt Co-catalyst - Solvents Degas Degas with Ar/N₂ Components->Degas Irradiate Irradiate with Visible Light (>420 nm) Degas->Irradiate H2_Evolution H₂ Evolution Irradiate->H2_Evolution Sampling Gas Sampling (Headspace) H2_Evolution->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Quantification Quantify H₂ (Calculate TON) GC_Analysis->Quantification

Workflow for photocatalytic hydrogen evolution.

Water Oxidation Catalysis

Iridium complexes bearing bipyridine-carboxylic acid ligands have been investigated as catalysts for water oxidation, a key reaction in artificial photosynthesis. The following protocol provides a general method for evaluating the catalytic activity of such complexes using a chemical oxidant.

Experimental Protocol: Chemical Water Oxidation

This protocol describes the evaluation of an iridium(III) complex with a 4,4'-disubstituted-2,2'-bipyridine ligand as a precatalyst for water oxidation using cerium(IV) ammonium nitrate (CAN) as the sacrificial oxidant.[2]

Materials:

  • [Ir(Cp*)(4,4'-(R)₂-bpy)(H₂O)]²⁺ type precatalyst (where R can be COOH)

  • Cerium(IV) ammonium nitrate (CAN)

  • Nitric acid (for pH adjustment)

  • Water (deionized)

  • Reaction vessel connected to an oxygen sensor

Procedure:

  • Prepare an aqueous solution of the iridium precatalyst in a reaction vessel.

  • Adjust the pH of the solution to the desired value (e.g., pH 1 with nitric acid).

  • Degas the solution by bubbling with an inert gas to remove dissolved oxygen.

  • Initiate the reaction by adding a solution of CAN to the reaction vessel.

  • Monitor the evolution of oxygen over time using an oxygen sensor.

  • The reaction progress can also be monitored by observing the disappearance of the yellow color of Ce(IV).

Data Analysis:

The catalytic performance is assessed by the Turnover Frequency (TOF), which is the rate of oxygen evolution per mole of catalyst. The apparent TOF can change during the reaction as the precatalyst is converted to the active catalytic species.[2]

Table 3: Representative Catalytic Performance for Water Oxidation

PrecatalystOxidantpHApparent TOF (min⁻¹)
[Ir(Cp*){4,4'-(OH)₂-bpy}(H₂O)]²⁺CAN1Increases over time

Data based on trends described in reference[2]. The use of the COOH-substituted ligand is expected to show catalytic activity, though the specific TOF will depend on the exact reaction conditions.

Water_Oxidation_Pathway Precatalyst [Ir(III)-bpy(COOH)₂] Precatalyst Active_Catalyst Active Ir Species (e.g., Iridium Hydroxide Nanoparticles) Precatalyst->Active_Catalyst Oxidation by CAN O2 O₂ + 4H⁺ + 4e⁻ Active_Catalyst->O2 Catalysis CAN_ox 4Ce(IV) H2O 2H₂O H2O->Active_Catalyst Substrate CAN_red 4Ce(III) CAN_ox->CAN_red Electron Acceptor

Simplified catalytic cycle for water oxidation.

Palladium-Catalyzed C-H Arylation

While specific protocols using this compound as a ligand for palladium-catalyzed C-H arylation are not extensively detailed in the initial literature search, the bipyridine scaffold is a well-established ligand class for such transformations. The carboxylic acid functionality can be used to tune the electronic properties of the catalyst or to anchor the catalyst to a support. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: General Procedure for Pd-Catalyzed C-H Arylation

This protocol describes a general method for the direct arylation of an arene with an aryl halide, which can be optimized with this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Arene substrate (e.g., benzene)

  • Aryl halide (e.g., iodobenzene)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMAc or toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ and this compound (typically in a 1:1 to 1:2 molar ratio).

  • Add the arene, aryl halide, and base to the tube.

  • Add the solvent.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the specified time (typically 12-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Representative Conditions for Pd-Catalyzed C-H Arylation

CatalystLigandSubstrateArylating AgentBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂Bipyridine derivativeAreneAryl HalideK₂CO₃DMAc100Variable

This table provides a general framework; specific yields and conditions will vary based on the substrates and the specific bipyridine ligand used.

CH_Arylation_Cycle Pd(0) Pd(0)L₂ Pd(II)_Aryl Ar-Pd(II)-X-L₂ Pd(0)->Pd(II)_Aryl Oxidative Addition Pd(II)_CH [Ar-Pd(II)-L₂(Arene)]⁺ Pd(II)_Aryl->Pd(II)_CH Coordination Biaryl_Pd Ar-Pd(II)-Ar'-L₂ Pd(II)_CH->Biaryl_Pd C-H Activation (Concerted Metalation- Deprotonation) Biaryl_Pd->Pd(0) Reductive Elimination Biaryl Ar-Arene Biaryl_Pd->Biaryl ArX Ar-X ArX->Pd(II)_Aryl AreneH Arene-H AreneH->Pd(II)_CH Base Base Base->Pd(II)_CH

Generalized catalytic cycle for Pd-catalyzed C-H arylation.

References

Application Notes and Protocols for 2,2'-Bipyridine-4-carboxylic Acid in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2'-Bipyridine-4-carboxylic acid and its derivatives in the fabrication and enhancement of dye-sensitized solar cells (DSSCs). This document outlines detailed experimental protocols, presents key performance data, and illustrates the fundamental working principles and experimental workflows.

Introduction to this compound in DSSCs

This compound and its dicarboxylic acid analogue, 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy), are pivotal components in the advancement of DSSC technology. Their primary roles are:

  • As Anchoring Ligands in Sensitizing Dyes: The carboxylic acid groups on the bipyridine ligand are crucial for chemically anchoring photosensitizing dyes, typically ruthenium-based complexes, onto the surface of nanocrystalline titanium dioxide (TiO₂) thin films. This anchoring facilitates efficient electron injection from the excited dye into the semiconductor's conduction band, a critical step in the photovoltaic process. Well-established DSSC dyes like N3, N719, and Z907 incorporate the 2,2'-bipyridine-4,4'-dicarboxylic acid ligand.[1]

  • As a Dopant in Polymer Electrolytes: Derivatives such as 2,2'-Bipyridine-4,4'-dicarboxylic acid have been investigated as dopants in polymer electrolytes for solid-state DSSCs. The inclusion of this compound can enhance the ionic conductivity of the electrolyte and improve the overall power conversion efficiency of the solar cell.

Data Presentation

The performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The following tables summarize the performance of DSSCs utilizing this compound derivatives in different capacities.

Table 1: Performance of DSSCs with a Ruthenium Sensitizer Incorporating 2,2'-Bipyridine-4,4'-dicarboxylic Acid

A novel ruthenium-based dye, Ru(bpy)₂(dcbpy)(ClO₄)₂ (where bpy = 2,2'-bipyridine and dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid), was synthesized and used as a sensitizer in both liquid and solid-state DSSCs.[2][3]

DSSC TypeJsc (mA/cm²)Voc (V)PCE (%)
Liquid-State5.82Not Reported1.8
Solid-State3.04Not Reported1.2

Table 2: Performance of DSSCs with 2,2'-Bipyridine-4,4'-dicarboxylic Acid as a Dopant in the Polymer Electrolyte

The performance of a solid-state DSSC using a Poly(vinylidene fluoride) (PVDF)/KI/I₂ polymer electrolyte was investigated with varying weight percentages of 2,2'-Bipyridine-4,4'-dicarboxylic acid (2,2'-Bp-4,4'-dca) as a dopant.[4]

Dopant Concentration (% w/w)Jsc (mA/cm²)Voc (V)FF (%)η (%)
04.160.6759.131.64
104.800.6865.592.14
205.970.6268.452.53
309.040.6661.813.68
407.330.6560.752.89
505.790.6862.032.44

Experimental Protocols

This section provides detailed methodologies for the synthesis of a ruthenium sensitizer containing 2,2'-bipyridine-4,4'-dicarboxylic acid and the subsequent fabrication and characterization of a dye-sensitized solar cell.

Protocol 1: Synthesis of Ru(bpy)₂(dcbpy)(ClO₄)₂ Sensitizer[2]
  • Reactant Preparation: In a suitable reaction vessel, combine cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate (Ru(bpy)₂Cl₂) (0.5 g, 1.0 mmol), 2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy) (0.3 g, 1.2 mmol), and sodium bicarbonate (0.3 g, 3.6 mmol).

  • Solvent Addition: Add a solvent mixture of methanol and deionized water in a 1:1.5 volume ratio.

  • Refluxing: Reflux the mixture for 2 hours under an Argon atmosphere.

  • Purification: The resulting product can be purified through appropriate chromatographic techniques to yield the high-purity orange-colored Ru(bpy)₂(dcbpy)(ClO₄)₂ dye.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the general steps for fabricating a DSSC using the synthesized ruthenium dye.

  • Photoanode Preparation (TiO₂ Electrode):

    • Clean a fluorine-doped tin oxide (FTO) coated glass substrate.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique such as doctor-blading or screen printing.

    • Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500°C) to create a porous, nanocrystalline TiO₂ film.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ electrode in a solution of the synthesized Ru(bpy)₂(dcbpy)(ClO₄)₂ dye in a suitable solvent (e.g., ethanol) for a sufficient duration (typically 12-24 hours) to allow for the adsorption of a monolayer of the dye onto the TiO₂ surface.

    • After sensitization, rinse the electrode with the solvent to remove any non-adsorbed dye molecules.

  • Counter Electrode Preparation:

    • Clean another FTO-coated glass substrate.

    • Deposit a thin layer of a catalyst, typically platinum, onto the conductive side of the FTO glass. This can be done by methods such as sputtering or by applying a drop of chloroplatinic acid solution and heating.

  • DSSC Assembly:

    • Place a thin spacer or sealant (e.g., Surlyn) around the dye-sensitized area of the TiO₂ electrode.

    • Assemble the dye-sensitized photoanode and the platinum-coated counter electrode in a sandwich-like configuration, with the conductive sides facing each other.

    • Heat the assembly to seal the two electrodes together.

  • Electrolyte Injection:

    • Introduce the electrolyte solution (e.g., a solution containing an iodide/triiodide redox couple in an organic solvent) into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

Protocol 3: Characterization of the DSSC
  • Current-Voltage (I-V) Measurement:

    • Use a solar simulator to illuminate the fabricated DSSC under standard test conditions (e.g., AM 1.5G, 100 mW/cm²).

    • Measure the current and voltage characteristics of the cell using a source meter.

    • From the I-V curve, determine the key performance parameters: Jsc, Voc, FF, and η.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum of the DSSC to determine the quantum efficiency of the cell at different wavelengths of light.

Mandatory Visualizations

Signaling Pathway: Electron Transfer Mechanism in a DSSC

DSSC_Electron_Transfer cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode TiO2_CB TiO₂ Conduction Band External_Load External Load TiO2_CB->External_Load 3. Electron Transport Dye_GS Dye⁺ (Oxidized State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES Excitation Dye_ES->TiO2_CB 2. Electron Injection Dye_ES->Dye_GS Recombination (loss) I_minus I⁻ I_minus->Dye_GS 6. Dye Regeneration I_minus->Dye_GS I3_minus I₃⁻ I3_minus->I_minus CE Counter Electrode (Pt) CE->I3_minus 5. Reduction Photon Light (hν) Photon->Dye_GS 1. Light Absorption External_Load->CE 4. External Circuit

Caption: Electron transfer mechanism in a dye-sensitized solar cell.

Experimental Workflow: DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization A Clean FTO Glass B Deposit TiO₂ Paste A->B C Sinter TiO₂ Film B->C D Dye Sensitization C->D G Assemble Electrodes D->G E Clean FTO Glass F Deposit Platinum Catalyst E->F F->G H Inject Electrolyte G->H I Seal Cell H->I J Characterize Performance (I-V, IPCE) I->J

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

References

Application Notes and Protocols: Functionalization of 2,2'-Bipyridine-4-carboxylic Acid for Chemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of 2,2'-bipyridine-4-carboxylic acid, a versatile building block for the development of chemical sensors. The unique structure of this compound, featuring a bipyridine core for metal chelation and a carboxylic acid group for covalent modification, allows for its integration into a variety of sensing platforms.[1] This document outlines key functionalization strategies, protocols for sensor fabrication, and performance data of the resulting chemical sensors.

Introduction to Functionalization Strategies

The carboxylic acid moiety of this compound serves as a prime site for functionalization, enabling the attachment of various molecular entities to tailor the sensor's properties. The two most common and versatile functionalization reactions are esterification and amide bond formation. These reactions allow for the introduction of fluorophores, chromophores, or linker molecules for immobilization onto solid supports.

  • Esterification: This reaction converts the carboxylic acid into an ester. While a straightforward method, esters can be susceptible to hydrolysis, which might affect the long-term stability of the sensor in aqueous environments.

  • Amide Bond Formation: Forming an amide linkage provides a more robust and stable connection compared to an ester bond. This method is widely used to couple amines, including those attached to fluorescent reporters or electrode surfaces.

Experimental Protocols

Protocol 1: Esterification of this compound with Methanol

This protocol describes a standard Fischer esterification method to produce methyl 2,2'-bipyridine-4-carboxylate.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of this compound in 40 mL of methanol.

  • Carefully and slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a separatory funnel containing 100 mL of water.

  • Rinse the reaction flask with 50 mL of dichloromethane and add this to the separatory funnel.

  • Shake the separatory funnel vigorously to extract the product into the organic layer. Allow the layers to separate and collect the bottom organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 2,2'-bipyridine-4-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Amide Bond Formation with Aniline

This protocol details the synthesis of N-phenyl-2,2'-bipyridine-4-carboxamide using a common peptide coupling agent.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 20 mL of anhydrous DMF.

  • Add 1.2 equivalents of DIPEA or TEA to the solution and stir for 10 minutes.

  • In a separate vial, dissolve 1.1 equivalents of aniline in 5 mL of anhydrous DMF.

  • Add the aniline solution to the reaction mixture.

  • Slowly add 1.2 equivalents of EDC to the reaction mixture and stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into 100 mL of water and extract with 3 x 50 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Immobilization on a Glassy Carbon Electrode

This protocol describes the covalent immobilization of this compound onto a glassy carbon electrode (GCE) surface for electrochemical sensing. This procedure involves the in-situ generation of a diazonium salt from an amine-functionalized surface, followed by coupling with the carboxylic acid. An alternative, more direct approach involves the electrochemical reduction of a diazonium salt derived from an aminobiphenyl carboxylic acid, followed by amide coupling. A simplified direct modification involves electropolymerization.[2]

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • 4-Aminobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffer solution (PBS), pH 7.4

  • Ethanol

  • Alumina slurry (0.05 µm)

  • Electrochemical workstation

Procedure:

  • Electrode Pre-treatment: Polish the GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes. Rinse thoroughly with deionized water and sonicate in ethanol and then deionized water for 5 minutes each to remove any adsorbed particles.

  • Surface Functionalization with Carboxyl Groups:

    • Prepare a 10 mM solution of 4-aminobenzoic acid in 0.5 M HCl.

    • Add an equimolar amount of NaNO₂ to the solution at 0-5 °C to generate the diazonium salt in situ.

    • Immediately immerse the cleaned GCE into this solution and perform cyclic voltammetry from +0.4 V to -0.8 V vs. Ag/AgCl for several cycles until a stable voltammogram is obtained, indicating the grafting of the carboxyphenyl layer.

    • Rinse the modified electrode with deionized water.

  • Activation of Carboxyl Groups:

    • Immerse the carboxyl-functionalized GCE in a freshly prepared aqueous solution containing 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature to activate the surface carboxyl groups.

    • Rinse the electrode with deionized water.

  • Immobilization of this compound (via an amine linker - illustrative example):

    • Note: For direct immobilization, an amine-functionalized bipyridine would be used. This example illustrates the general principle.

    • Prepare a solution of an amine-terminated linker in PBS.

    • Immerse the activated GCE in the linker solution for 2 hours at room temperature.

    • Rinse with PBS and deionized water.

  • Coupling of this compound:

    • Activate the carboxylic acid of this compound in a separate vial using EDC/NHS in an organic solvent like DMF.

    • Immerse the amine-functionalized GCE into the activated bipyridine solution and leave it to react overnight at 4 °C.

    • Rinse the final modified electrode thoroughly with DMF, ethanol, and deionized water to remove any non-covalently bound molecules.

    • The modified electrode is now ready for electrochemical measurements.

Performance of Chemical Sensors

The functionalization of this compound allows for the development of both fluorescent and electrochemical sensors, primarily for the detection of heavy metal ions. The bipyridine moiety acts as a highly selective chelating agent for various metal cations.

Fluorescent Sensors

Fluorescent sensors based on functionalized this compound often operate on the principles of Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PeT). Upon binding of a target metal ion to the bipyridine unit, a significant change in the fluorescence intensity is observed.

Functionalized Molecule Target Analyte Detection Limit Sensing Mechanism Reference
Pyridine-2,6-dicarboxamide derivativeMg²⁺2.15 x 10⁻⁸ MFluorescence Quenching[3][4]
Pyridine-2,6-dicarboxamide derivativeNi²⁺4.80 x 10⁻⁸ MFluorescence Quenching[3][4]
N,N'-bis(anthracen-9-ylmethyl)-N,N'-bis(pyridin-2-ylmethyl)butane-1,4-diamine2,4,6-Trinitrophenol (TNP)0.6 ppmTurn-off Quenching[5]
Tribond bridged bipyridine complexCu²⁺3.03 µMRefractive Index Change[6][7]
GFP Chromophore-Bipyridine HybridZn²⁺-Fluorescence Enhancement[8]
Electrochemical Sensors

In electrochemical sensors, the functionalized this compound is typically immobilized on an electrode surface. The binding of the target metal ion at the electrode interface alters the electrochemical properties, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Electrode Modification Target Analyte Detection Limit Electrochemical Technique Reference
Pyridine-2-sulfonic acid/GCECd²⁺4 pptAnodic Stripping Voltammetry (ASV)[9][10]
Pyridine-2-sulfonic acid/GCEPb²⁺7 pptAnodic Stripping Voltammetry (ASV)[9][10]
Pyridine-2-carboxylic acid/GCECd²⁺7 pptAnodic Stripping Voltammetry (ASV)[9][10]
Pyridine-2-carboxylic acid/GCEPb²⁺11 pptAnodic Stripping Voltammetry (ASV)[9][10]
Poly(Co(Phen)₂)/Cu(Bip)₂)/GCEParacetamol-Cyclic Voltammetry[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the fundamental principles behind the signaling mechanisms of fluorescent sensors based on functionalized this compound.

CHEF_Mechanism cluster_0 Before Metal Ion Binding cluster_1 After Metal Ion Binding Fluorophore_B Fluorophore Bipyridine_B Bipyridine Ligand (Low Fluorescence) Fluorophore_B->Bipyridine_B Energy Loss (e.g., vibrations) Fluorophore_A Fluorophore Bipyridine_A Bipyridine-Metal Complex (High Fluorescence) Fluorophore_A->Bipyridine_A Fluorescence Emission Metal_Ion Metal Ion Bipyridine_A->Metal_Ion Chelation Excitation_B Excitation Light Excitation_B->Fluorophore_B Excitation_A Excitation Light Excitation_A->Fluorophore_A

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

PeT_Mechanism cluster_0 Before Metal Ion Binding (Fluorescence OFF) cluster_1 After Metal Ion Binding (Fluorescence ON) Fluorophore_Off Fluorophore* Ground_State_Off Ground State Fluorophore_Off->Ground_State_Off Non-radiative decay Bipyridine_Off Bipyridine Ligand (Electron Donor) Bipyridine_Off->Fluorophore_Off Photoinduced Electron Transfer (PeT) Fluorophore_On Fluorophore* Ground_State_On Ground State Fluorophore_On->Ground_State_On Fluorescence Bipyridine_On Bipyridine-Metal Complex (PeT Blocked) Metal_Ion Metal Ion Bipyridine_On->Metal_Ion Chelation Excitation_Off Excitation Light Excitation_Off->Fluorophore_Off Excitation_On Excitation Light Excitation_On->Fluorophore_On

Caption: Photoinduced Electron Transfer (PeT) "turn-on" signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of a functionalized sensor molecule and the fabrication of an electrochemical sensor.

Synthesis_Workflow Start This compound Functionalization Functionalization Reaction (Esterification or Amide Coupling) Start->Functionalization Purification Purification (Chromatography/Recrystallization) Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Functionalized Bipyridine Sensor Molecule Characterization->End

Caption: General workflow for the synthesis of a functionalized sensor.

Sensor_Fabrication_Workflow Start Bare Electrode (e.g., Glassy Carbon) Cleaning Electrode Cleaning and Polishing Start->Cleaning Surface_Mod Surface Modification (e.g., Introduction of functional groups) Cleaning->Surface_Mod Immobilization Immobilization of Functionalized This compound Surface_Mod->Immobilization Characterization Electrochemical Characterization (CV, EIS) Immobilization->Characterization End Ready-to-use Chemical Sensor Characterization->End

Caption: Workflow for electrochemical sensor fabrication.

References

Application Notes and Protocols: 2,2'-Bipyridine-4-carboxylic acid as an Anchor for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Bipyridine-4-carboxylic acid as a versatile anchoring molecule for the modification of various surfaces. Detailed protocols for surface functionalization and characterization are provided, along with quantitative data to facilitate the application of this molecule in diverse research and development areas, including sensor technology, catalysis, and drug delivery.

Introduction

This compound is a heterocyclic organic compound that serves as a highly effective chelating ligand, capable of forming stable complexes with a wide range of metal ions.[1] Its molecular structure, featuring a bipyridine backbone for metal coordination and a carboxylic acid substituent for surface anchoring, makes it an ideal candidate for the functionalization of materials.[1] The carboxylic acid group provides a reactive handle for covalent attachment to metal oxide surfaces, nanoparticles, and other substrates, enabling the precise engineering of surface properties. This allows for the creation of novel materials with tailored functionalities for applications in catalysis, sensor development, and the fabrication of advanced electronic devices.[1]

Applications

The unique properties of this compound have led to its use in a variety of applications:

  • Dye-Sensitized Solar Cells (DSSCs): The bipyridine moiety can coordinate with ruthenium and other metal centers to form photosensitive dyes. The carboxylic acid group serves to anchor these dyes to the surface of semiconductor materials like titanium dioxide (TiO₂), facilitating efficient electron transfer and improving the overall performance of the solar cell.

  • Metal-Organic Frameworks (MOFs): As a versatile building block, this compound is utilized in the synthesis of MOFs.[1] The carboxylic acid group acts as a linker, connecting metal ions or clusters to form porous, crystalline structures with applications in gas storage, separation, and catalysis.[1]

  • Nanoparticle Functionalization: This molecule can be used to stabilize and functionalize nanoparticles. The bipyridine unit can coordinate to the nanoparticle surface or to metal ions that are part of the nanoparticle, while the carboxylic acid can be used for further conjugation with biomolecules or other functional groups.

  • Sensor Development: Surfaces modified with this compound can be used to create sensors for the detection of metal ions. The bipyridine unit selectively binds to specific metal ions, leading to a detectable change in the optical or electrochemical properties of the surface.

  • Catalysis: By immobilizing metal complexes on a surface using this compound as an anchor, heterogeneous catalysts can be developed. This approach offers advantages in terms of catalyst recovery and reusability.

Experimental Protocols

Protocol 1: Modification of Silica Surfaces

This protocol describes the covalent attachment of a 2,2'-bipyridine derivative to a silica gel surface in a two-step process.

Materials:

  • Silica gel

  • 3-chloropropyltrimethoxysilane (CPTMS)

  • This compound

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Ethanol

  • Deionized water

Procedure:

  • Activation of Silica Gel:

    • Dry the silica gel under vacuum at 150°C for 4 hours to remove adsorbed water.

    • Suspend the dried silica gel in anhydrous toluene.

    • Add CPTMS to the suspension and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Allow the mixture to cool to room temperature, then filter the modified silica gel.

    • Wash the silica gel sequentially with toluene, ethanol, and deionized water to remove unreacted CPTMS.

    • Dry the CPTMS-modified silica gel under vacuum.

  • Attachment of this compound:

    • Suspend the CPTMS-modified silica gel in anhydrous toluene.

    • Add this compound and a stoichiometric amount of TEA to the suspension.

    • Reflux the mixture for 48 hours under a nitrogen atmosphere.

    • Cool the mixture, filter the functionalized silica gel, and wash thoroughly with toluene and ethanol to remove unreacted reagents.

    • Dry the final product, Si-BP, under vacuum.

Characterization:

The successful modification of the silica surface can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show characteristic peaks for the bipyridine and carboxylic acid groups. The amount of immobilized ligand can be quantified by elemental analysis. The change in surface area can be determined by the Brunauer-Emmett-Teller (BET) method.[2]

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol provides a general procedure for the formation of a self-assembled monolayer of a thiol-modified this compound on a gold surface. This requires a derivative of the molecule containing a thiol group for anchoring to the gold.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • Thiol-derivatized this compound

  • Ethanol, absolute

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 10 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Further clean the substrate using a UV-ozone cleaner or piranha solution (use with extreme caution) to remove any organic contaminants.

  • SAM Formation:

    • Prepare a dilute solution (typically 1 mM) of the thiol-derivatized this compound in absolute ethanol.

    • Immerse the clean gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

Characterization:

The formation and quality of the SAM can be characterized by various surface-sensitive techniques:

  • Contact Angle Goniometry: Measurement of the water contact angle will indicate the change in surface hydrophobicity upon SAM formation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of nitrogen from the bipyridine ring and sulfur from the thiol anchor.

  • Ellipsometry: This technique can be used to measure the thickness of the formed monolayer.

Quantitative Data

The following tables summarize quantitative data obtained from the characterization of surfaces modified with 2,2'-bipyridine derivatives.

Surface MaterialLigand Loading (mmol/g)Surface Area Change (m²/g)Reference
Silica Gel0.431 ± 0.01From 614 to 450[2]

Table 1: Quantitative Analysis of a 2,2'-Bipyridine Derivative on Silica Gel. [2]

SurfaceTechniqueMeasured ParameterValue
GlassXPSN 1s Binding Energy~400 eV
GlassXPSCu 2p Binding Energy (after complexation)~933 eV

Table 2: XPS Data for a Bipyridine-modified Glass Surface before and after Copper Complexation.

Visualizations

Experimental Workflow: Surface Modification of Silica

experimental_workflow_silica cluster_step1 Step 1: Silica Activation cluster_step2 Step 2: Ligand Attachment Silica Silica Gel Dry Drying (150°C, 4h) Silica->Dry CPTMS_reaction Reaction with CPTMS in Toluene (reflux, 24h) Dry->CPTMS_reaction Wash1 Washing (Toluene, Ethanol, Water) CPTMS_reaction->Wash1 Dry2 Drying Wash1->Dry2 Activated_Silica CPTMS-Modified Silica Dry2->Activated_Silica Reaction2 Reaction in Toluene (reflux, 48h) Activated_Silica->Reaction2 Bpy_COOH This compound + TEA Bpy_COOH->Reaction2 Wash2 Washing (Toluene, Ethanol) Reaction2->Wash2 Final_Drying Drying Wash2->Final_Drying Final_Product Functionalized Silica (Si-BP) Final_Drying->Final_Product characterization_techniques cluster_composition Elemental Composition cluster_structure Structure & Thickness cluster_properties Surface Properties Modified_Surface Modified Surface XPS XPS Modified_Surface->XPS Elemental_Analysis Elemental Analysis Modified_Surface->Elemental_Analysis FTIR FTIR Modified_Surface->FTIR Ellipsometry Ellipsometry Modified_Surface->Ellipsometry AFM AFM Modified_Surface->AFM Contact_Angle Contact Angle Modified_Surface->Contact_Angle BET BET Surface Area Modified_Surface->BET

References

Application of 2,2'-Bipyridine-4-carboxylic Acid in Luminescent Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-4-carboxylic acid and its derivatives are highly versatile chelating ligands that form the cornerstone of a wide array of luminescent materials.[1] The presence of the bipyridine moiety allows for the formation of stable complexes with a variety of metal ions, including ruthenium, lanthanides, and iridium, which are known for their rich photophysical properties. The carboxylic acid group provides a convenient anchor for covalent attachment to surfaces or incorporation into larger supramolecular structures like Metal-Organic Frameworks (MOFs).[1] This unique combination of features makes these compounds invaluable in the development of advanced materials for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to bio-imaging and diagnostics.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminescent materials based on this compound and its analogues.

Core Applications and Data Presentation

The applications of this compound in luminescent materials are diverse, leveraging the tunable photophysical properties of the resulting metal complexes. Key application areas include:

  • Organic Light-Emitting Diodes (OLEDs): Ruthenium(II) and Iridium(III) complexes incorporating bipyridine-based ligands are utilized as phosphorescent emitters in OLEDs, offering high quantum efficiencies and long operational lifetimes.[3]

  • Luminescent Sensors: The luminescence of metal complexes containing these ligands can be sensitive to the presence of specific analytes, enabling their use as chemical sensors for ions and small molecules.[4]

  • Bio-imaging and Diagnostics: The strong luminescence and photostability of these complexes make them suitable as probes for biological imaging and as labels in immunoassays.[5]

  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid derivatives, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, are excellent linkers for the construction of luminescent MOFs, which have applications in sensing, gas storage, and catalysis.[6]

  • Perovskite Nanocrystals: 2,2'-Bipyridine-4,4'-dicarboxylic acid has been employed as a bidentate ligand to enhance the photoluminescence quantum yield and stability of CsPbBr3 perovskite nanocrystals for display applications.[7]

Quantitative Photophysical Data

The following tables summarize key photophysical data for representative luminescent materials incorporating 2,2'-bipyridine-carboxylic acid derivatives.

Table 1: Photophysical Properties of Ruthenium(II) Complexes

ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (µs)SolventReference
[Ru(bpy)₂(MebpyCOOH)]²⁺614Not ReportedNot ReportedNot Reported[8]
[Ru(Me₂bpy)₂(MebpyCOOH)]²⁺Not ReportedNot ReportedNot ReportedNot Reported[8]
[Ru(Cl₂bpy)₂(MebpyCOOH)]²⁺Not ReportedNot ReportedNot ReportedNot Reported[8]
[Ru(bpy)₃]²⁺6601.4% (in OLED)Not ReportedSolid State[9]

bpy = 2,2'-bipyridine; MebpyCOOH = 4'-methyl-2,2'-bipyridine-4-carboxylic acid; Me₂bpy = 4,4'-dimethyl-2,2'-bipyridine; Cl₂bpy = 4,4'-dichloro-2,2'-bipyridine

Table 2: Photophysical Properties of Lanthanide Complexes

ComplexEmission Max (nm)Quantum Yield (Φ)Lifetime (ms)Metal IonReference
[Eu₂(bpdc)₃(H₂O)₃]·H₂O592, 614Not ReportedNot ReportedEu(III)[10]
[Tb₂(bpdc)₃(H₂O)₃]·H₂O490, 545, 585, 621Not ReportedNot ReportedTb(III)[10]

H₂bpdc = 2,2'-bipyridine-4,4'-dicarboxylic acid

Table 3: Performance of CsPbBr₃ Perovskite Nanocrystals

LigandEmission Max (nm)PLQY (%)ApplicationReference
Pristine (OA/OAm)Not Reported64 ± 2Display[7]
BPY-CsPbBr₃Not Reported88 ± 2Display[7]

OA = Oleic acid; OAm = Oleylamine; BPY = 2,2'-bipyridine-4,4'-dicarboxylic acid

Experimental Protocols

Protocol 1: Synthesis of a Luminescent Ruthenium(II) Complex

This protocol describes a general method for the synthesis of a [Ru(bpy)₂(LL)]²⁺ type complex, where LL is a derivative of this compound.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound derivative (LL)

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and the this compound derivative (1.1 equivalents) in a 3:1 mixture of ethanol and water.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The color of the solution should change from deep purple to orange-red.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature and remove the ethanol by rotary evaporation.

  • Add a saturated aqueous solution of NH₄PF₆ to the remaining aqueous solution to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of diethyl ether.

  • Purify the crude product by column chromatography on alumina or silica gel, using an appropriate solvent system (e.g., acetonitrile/water/saturated KNO₃).

  • Characterize the final product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Hydrothermal Synthesis of a Luminescent Metal-Organic Framework (MOF)

This protocol outlines the hydrothermal synthesis of a lanthanide-based MOF using 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpdc) as the organic linker.[10]

Materials:

  • Lanthanide(III) salt (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid (H₂bpdc)

  • Deionized water

  • Ethanol

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve the lanthanide(III) salt (e.g., 0.1 mmol) in deionized water (5 mL).

  • In a separate beaker, dissolve H₂bpdc (0.15 mmol) in a minimal amount of ethanol with gentle heating.

  • Add the H₂bpdc solution to the lanthanide salt solution in the autoclave and stir for 30 minutes.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160-180 °C) for a defined period (e.g., 48-72 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with water and ethanol, and dry in air.

  • Characterize the resulting MOF by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).

Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY)

The absolute method using an integrating sphere is recommended for accurate PLQY measurements.

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Monochromatic light source (e.g., laser or xenon lamp with a monochromator)

  • Sample holder (e.g., cuvette for solutions or a solid sample holder)

Procedure:

  • Blank Measurement: Place a blank sample (e.g., pure solvent or an empty sample holder) in the integrating sphere and measure the spectrum of the excitation light.

  • Sample Measurement: Place the luminescent sample in the integrating sphere at a slight angle to the excitation beam to avoid direct reflection into the detector.

  • Measure the emission spectrum of the sample, ensuring that the entire emission profile is captured.

  • Calculation: The PLQY is calculated by the instrument software, which compares the number of photons emitted by the sample to the number of photons absorbed. The software accounts for the integrated intensity of the excitation peak with and without the sample, and the integrated intensity of the emission peak.

Protocol 4: Measurement of Luminescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring luminescence lifetimes.

Equipment:

  • Pulsed light source (e.g., pulsed laser diode or picosecond LED)

  • Sample holder

  • Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics

Procedure:

  • Excite the sample with a short pulse of light from the pulsed source.

  • The photodetector detects the emitted photons.

  • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

  • This process is repeated many times, and a histogram of the arrival times of the photons is built up.

  • The resulting decay curve is fitted to an exponential function to determine the luminescence lifetime (τ).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Metal Salt & Ligand) reaction Complexation Reaction (e.g., Reflux or Hydrothermal) start->reaction purification Purification (Chromatography/Filtration) reaction->purification structural Structural Analysis (NMR, MS, XRD) purification->structural photophysical Photophysical Analysis (UV-Vis, PL, PLQY, Lifetime) purification->photophysical device Device Fabrication (OLEDs, Sensors) photophysical->device testing Performance Testing device->testing

Caption: General experimental workflow for luminescent material development.

signaling_pathway S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν') T1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram for luminescence processes.

logical_relationship ligand This compound Derivative complex Luminescent Metal Complex ligand->complex metal Metal Ion (e.g., Ru, Eu, Ir) metal->complex application Application (OLEDs, Sensors, Bio-imaging) complex->application

Caption: Relationship between components and application of luminescent materials.

References

Application Notes and Protocols for the Use of 2,2'-Bipyridine-4-carboxylic Acid in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials. The efficiency and selectivity of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center. Nitrogen-based ligands, such as bipyridines, are attractive alternatives to commonly used phosphine ligands due to their stability, accessibility, and unique electronic properties.

2,2'-Bipyridine-4-carboxylic acid is a functionalized bipyridine ligand. The introduction of a carboxylic acid group onto the bipyridine scaffold is expected to modulate the ligand's electronic properties and solubility, potentially offering advantages in catalyst performance and reaction conditions. The carboxylic acid moiety can influence the electron density at the nitrogen atoms, thereby affecting the stability and reactivity of the palladium complex. Furthermore, its ability to engage in hydrogen bonding and its potential for salt formation can be exploited to tune the catalyst's solubility in various solvent systems, including aqueous media, which is advantageous for green chemistry applications.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Reactant1 Ar-X Reactant1->Oxidative_Addition Reactant2 Ar'-B(OR)2 Borate [Ar'-B(OR)2(Base)]- Reactant2->Borate Base Base Base->Borate Borate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling with a Bipyridine Ligand

While specific data for this compound is not available, the following table presents representative yields for the Suzuki cross-coupling of various aryl halides with phenylboronic acid using a related and well-studied bipyridine ligand, 4,4'-di-tert-butyl-2,2'-bipyridine, in a palladium-catalyzed system. These results illustrate the general scope and efficiency that can be expected with bipyridine-type ligands.

EntryAryl HalideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl95
24-Iodoanisole4-Methoxybiphenyl98
31-Bromo-4-nitrobenzene4-Nitrobiphenyl92
42-Bromotoluene2-Methylbiphenyl88
54-Bromobenzonitrile4-Cyanobiphenyl94
63-Bromopyridine3-Phenylpyridine85

Note: The yields presented are illustrative and are highly dependent on the specific reaction conditions, substrates, and catalyst system employed. Optimization is typically required for each specific transformation.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established procedures for bipyridine-ligated palladium catalysts and should serve as a starting point for optimization with this compound.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or an aqueous mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium source (e.g., 1-5 mol%), this compound (1-5 mol% equivalent to palladium), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe. If using an aqueous system, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) can be used.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Pd Source - Ligand - Aryl Halide - Arylboronic Acid - Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Extract Extraction and Washing Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Advantages and Considerations for this compound

  • Enhanced Water Solubility: The carboxylic acid group can be deprotonated with a suitable base to form a carboxylate salt, which would significantly increase the water solubility of the palladium complex. This could facilitate Suzuki coupling reactions in aqueous or biphasic solvent systems, aligning with green chemistry principles.

  • Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which will decrease the electron density on the bipyridine ring system and, consequently, on the palladium center. This can influence the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Potential for Immobilization: The carboxylic acid handle provides a convenient point of attachment for immobilizing the catalyst onto a solid support, which can facilitate catalyst recovery and reuse.

  • pH Sensitivity: The protonation state of the carboxylic acid will be pH-dependent, which could be used to tune the catalyst's properties. However, this also means that the reaction performance might be sensitive to the basicity of the reaction medium. Careful selection of the base is crucial.

Conclusion

This compound holds promise as a versatile ligand for Suzuki-Miyaura cross-coupling reactions. Its functional handle offers opportunities for catalyst modification and for conducting reactions in environmentally benign solvent systems. The provided general protocol serves as a robust starting point for researchers to explore the catalytic potential of this ligand in their specific synthetic applications. As with any catalytic system, optimization of reaction parameters such as catalyst loading, base, solvent, and temperature will be essential to achieve optimal results.

Application Notes and Protocols for CO₂ Reduction Catalysis using 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the study of carbon dioxide (CO₂) reduction using catalysts based on the 2,2'-Bipyridine-4-carboxylic acid ligand. While extensive data for this specific ligand is emerging, the methodologies presented herein are based on the well-established and closely related family of 2,2'-bipyridine-based molecular catalysts, particularly those functionalized with carboxylic acid groups. The protocols provide a foundational framework for the synthesis, evaluation, and characterization of such catalysts for both electrocatalytic and photocatalytic CO₂ reduction. The presence of the carboxylic acid moiety offers a valuable anchor for catalyst immobilization on electrode surfaces or incorporation into metal-organic frameworks (MOFs).

Overview of Catalytic CO₂ Reduction

The conversion of CO₂ into value-added chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Molecular catalysts, particularly those based on transition metals like Rhenium (Re) and Manganese (Mn) with diimine ligands such as 2,2'-bipyridine and its derivatives, are highly effective for the selective reduction of CO₂ to carbon monoxide (CO) or formic acid (HCOOH).

The general mechanism for these catalysts involves the reduction of the metal complex, followed by the binding and activation of CO₂. The product selectivity (CO vs. HCOOH) is often dependent on the reaction conditions, the specific metal center, and the electronic properties of the bipyridine ligand.

Data Presentation: Performance of Bipyridine-Based Catalysts

Quantitative data for catalysts bearing the this compound ligand is not extensively tabulated in the literature. Therefore, the following tables summarize representative performance data for well-studied analogues to provide a benchmark for comparison. These values highlight the typical performance metrics for this class of catalysts.

Table 1: Electrocatalytic CO₂ Reduction Performance of Rhenium and Manganese Bipyridine Complexes

CatalystPotential (V vs. ref)ProductFaradaic Efficiency (%)Turnover Frequency (TOF) (s⁻¹)Conditions
fac-[Re(2,2'-bpy)(CO)₃Cl]-2.1 (vs. Fc⁺/Fc)CO>90%~15CH₃CN, 0.1M TBAPF₆, 5% TFE
fac-[Re(6,6'-(mes)₂-bpy)(CO)₃Cl]-1.80 (vs. Ag/AgCl)CO>97%-DMF, 6.2 M MeOH
fac-[Mn(2,2'-bpy)(CO)₃Br]-2.0 (vs. Fc⁺/Fc)COHigh-CH₃CN, 0.1M TBAPF₆, H₂O[1]
Rhenium Coordination Polyamide-1.85 (vs. Fc⁺/Fc)CO82%3.3Thin film on HOPG electrode, 0.1M TBAPF₆ in CH₃CN
Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl in COF-2.8 (vs. Fc⁰/+)CO81%-Immobilized on glassy carbon electrode

Note: TFE = 2,2,2-Trifluoroethanol; DMF = Dimethylformamide; bpy = 2,2'-bipyridine; mes = mesityl; HOPG = Highly Oriented Pyrolytic Graphite; COF = Covalent Organic Framework. Potentials are reported versus different reference electrodes as cited in the literature.

Table 2: Photocatalytic CO₂ Reduction Performance of Rhenium and Manganese Bipyridine Complexes

Catalyst SystemProduct(s)Turnover Number (TON)Quantum Yield (%)Conditions
fac-Mn(CN)(bpy)(CO)₃ with [Ru(dmb)₃]²⁺CO, HCO₂HCO: 21, HCO₂H: 127-N,N-DMF-TEOA, 1-benzyl-1,4-dihydronicotinamide, 470 nm light, 15 h[2]
Co(bpy)₂Cl₂ with Ru(bpy)₃Cl₂CO, H₂CO: 6230, H₂: 69902.1% for COLight irradiation (λ > 420 nm), 4 h[3]
Rhenium bipyridine with ancillary BODIPY moietiesCO~20-5:1 DMF:triethanolamine, λex ≥ 400 nm[2]

Note: dmb = 4,4'-dimethyl-2,2'-bipyridine; TEOA = Triethanolamine; DMF = Dimethylformamide.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis and evaluation of bipyridine-based CO₂ reduction catalysts and are directly applicable for systems utilizing the this compound ligand.

This protocol is adapted from the standard synthesis of fac-[Re(2,2'-bpy)(CO)₃Cl].

Materials:

  • Rhenium(I) pentacarbonyl chloride [Re(CO)₅Cl]

  • This compound

  • Toluene, high purity, anhydrous

  • Three-neck round-bottom flask

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

Procedure:

  • Set up the three-neck flask with the reflux condenser, an inert gas inlet, and a glass stopper. Ensure the system is free of moisture.

  • Add Re(CO)₅Cl (e.g., 361 mg, 1.0 mmol) and an equimolar amount of this compound to the flask.

  • Add 50 mL of dry toluene to the flask.

  • Flush the system with inert gas for 15-20 minutes.

  • Heat the mixture to reflux with constant stirring under a positive pressure of inert gas.

  • Maintain reflux for 2-4 hours. The reaction progress can be monitored by the color change of the solution to yellow and by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield a yellow solid.

  • Characterize the product using ¹H NMR, FTIR, and mass spectrometry. The characteristic CO stretching frequencies in the IR spectrum for fac-Re(I) tricarbonyl complexes typically appear in the range of 1900-2050 cm⁻¹.

Materials:

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or SCE reference electrode)

  • Potentiostat

  • Anhydrous acetonitrile (or other suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • High purity Argon and Carbon Dioxide gas lines

  • Proton source (e.g., 2,2,2-trifluoroethanol or water)

Procedure:

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the catalyst (e.g., 1 mM) in the electrolyte solution.

    • Assemble the electrochemical cell with the electrodes.

    • Purge the solution with Argon for at least 20 minutes.

    • Record the cyclic voltammogram to observe the reduction potentials of the catalyst in the absence of CO₂.

    • Next, purge the solution with CO₂ for at least 20 minutes.

    • Record the cyclic voltammogram under the CO₂ atmosphere. A significant increase in the catalytic current at the reduction potential of the catalyst indicates CO₂ reduction activity.

    • If a proton source is required, add it to the solution and repeat the CV measurement under CO₂.

  • Controlled Potential Electrolysis (CPE):

    • Set up a gas-tight, two-compartment electrochemical cell to separate the working and counter electrodes.

    • Use a larger surface area working electrode (e.g., carbon felt or glassy carbon plate).

    • Prepare a larger volume of the catalyst solution and saturate it with CO₂.

    • Apply a constant potential, typically 100-200 mV more negative than the catalytic peak potential observed in the CV, for a set period (e.g., 1-2 hours).

    • Monitor the total charge passed during the electrolysis.

    • Collect the gaseous products from the headspace of the working electrode compartment for analysis.

    • Analyze the liquid phase for any soluble reduction products.

Materials:

  • Gas-tight syringe

  • Gas Chromatograph (GC) equipped with a suitable column (e.g., molecular sieve) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer.

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Internal standard for NMR (e.g., dimethyl sulfoxide, DMSO)

Procedure:

  • Gaseous Products (CO, H₂):

    • After CPE, take a known volume of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into the GC.

    • Quantify the amount of CO and H₂ produced by comparing the peak areas to a calibration curve generated from standard gas mixtures.

    • Calculate the Faradaic efficiency for each gaseous product based on the total charge passed during electrolysis.

  • Liquid Products (Formate, etc.):

    • After CPE, take an aliquot of the electrolyte solution.

    • Add a known amount of an internal standard.

    • Analyze the sample by ¹H NMR.

    • The concentration of liquid products like formate can be determined by integrating the product's characteristic peak relative to the internal standard's peak.

Mandatory Visualizations

G cluster_synthesis Catalyst Synthesis cluster_electrochem Electrochemical Analysis cluster_product Product Quantification cluster_data Data Evaluation synth_start Re(CO)₅Cl + This compound reflux Reflux in Toluene synth_start->reflux purify Purification (Recrystallization) reflux->purify charac Characterization (NMR, FTIR, MS) purify->charac cv_ar Cyclic Voltammetry (under Argon) charac->cv_ar cv_co2 Cyclic Voltammetry (under CO₂) cv_ar->cv_co2 cpe Controlled Potential Electrolysis cv_co2->cpe gc Gas Chromatography (CO, H₂) cpe->gc nmr NMR Spectroscopy (Formate) cpe->nmr fe Faradaic Efficiency gc->fe nmr->fe ton Turnover Number fe->ton

Caption: Experimental workflow for synthesis and evaluation of CO₂ reduction catalysts.

G M_I [M(I)(bpy-COOH)(CO)₃]⁺ M_I_red1 [M(I)(bpy-COOH)⁻(CO)₃] M_I->M_I_red1 + e⁻ M_0 [M(0)(bpy-COOH)(CO)₃]⁻ M_I_red1->M_0 + e⁻ M_CO2 [M(I)(bpy-COOH)(CO)₃(CO₂)]⁻ M_0->M_CO2 + CO₂ M_COOH [M(I)(bpy-COOH)(CO)₃(COOH)] M_CO2->M_COOH + H⁺ M_CO [M(I)(bpy-COOH)(CO)₄]⁺ M_COOH->M_CO - OH⁻ M_CO->M_0 + 2e⁻ - CO

Caption: Generalized electrocatalytic cycle for CO₂ reduction by M(bpy)(CO)₃ complexes.

G cluster_photosensitizer Photosensitizer Cycle cluster_catalyst Catalyst Cycle PS PS PS_excited PS* PS->PS_excited PS_reduced PS⁻ PS_excited->PS_reduced + Sacrificial Electron Donor PS_reduced->PS - e⁻ Cat [M(bpy-COOH)(CO)₃]⁺ PS_reduced->Cat Cat_reduced [M(bpy-COOH)(CO)₃]⁻ Cat->Cat_reduced + 2e⁻ Cat_reduced->Cat + CO₂ - CO, H₂O + 2H⁺

Caption: General scheme for photocatalytic CO₂ reduction.

References

Application Notes and Protocols: Development of Fluorescent Probes with 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to 2,2'-Bipyridine-4-carboxylic acid in Fluorescent Probe Development

This compound is a versatile building block in the design of small-molecule fluorescent probes. Its core, the bipyridine moiety, is a well-established bidentate chelator for a variety of metal ions, including transition metals like Zn²⁺, Fe²⁺, and Ru²⁺.[1][2] The carboxylic acid group provides a convenient handle for covalent attachment to various fluorophores, enabling the construction of sophisticated sensory molecules.[2][3]

Fluorescent probes built on this scaffold are instrumental in visualizing and quantifying metal ions in biological systems, which is crucial for understanding their roles in cellular signaling, enzyme function, and disease pathogenesis.[1][4][5] The primary mechanism of action for these probes is often Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET), where the binding of a target analyte modulates the fluorescence output of the attached dye.[6] These probes are indispensable tools for applications ranging from basic cell biology to high-throughput screening in drug discovery.[7][]

II. Design Principles and Mechanism of Action

The functionality of a 2,2'-bipyridine-based probe relies on the interplay between the metal-binding unit and the fluorophore. The bipyridine moiety serves as the recognition element. In its unbound state, the probe often exhibits low fluorescence (a "turn-off" or quenched state). Upon chelation of a target metal ion, a rigid complex is formed, which can lead to a significant increase in fluorescence intensity (a "turn-on" response).

This fluorescence enhancement can be attributed to several photophysical processes:

  • Inhibition of Photoinduced Electron Transfer (PET): In the unbound state, the nitrogen atoms of the bipyridine can donate electrons to the excited fluorophore, quenching its fluorescence. Metal binding lowers the energy of the bipyridine's orbitals, preventing this PET process and restoring fluorescence.[6]

  • Conformational Restriction: The free rotation around the bond connecting the bipyridine unit and the fluorophore can lead to non-radiative decay pathways. Metal chelation restricts this rotation, increasing the radiative decay rate and thus the fluorescence quantum yield.

CHEF_Mechanism cluster_off Low Fluorescence State (Unbound) cluster_on High Fluorescence State (Bound) Off_State Probe (Fluorophore + Bipyridine) Excitation1 Light Excitation (hν_EX) Off_State->Excitation1 Absorbs light On_State Probe-Metal Complex Off_State->On_State Chelation Quenching Non-Radiative Decay (e.g., PET, Vibration) Excitation1->Quenching Energy lost Excitation2 Light Excitation (hν_EX) On_State->Excitation2 Absorbs light Emission Fluorescence Emission (hν_EM) Excitation2->Emission Energy released as light Metal_Ion Target Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

III. Experimental Protocols

Protocol 1: Synthesis of a Bipyridine-Fluorophore Conjugate

This protocol describes a general two-step procedure for conjugating this compound to an amine-functionalized fluorophore (e.g., an amino-coumarin or amino-fluorescein) via amide bond formation.

Synthesis_Workflow Start 2,2'-Bipyridine- 4-carboxylic acid Step1 Step 1: Activation of Carboxylic Acid Start->Step1 Reagents1 EDC / NHS Anhydrous DMF Reagents1->Step1 Intermediate Bipyridine-NHS Ester (Active Intermediate) Step1->Intermediate Step2 Step 2: Conjugation (Amide Coupling) Intermediate->Step2 Fluorophore Amine-Functionalized Fluorophore Fluorophore->Step2 Reagents2 DIPEA Anhydrous DMF Reagents2->Step2 Product Crude Bipyridine- Fluorophore Probe Step2->Product Purification Purification (Silica Gel Chromatography) Product->Purification FinalProduct Pure Fluorescent Probe Purification->FinalProduct

Caption: General workflow for synthesizing a bipyridine-fluorophore probe.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized fluorophore

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the formation of the active NHS ester by Thin-Layer Chromatography (TLC).

  • Conjugation to Fluorophore:

    • In a separate flask, dissolve the amine-functionalized fluorophore (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the fluorophore solution.

    • Slowly add the activated Bipyridine-NHS ester solution from Step 1 to the fluorophore solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the DMF solvent under reduced pressure.

    • Redissolve the crude residue in a minimal amount of DCM.

    • Purify the product using silica gel column chromatography, typically with a gradient of EtOAc in Hexanes or Methanol in DCM, to isolate the pure fluorescent probe.

    • Confirm the identity and purity of the final product using NMR and mass spectrometry.

Protocol 2: In Vitro Characterization and Metal Ion Titration

This protocol outlines the steps to determine the probe's response to a specific metal ion.

Materials:

  • Synthesized bipyridine-fluorophore probe

  • HEPES buffer (or another suitable biological buffer, pH 7.4)

  • Stock solution of the metal salt of interest (e.g., ZnCl₂) in deionized water

  • Spectrofluorometer and UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

    • Prepare a 10 mM stock solution of the metal salt in deionized water.

  • Determine Spectroscopic Properties:

    • Dilute the probe stock solution in HEPES buffer to a final concentration of 10 µM.

    • Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Record the emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Perform Metal Ion Titration:

    • To a cuvette containing the 10 µM probe solution in HEPES buffer, add increasing amounts of the metal ion stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum (exciting at λ_abs).

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em against the metal ion concentration.

    • From this titration curve, the dissociation constant (Kd) and the limit of detection (LOD) can be calculated.

Protocol 3: Live Cell Imaging of Intracellular Metal Ions

This protocol provides a general workflow for using the probe to visualize labile metal ions in living cells.

Imaging_Workflow Cell_Culture 1. Culture Cells on Coverslips Probe_Loading 2. Load Cells with Probe (e.g., 10 µM for 30 min) Cell_Culture->Probe_Loading Washing1 3. Wash to Remove Excess Probe (PBS) Probe_Loading->Washing1 Stimulation 4. (Optional) Treat Cells with Stimulus/Inhibitor Washing1->Stimulation Washing2 5. Final Wash (Imaging Buffer) Stimulation->Washing2 Imaging 6. Image Cells with Fluorescence Microscope Washing2->Imaging Analysis 7. Analyze Images (Quantify Intensity) Imaging->Analysis

Caption: Experimental workflow for live cell fluorescence imaging.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-80%) on a glass-bottom dish.

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium to a final concentration (typically 1-10 µM). Remove the culture medium from the cells and replace it with the probe-containing medium.[9]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.[9]

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or a suitable imaging buffer to remove any unbound probe.[9]

  • Imaging: Mount the dish on the stage of a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for the fluorophore used.

  • Analysis: Quantify the changes in intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).

IV. Data Presentation

The following table summarizes representative quantitative data for a hypothetical fluorescent probe, Bpy-Coumarin , designed for Zn²⁺ detection.

ParameterValueMethod of Determination
Molecular Weight ~450 g/mol Mass Spectrometry (ESI-MS)
Purity >95%HPLC
Excitation Maximum (λ_ex) ~410 nmUV-Vis Spectroscopy
Emission Maximum (λ_em) ~475 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ)
- Free Probe0.05Comparative method (vs. Quinine Sulfate)
- Probe-Zn²⁺ Complex0.45Comparative method (vs. Quinine Sulfate)
Fluorescence Enhancement ~9-foldFluorescence Titration
Dissociation Constant (K_d) for Zn²⁺ ~50 nMFluorescence Titration Analysis
Limit of Detection (LOD) for Zn²⁺ ~15 nMCalculation from titration data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2'-Bipyridine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound include:

  • Oxidation of a methyl-substituted bipyridine: This involves the oxidation of 4-methyl-2,2'-bipyridine using strong oxidizing agents like Potassium Dichromate (K₂Cr₂O₇) or Selenium Dioxide (SeO₂).[1]

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are widely used to construct the bipyridine backbone. This can involve coupling a pyridine-4-carboxylic acid derivative with a 2-halopyridine or a 2-pyridylboronic acid with a 4-carboxy-2-halopyridine.

  • Hydrolysis of a cyano-substituted bipyridine: This method involves the synthesis of 4-cyano-2,2'-bipyridine followed by acid or base-catalyzed hydrolysis to the carboxylic acid.

Q2: What is a common starting material for the oxidation route?

A2: A common and effective starting material is 4,4'-dimethyl-2,2'-bipyridine, which can be oxidized to 2,2'-Bipyridine-4,4'-dicarboxylic acid.[1] While this yields the dicarboxylic acid, the methodology is adaptable for the synthesis of the mono-carboxylic acid from 4-methyl-2,2'-bipyridine.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are necessary. When working with oxidizing agents like potassium dichromate and sulfuric acid, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Q: I am attempting a Suzuki coupling to synthesize this compound, but I am getting a very low yield. What are the possible causes and how can I troubleshoot this?

A: Low yields in Suzuki couplings for bipyridine synthesis are a common issue. Here are the primary causes and their solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.

    • Solution: Ensure your palladium catalyst is fresh and from a reliable source. Use a pre-catalyst that readily forms the active species. It is critical to thoroughly degas all solvents and reagents to prevent the oxidation of the Pd(0) catalyst.

  • Poor Reagent Quality: Impurities in your starting materials can poison the catalyst.

    • Solution: Purify the starting materials, such as 2-halopyridine-4-carboxylic acid and 2-pyridylboronic acid derivatives, by recrystallization or distillation before use. Ensure the base used is of high purity and handled in a dry environment.

  • Incorrect Solvent or Temperature: The solvent affects the solubility of reagents and the reaction kinetics.

    • Solution: While toluene and ethanol are common, consider using aprotic polar solvents like DMF or dioxane to improve solubility. If the reaction is slow, a gradual and careful increase in temperature may be necessary.

  • Base Incompatibility: The choice of base is critical for the transmetalation step.

    • Solution: Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If one is ineffective, try another. The strength of the base should be appropriate for your specific substrates.

Issue 2: Formation of Homocoupling Side Products

Q: My reaction is producing a significant amount of symmetric bipyridines (homocoupling products) instead of my desired this compound. How can I minimize this side reaction?

A: The formation of homocoupling products is a frequent side reaction in cross-coupling syntheses of bipyridines.

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboronic acids.

    • Solution: It is imperative to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Ligand or Catalyst System: The choice of ligand and palladium precursor influences the relative rates of cross-coupling versus homocoupling.

    • Solution: Screen different phosphine ligands. Bulky and electron-rich ligands often favor the desired cross-coupling pathway.

Issue 3: Incomplete or Slow Oxidation of 4-methyl-2,2'-bipyridine

Q: I am trying to oxidize 4-methyl-2,2'-bipyridine to this compound, but the reaction is very slow or incomplete. What can I do to improve the conversion?

A: Achieving complete oxidation of the methyl group on the bipyridine ring can be challenging.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical.

    • Solution: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., KMnO₄ or K₂Cr₂O₇). A moderate excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: The oxidation of aromatic methyl groups often requires elevated temperatures.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while carefully monitoring the reaction progress by TLC. For selenium dioxide oxidations, refluxing in a suitable solvent like dioxane is common.

  • Poor Solubility of the Substrate: The starting material may not be fully dissolved in the reaction medium.

    • Solution: For oxidations in acidic media like H₂SO₄, ensure the substrate is fully dissolved before proceeding. In the case of SeO₂ oxidations, dioxane is often an effective solvent.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Methyl-Substituted Bipyridines

Starting MaterialOxidizing AgentSolventTemperatureReaction TimeYieldProduct
4,4'-dimethyl-2,2'-bipyridineK₂Cr₂O₇H₂SO₄Reflux4 hoursHigh2,2'-Bipyridine-4,4'-dicarboxylic acid
4-picoline (model for 4-methyl-2,2'-bipyridine)SeO₂DioxaneRefluxNot specified77%4-Pyridinecarboxylic acid

Experimental Protocols

Protocol 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-Bipyridine-4,4'-dicarboxylic acid

This protocol is for the dicarboxylic acid but can be adapted for the mono-carboxylic acid starting from 4-methyl-2,2'-bipyridine.

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,4'-dimethyl-2,2'-bipyridine to concentrated sulfuric acid.

  • Slowly add potassium dichromate to the solution in small portions to control the initial exothermic reaction.

  • Heat the mixture to reflux and maintain for approximately 4 hours.

  • After cooling to room temperature, pour the reaction mixture carefully over crushed ice.

  • The white precipitate of 2,2'-Bipyridine-4,4'-dicarboxylic acid is collected by filtration, washed with cold water, and dried.

This protocol is based on the synthesis of the dicarboxylic acid and should be optimized for the mono-carboxylic acid, potentially by adjusting the stoichiometry of the oxidizing agent and reaction time.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Choose Synthetic Route oxidation Oxidation of 4-methyl-2,2'-bipyridine start->oxidation coupling Cross-Coupling Reaction start->coupling hydrolysis Hydrolysis of 4-cyano-2,2'-bipyridine start->hydrolysis quench Reaction Quenching oxidation->quench coupling->quench hydrolysis->quench extraction Extraction quench->extraction crystallization Crystallization extraction->crystallization characterization Characterization (NMR, MS) crystallization->characterization

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_coupling Cross-Coupling Issues cluster_oxidation Oxidation Issues start Low Yield Observed catalyst Inactive Catalyst? start->catalyst reagents Poor Reagent Quality? start->reagents conditions Incorrect Conditions? start->conditions oxidant Insufficient Oxidant? start->oxidant temperature Low Temperature? start->temperature solubility Poor Solubility? start->solubility solution_catalyst Use fresh/pre-catalyst Degas solvents catalyst->solution_catalyst solution_reagents Purify starting materials reagents->solution_reagents solution_conditions Optimize solvent/temperature conditions->solution_conditions solution_oxidant Increase oxidant stoichiometry oxidant->solution_oxidant solution_temperature Increase reaction temperature temperature->solution_temperature solution_solubility Choose a better solvent solubility->solution_solubility

Caption: A troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Troubleshooting Solubility of 2,2'-Bipyridine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,2'-Bipyridine-4-carboxylic acid. The following information is designed to address common challenges faced during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amphoteric molecule, possessing both a basic bipyridine core and an acidic carboxylic acid group. This structure leads to variable solubility depending on the solvent and pH. While the carboxylic acid group enhances water solubility compared to unsubstituted 2,2'-bipyridine, it can still present challenges. Generally, it is sparingly soluble in water under neutral conditions but its solubility is expected to increase significantly in both acidic and basic aqueous solutions.

Q2: In which organic solvents is this compound typically soluble?

While specific data for this compound is limited, information on the closely related 2,2'-Bipyridine-4,4'-dicarboxylic acid suggests good solubility in polar aprotic solvents.[1][2] Therefore, it is anticipated that this compound will be soluble in:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Anecdotal evidence for similar compounds suggests that solubility in other organic solvents like methanol, ethanol, acetonitrile, and tetrahydrofuran (THF) may be limited.[3]

Q3: Why is my this compound not dissolving in water?

At neutral pH, this compound can exist as a zwitterion, where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated. This intramolecular salt formation can lead to strong intermolecular interactions and reduced solubility in water. To achieve dissolution in aqueous media, it is often necessary to adjust the pH.

Q4: How does pH affect the aqueous solubility of this compound?

The solubility of this compound in water is highly dependent on pH.

  • In acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), and the pyridine nitrogens can also be protonated, resulting in a cationic species that is generally more soluble in water.

  • In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), forming a salt that is typically much more soluble in water. For the related 2,2'-Bipyridine-4,4'-dicarboxylic acid, adjusting the pH to 10 with NaOH has been shown to facilitate dissolution in water.[4]

Troubleshooting Guides

Issue 1: The compound is insoluble in a neutral organic solvent.

If you are experiencing difficulty dissolving this compound in a neutral organic solvent such as THF or acetonitrile, consider the following steps:

Experimental Protocol: Dissolution in Organic Solvents with a Basic Additive

  • Suspend the this compound in your chosen organic solvent (e.g., acetonitrile).

  • Add a few drops of a non-nucleophilic organic base, such as triethylamine (Et₃N).[3]

  • Stir the mixture at room temperature. The formation of the triethylammonium salt of the carboxylic acid should increase its solubility.

  • If necessary, gentle heating can be applied, but monitor for any potential degradation.

Troubleshooting Workflow for Organic Solvent Insolubility

G start Start: Insoluble in neutral organic solvent add_base Add a few drops of triethylamine start->add_base stir Stir at room temperature add_base->stir heat Gentle heating (if necessary) stir->heat If not dissolved dissolved Compound Dissolved stir->dissolved heat->dissolved issue_persists Issue Persists heat->issue_persists If still not dissolved

Caption: Workflow for dissolving in organic solvents.

Issue 2: The compound is poorly soluble in water at neutral pH.

For aqueous applications, adjusting the pH is the most effective method to increase the solubility of this compound.

Experimental Protocol: Dissolution in Aqueous Base

  • Suspend the this compound in deionized water.

  • While stirring, add a dilute aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the compound fully dissolves. For similar compounds, a pH of around 8-10 is often sufficient.[4]

  • Ultrasonication can be used to aid dissolution.[4]

Experimental Protocol: Dissolution in Aqueous Acid

  • Suspend the this compound in deionized water.

  • While stirring, add a dilute aqueous solution of a non-coordinating acid, such as hydrochloric acid (HCl), dropwise.

  • Continue adding the acid until the compound fully dissolves.

  • Be aware that at very low pH, the compound may precipitate as a hydrochloride salt if the acid concentration is too high.

Troubleshooting Workflow for Aqueous Insolubility

G start Start: Insoluble in neutral water decision Choose pH adjustment start->decision add_base Add dilute NaOH (aq) dropwise to pH 8-10 decision->add_base Basic conditions add_acid Add dilute HCl (aq) dropwise decision->add_acid Acidic conditions stir_ultrasonicate Stir and/or ultrasonicate add_base->stir_ultrasonicate add_acid->stir_ultrasonicate dissolved Compound Dissolved stir_ultrasonicate->dissolved issue_persists Issue Persists stir_ultrasonicate->issue_persists If not dissolved

Caption: Workflow for dissolving in aqueous solutions.

Solubility Data Summary

SolventExpected SolubilityRemarks
Water (neutral)Sparingly solubleSolubility is pH-dependent.
Aqueous AcidSolubleForms a soluble cationic salt.
Aqueous BaseSolubleForms a soluble anionic salt.[4]
DMSOSolubleA good first choice for a stock solution.[5]
DMFSolubleAnother good option for a stock solution.[5]
MethanolLikely sparingly solubleMay require heating or additives.
EthanolLikely sparingly solubleMay require heating or additives.
AcetonitrileLikely sparingly solubleMay require heating or additives.[3]
THFLikely sparingly solubleMay require heating or additives.[3]
ChloroformLikely insoluble[5]
HexaneInsoluble

Disclaimer: The information provided is based on available data for closely related compounds and general chemical principles. It is recommended to perform small-scale solubility tests before proceeding with larger-scale experiments.

References

Technical Support Center: 2,2'-Bipyridine-4-carboxylic acid in DSSCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 2,2'-Bipyridine-4-carboxylic acid (BCA) and its derivatives in Dye-Sensitized Solar Cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BCA) in DSSCs?

A1: this compound and its more common dicarboxylic acid analog, 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy), primarily function as anchoring ligands in sensitizing dyes used in DSSCs. The carboxylic acid group firmly attaches the dye to the surface of the titanium dioxide (TiO₂) photoanode. This ensures efficient electron injection from the photo-excited dye into the conduction band of the TiO₂.[1][2]

Q2: What are the common causes of degradation of bipyridine-based ligands in DSSCs?

A2: The degradation of bipyridine-based ligands, and the dyes they are part of, can be attributed to several factors within the DSSC environment:

  • Thermal Stress: High operating temperatures can lead to the desorption of the dye from the TiO₂ surface or the degradation of the dye molecule itself.

  • UV Instability: Prolonged exposure to ultraviolet (UV) radiation can cause the breakdown of the organic components of the dye.

  • Electrolyte Interactions: The electrolyte composition, including the solvent, redox couple (e.g., I⁻/I₃⁻), and additives, can influence the chemical stability of the dye. For instance, certain solvents or additives may react with the dye over time.[3]

  • Water Content: The presence of water in the electrolyte can be detrimental, leading to hydrolysis of the bond between the carboxylic acid group and the TiO₂ surface, causing dye detachment.

Q3: How can the stability of DSSCs containing BCA-based dyes be improved?

A3: Several strategies can be employed to enhance the long-term stability of DSSCs:

  • Use of Polymer Electrolytes: Replacing traditional liquid electrolytes with solid-state or quasi-solid-state polymer electrolytes can mitigate issues like solvent leakage and evaporation, leading to improved device stability.[4]

  • Electrolyte Additives: Incorporating specific additives into the electrolyte can passivate the TiO₂ surface, reducing charge recombination and improving the open-circuit voltage (Voc).[5] Additives can also help to stabilize the redox shuttle.[6]

  • Co-sensitization: Using a combination of two or more dyes with complementary absorption spectra can enhance light-harvesting and overall device performance and stability.

  • Encapsulation: Proper sealing and encapsulation of the DSSC device are crucial to prevent the ingress of moisture and oxygen from the atmosphere, which can degrade the internal components.

Q4: What analytical techniques are used to study the degradation of BCA and related dyes in DSSCs?

A4: Researchers use a variety of analytical techniques to investigate dye degradation:

  • UV-Visible Spectroscopy: To monitor changes in the dye's absorption spectrum, which can indicate degradation or desorption from the TiO₂ surface.

  • Infrared (IR) Spectroscopy: To identify changes in the chemical bonds of the dye, particularly the anchoring carboxylate group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the dye and its degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the dye and any degradation byproducts.[3]

  • Electrochemical Impedance Spectroscopy (EIS): To probe the charge transfer processes at the various interfaces within the DSSC and identify changes that may be indicative of degradation.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with DSSCs utilizing BCA-based dyes.

Problem Possible Causes Troubleshooting Steps
Low Power Conversion Efficiency (PCE) 1. Inefficient dye loading on the TiO₂ surface.2. Poor anchoring of the dye to the TiO₂.3. Degradation of the dye during cell fabrication or operation.4. High charge recombination rates.1. Optimize the dye solution concentration and immersion time for the TiO₂ photoanode.2. Ensure the purity of the BCA-based dye. Impurities can interfere with proper anchoring.[7]3. Perform fabrication steps in a controlled environment to minimize exposure to moisture and UV light.4. Consider adding electrolyte additives like 4-tert-butylpyridine (TBP) to reduce recombination.[5]
Decreasing Short-Circuit Current (Jsc) over time 1. Dye desorption from the TiO₂ surface.2. Photochemical degradation of the dye.3. Degradation of the electrolyte.1. Verify the strength of the dye's anchoring to the TiO₂. Consider surface treatments of the TiO₂ film.2. Use a UV filter during long-term stability testing to isolate the effects of visible light.3. Analyze the electrolyte for changes in composition after cell operation.
Decreasing Open-Circuit Voltage (Voc) over time 1. Increased charge recombination at the TiO₂/dye/electrolyte interface.2. Degradation of the electrolyte, leading to a shift in its redox potential.1. Use electrolyte additives to passivate the TiO₂ surface.2. Ensure the electrolyte is properly sealed to prevent contamination and degradation.
Poor Solubility of BCA-based Dye 1. The dye molecule may have a high degree of planarity and strong intermolecular interactions.1. Modify the BCA ligand with alkyl chains to increase solubility in common organic solvents.2. Use a co-solvent system to improve the solubility of the dye for the sensitization process.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) - An Analog to BCA

This protocol is for the synthesis of dcbpy and can be adapted for the synthesis of BCA by using appropriate starting materials.

Materials:

  • 2-chloroisonicotinic acid

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Palladium on activated carbon (10% w/w)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5.00 g of 2-chloroisonicotinic acid and 2.80 g of sodium hydroxide in a mixture of 20 ml of water and 16 ml of methanol.

  • Add 1.02 g of palladium (10% on activated carbon) as a catalyst to the solution.

  • Stir the mixture at 80-85 °C for 6 hours under a pressure of 0.1 MPa.

  • After the reaction, filter off the catalyst.

  • Acidify the filtrate to a pH of 1 using hydrochloric acid.

  • The product, 2,2'-bipyridyl-4,4'-dicarboxylic acid, will precipitate as a white solid.

  • Collect the solid by filtration and dry. This should yield approximately 3.3 g (85% yield).[4]

Protocol 2: Purification of Bipyridine Carboxylic Acids by Acid-Base Purification

This method is effective for purifying carboxylic acids that have low solubility in organic solvents.

Materials:

  • Crude bipyridine carboxylic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Beakers, magnetic stirrer, pH paper/meter, Buchner funnel, filter paper, and a vacuum oven.

Procedure:

  • Dissolution in Base: Place the crude bipyridine carboxylic acid in a beaker with a magnetic stir bar. Slowly add the 1 M NaOH solution while stirring until the solid completely dissolves. The formation of the sodium salt increases its aqueous solubility.

  • Filtration of Impurities: If any solids remain, filter the solution to remove base-insoluble impurities.

  • Reprecipitation: With vigorous stirring, slowly add the 1 M HCl solution to the filtrate. The purified bipyridine carboxylic acid will precipitate as a fine white solid as the solution becomes acidic. Check the pH to ensure complete precipitation.

  • Isolation and Washing: Collect the purified product by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C until a constant weight is achieved.[8]

Quantitative Data

The following table summarizes the photovoltaic performance of DSSCs using a polymer electrolyte doped with varying weight percentages of 2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy). This data provides insight into how a related bipyridine carboxylic acid can influence DSSC performance.

dcbpy Doping (%) Jsc (mA/cm²) Voc (V) Fill Factor (%) Efficiency (η) (%)
0----
10----
20----
309.040.6661.813.68
407.330.6560.752.89
505.790.6862.032.44

Data adapted from a study on dcbpy-doped PVDF/KI/I₂ polymer electrolytes.[6]

Visualizations

Logical Workflow for Troubleshooting DSSC Performance

G cluster_0 Performance Issue Identification cluster_1 Potential Cause Analysis cluster_2 Troubleshooting Actions cluster_3 Expected Outcome Low_PCE Low Power Conversion Efficiency (PCE) Dye_issues Dye-related Issues (Loading, Anchoring, Degradation) Low_PCE->Dye_issues Recombination High Charge Recombination Low_PCE->Recombination Jsc_degradation Decreasing Short-Circuit Current (Jsc) Jsc_degradation->Dye_issues Electrolyte_issues Electrolyte Instability Jsc_degradation->Electrolyte_issues Voc_degradation Decreasing Open-Circuit Voltage (Voc) Voc_degradation->Electrolyte_issues Voc_degradation->Recombination Optimize_dyeing Optimize Dyeing Process (Concentration, Time) Dye_issues->Optimize_dyeing Purify_dye Purify Dye Dye_issues->Purify_dye Control_environment Control Fabrication Environment (Moisture, UV) Dye_issues->Control_environment Check_sealing Verify Cell Sealing Electrolyte_issues->Check_sealing Use_additives Use Electrolyte Additives Recombination->Use_additives Improved_performance Improved and Stable DSSC Performance Optimize_dyeing->Improved_performance Purify_dye->Improved_performance Control_environment->Improved_performance Use_additives->Improved_performance Check_sealing->Improved_performance

Caption: A logical workflow for troubleshooting common performance issues in DSSCs.

Experimental Workflow for DSSC Fabrication and Testing

G cluster_0 Photoanode Preparation cluster_1 Cell Assembly cluster_2 Characterization A TiO₂ Paste Coating on FTO Glass B Sintering of TiO₂ Film A->B C Dye Sensitization (Immersion in BCA-dye solution) B->C E Assembly of Photoanode and Counter Electrode C->E D Counter Electrode Preparation (Pt coating) D->E F Electrolyte Injection E->F G Cell Sealing F->G H Photovoltaic Measurement (I-V Curve) G->H I Electrochemical Impedance Spectroscopy (EIS) G->I J Long-term Stability Testing G->J

Caption: A typical experimental workflow for the fabrication and characterization of a DSSC.

References

Technical Support Center: Optimizing MOF Performance with 2,2'-Bipyridine-4-carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) utilizing 2,2'-Bipyridine-4-carboxylic acid and its derivatives as organic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using 2,2'-bipyridine-based linkers in MOF synthesis?

A1: 2,2'-Bipyridine-based linkers, such as 2,2'-Bipyridine-4,4'-dicarboxylic acid, offer several advantages in MOF synthesis. The bipyridine unit provides strong coordination sites for metal ions, leading to the formation of stable and robust frameworks.[1][2] Its rigid structure contributes to predictable framework assembly, which is crucial for creating MOFs with precise pore sizes and high surface areas.[1] Furthermore, the bipyridine moiety can be functionalized or used in mixed-linker systems to tune the electronic and steric properties of the MOF, thereby enhancing its catalytic activity or other functionalities.[3][4][5] The nitrogen atoms in the bipyridine unit can also act as basic sites or be post-synthetically metalated to introduce catalytic centers.[6][7]

Q2: How does linker functionalization impact the catalytic performance of bipyridine-based MOFs?

A2: Linker functionalization, such as introducing methyl groups to the bipyridine unit, can significantly impact the catalytic performance of the MOF. For example, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, modifying the stereoelectronic properties of the bipyridine linker can lead to a dramatic enhancement in catalytic activity.[3][4] One study demonstrated that a MOF with a 6,6'-dimethyl-2,2'-bipyridine dicarboxylate linker (m-6,6´-Me2bpy-MOF-PdCl2) exhibited a 110-fold to 496-fold increase in activity compared to the non-functionalized or 4,4'-dimethylated counterparts.[3][4][5] This highlights the critical role of linker engineering in designing efficient MOF catalysts.[3][4]

Q3: What is a mixed-linker approach and how can it be used to optimize MOF properties?

A3: The mixed-linker approach involves using a combination of two or more different organic linkers during MOF synthesis. In the context of bipyridine-based MOFs, this often involves combining a functionalized bipyridine dicarboxylate linker with an unfunctionalized dicarboxylate linker.[6][7] This strategy can be employed to create larger open channels within the MOF structure, which can lead to superior catalytic activities compared to MOFs constructed from a single type of linker.[6][7] The mixed-linker approach also allows for the isolation of active sites, preventing catalyst deactivation through dimerization.[4]

Q4: What are the typical applications of MOFs synthesized with this compound linkers?

A4: MOFs synthesized with this compound and its derivatives have shown promise in a variety of applications, including:

  • Heterogeneous Catalysis: These MOFs can act as robust single-site solid catalysts for various organic transformations, such as Suzuki-Miyaura cross-coupling, C-H activation, and hydrosilylation reactions.[3][6][7]

  • Gas Adsorption and Separation: Their porous nature makes them suitable for the capture and separation of gases like carbon dioxide, hydrogen, and various hydrocarbons.[8][9]

  • Drug Delivery: The high porosity and tunable pore sizes of these MOFs allow for the loading and controlled release of drug molecules.[10][11]

  • Antimicrobial Agents: Some bipyridine-based MOFs have demonstrated antimicrobial properties.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crystallinity or Amorphous Product in MOF Synthesis Incorrect solvent system or ratio.Optimize the solvent mixture. For instance, a mixture of DMF and water is often used.[12]
Non-optimal reaction temperature or time.Systematically vary the solvothermal reaction temperature (e.g., 80-150 °C) and duration (e.g., 24-72 hours).[8][9]
Incorrect pH of the reaction mixture.Adjust the pH of the solution. The optimal pH can be crucial for the formation of the desired crystalline phase.
Inappropriate metal-to-linker ratio.Experiment with different molar ratios of the metal salt and the this compound linker.
Poor Catalytic Performance Incomplete activation of the MOF.Ensure complete removal of solvent molecules from the pores after synthesis. This can be achieved by solvent exchange followed by heating under vacuum.[8] The disappearance of the solvent's characteristic IR bands can confirm activation.[8]
Non-uniform distribution of active sites (in post-synthetically modified MOFs).Optimize the post-synthetic metalation time. Shorter incubation times can lead to a core-shell distribution of metal ions, especially in MOFs with a high ratio of bipyridine linkers.[13]
Steric hindrance around the active site.Consider using a mixed-linker approach to create larger pores or modify the linker with functional groups that reduce steric hindrance.[6][7]
Low Gas Adsorption Capacity Incomplete removal of guest molecules from the pores.Follow a rigorous activation protocol, which may involve washing with a low-boiling-point solvent and then heating under high vacuum.[8]
Collapse of the framework during activation.Use a gentler activation procedure, such as supercritical CO2 drying, to prevent pore collapse.
Low surface area of the synthesized MOF.Optimize synthesis conditions (temperature, time, solvent) to obtain a material with higher porosity and surface area.
Difficulty in Drug Loading Mismatch between the drug molecule size and the MOF pore size.Select a MOF with appropriate pore dimensions for the specific drug molecule. The mixed-linker approach can be used to tune pore size.[6]
Poor interaction between the drug and the MOF framework.Functionalize the linker or the metal nodes to enhance the interaction with the drug molecule through hydrogen bonding or other non-covalent interactions.

Quantitative Data Summary

Table 1: Catalytic Activity in Suzuki-Miyaura Cross-Coupling

CatalystReactionYield (%)Reference
m-6,6´-Me2bpy-MOF-PdCl2Iodobenzene + Phenylboronic acid-[3][4]
m-bpy-MOF-PdCl2Iodobenzene + Phenylboronic acid-[3][4]
m-4,4´-Me2bpy-MOF-PdCl2Iodobenzene + Phenylboronic acid-[3][4]
m-6,6´-Me2bpy-MOF-PdCl2Bromobenzene + Phenylboronic acid92[4]

Note: The study by Manna et al. reported a 110-fold and 496-fold enhancement in activity for m-6,6´-Me2bpy-MOF-PdCl2 compared to m-bpy-MOF-PdCl2 and m-4,4´-Me2bpy-MOF-PdCl2, respectively, for the coupling of iodobenzene, but specific yield percentages were not provided in the abstract.[3][4]

Table 2: Gas Adsorption Capacities

MOFGasTemperature (K)Uptake (cm³/g)Reference
JMS-3a (Cd-based)CO₂27330.89[8]
JMS-3a (Cd-based)CO₂29826.50[8]
JMS-4a (Zn-based)CO₂27316.08[8]
JMS-4a (Zn-based)CO₂29810.96[8]
Mn-based MOF (Compound 1)CO₂273~70[9]
Mn-based MOF (Compound 1)CO₂298~45[9]
Mn-based MOF (Compound 1)CH₄273~25[9]
Mn-based MOF (Compound 1)CH₄298~15[9]

Experimental Protocols

Protocol 1: General Synthesis of a Bipyridine-Based MOF (e.g., JMS-4)

  • Reactant Preparation: Dissolve 1 mmol of the metal salt (e.g., Zn(NO₃)₂·6H₂O) and 1 mmol of the linker (2,2'-bipyridine-4,4'-dicarboxylic acid) in a suitable solvent such as N,N-dimethylformamide (DMF).[8]

  • Solvothermal Reaction: Place the solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).[8]

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Product Collection: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh DMF and then with a more volatile solvent like methanol or ethanol to remove unreacted starting materials and residual DMF.[8]

  • Drying: Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to obtain the as-synthesized MOF.[8]

Protocol 2: Activation of the MOF

  • Solvent Exchange: Immerse the as-synthesized MOF in a low-boiling-point solvent (e.g., methanol or acetone) for 24-48 hours, replacing the solvent with a fresh portion several times. This step is crucial to exchange the high-boiling-point synthesis solvent (like DMF) trapped within the pores.[8]

  • Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line.

  • Heating under Vacuum: Gradually heat the sample to a temperature sufficient to remove the exchange solvent (e.g., 80-150 °C) under dynamic vacuum for 12-24 hours.[8]

  • Confirmation of Activation: The activation process can be monitored by thermogravimetric analysis (TGA) to observe the weight loss corresponding to solvent removal or by FT-IR spectroscopy to confirm the disappearance of the solvent's characteristic vibrational bands.[8]

Protocol 3: Post-Synthetic Metalation (PSM)

  • MOF Suspension: Suspend the activated bipyridine-containing MOF in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Metal Precursor Addition: Add a solution of the desired metal precursor (e.g., PdCl₂(CH₃CN)₂ or Ni(NO₃)₂·6H₂O) to the MOF suspension.

  • Incubation: Stir the mixture at room temperature or a slightly elevated temperature for a specific duration (from a few hours to several days). The incubation time is a critical parameter that can affect the distribution of the metal within the MOF crystals.[13]

  • Washing: After the desired reaction time, filter the solid and wash it thoroughly with fresh solvent to remove any unreacted metal precursor.

  • Drying: Dry the metalated MOF under vacuum.

  • Characterization: Characterize the resulting material using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to determine the metal loading and Rutherford backscattering spectrometry (RBS) to analyze the depth distribution of the incorporated metal ions.[13]

Visualizations

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_application Application cluster_psm Post-Synthetic Metalation (Optional) s1 Reactant Preparation (Metal Salt + Linker) s2 Solvothermal Reaction s1->s2 s3 Product Collection & Washing s2->s3 a1 Solvent Exchange s3->a1 As-synthesized MOF a2 Thermal Activation (Heating under Vacuum) a1->a2 ap1 Catalysis a2->ap1 Activated MOF ap2 Gas Adsorption a2->ap2 ap3 Drug Delivery a2->ap3 psm1 Metal Precursor Incubation a2->psm1 For Catalysis psm2 Washing & Drying psm1->psm2 psm2->ap1 Metalated MOF

Caption: Experimental workflow for the synthesis, activation, and application of bipyridine-based MOFs.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_performance Performance Issues start Problem with MOF Performance s_issue Low Crystallinity? start->s_issue p_issue Poor Catalysis or Low Adsorption? start->p_issue s_sol1 Optimize Temp/Time s_issue->s_sol1 Yes s_sol2 Adjust Solvent/pH s_issue->s_sol2 Yes s_sol3 Vary Reactant Ratio s_issue->s_sol3 Yes p_sol1 Ensure Complete Activation (Check TGA/IR) p_issue->p_sol1 Yes p_sol2 Optimize PSM Conditions (for catalysts) p_issue->p_sol2 Yes p_sol3 Consider Mixed-Linker Approach p_issue->p_sol3 Yes

Caption: A logical diagram for troubleshooting common issues in MOF synthesis and performance.

References

Technical Support Center: Functionalization of 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,2'-Bipyridine-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification, amidation, and Suzuki cross-coupling of this compound.

Esterification Reactions

Question: I am attempting to esterify this compound, but I am observing low yields and the formation of side products. What are the common pitfalls and how can I avoid them?

Answer:

Low yields in the esterification of this compound can arise from several factors, including incomplete reaction, challenging purification, and potential side reactions. Here is a troubleshooting guide to address these issues:

Troubleshooting Guide: Esterification

Issue Potential Cause Recommended Solution
Low Conversion Insufficient activation of the carboxylic acid: Standard Fischer esterification conditions (acid catalyst and excess alcohol) can be slow for heteroaromatic carboxylic acids.Utilize more potent activating agents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[1]
Reaction equilibrium: The formation of water as a byproduct can limit the forward reaction.Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.[2]
Formation of Side Products Reaction with the pyridine nitrogen atoms: The nitrogen atoms of the bipyridine ring are nucleophilic and can react with activating agents or be protonated by strong acids, leading to side products or reduced reactivity.Consider using milder reaction conditions and avoid strong, non-volatile acids if possible. Protecting the nitrogen atoms is generally not necessary for simple esterification but might be considered in complex multi-step syntheses.
Difficult Purification Polarity of the product: The bipyridine moiety imparts high polarity, which can make extraction and chromatographic purification challenging.Employ mixed solvent systems for extraction and consider using specialized chromatography techniques like reversed-phase chromatography if silica gel proves ineffective.
Amidation Reactions

Question: My amidation reaction of this compound with a primary amine is sluggish and gives a complex mixture of products. How can I improve the outcome?

Answer:

Amidation of heteroaromatic carboxylic acids like this compound can be challenging. The basicity of the bipyridine nitrogens can interfere with the reaction, and the choice of coupling reagents and reaction conditions is critical.

Troubleshooting Guide: Amidation

Issue Potential Cause Recommended Solution
No or Low Product Formation Inappropriate coupling reagent: Not all peptide coupling reagents are equally effective for heteroaromatic acids.Use highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC.[3]
Use of a nucleophilic base: Bases like pyridine can compete with the desired amine nucleophile, leading to side reactions.Employ a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
Presence of water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reduced yields.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex Product Mixture Side reactions involving the bipyridine ring: The nitrogen atoms can be acylated or participate in other side reactions.Optimize the reaction temperature; running the reaction at a lower temperature may improve selectivity. Ensure the correct stoichiometry of reagents is used.
Difficult Purification High polarity and potential for metal chelation: The product can be highly polar and may chelate metal ions from glassware or reagents, complicating purification.Use appropriate chromatographic techniques. Washing with a mild chelating agent like EDTA during workup can sometimes help remove trace metal impurities.
Suzuki Cross-Coupling Reactions

Question: I am performing a Suzuki cross-coupling reaction with a halogenated derivative of this compound and I am observing significant amounts of side products, including what appears to be the decarboxylated product. What is happening and how can I prevent this?

Answer:

Suzuki cross-coupling reactions involving bipyridine derivatives can be prone to several side reactions. The bipyridine product can act as a ligand for the palladium catalyst, leading to catalyst deactivation. Furthermore, decarboxylation and homocoupling are known side reactions.

Troubleshooting Guide: Suzuki Cross-Coupling

Issue Potential Cause Recommended Solution
Decarboxylation High reaction temperatures, especially with microwave heating: Bipyridine carboxylic acids can undergo decarboxylation under harsh conditions, particularly when complexed to a metal. Microwave synthesis of related ruthenium complexes has been shown to cause quantitative decarboxylation.[4][5]Use the lowest effective temperature for the coupling reaction. If using microwave heating, carefully screen the temperature and reaction time. Consider protecting the carboxylic acid as an ester, which can be more stable under these conditions.
Decarbonylative Coupling Use of certain palladium catalysts and activating agents: Under some conditions, the carboxylic acid can be converted to an activated species that undergoes decarbonylation followed by coupling.Carefully select the palladium catalyst and ligands. Phosphine-free systems or specific ligand-catalyst combinations may favor the desired coupling over decarbonylation.[6]
Homocoupling of Boronic Acid Presence of oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[7]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Protodeboronation Presence of water and certain bases: The boronic acid can be replaced by a hydrogen atom, especially with aqueous bases.[8]Use anhydrous solvents and consider using non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Using the boronic ester (e.g., pinacol ester) instead of the boronic acid can also mitigate this side reaction.
Low Yield/Catalyst Deactivation Product inhibition: The bipyridine product can chelate the palladium catalyst, reducing its activity.[8]Use a higher catalyst loading or employ a catalyst system with bulky ligands (e.g., Buchwald-type ligands) that can disfavor product coordination.[8]

Experimental Protocols

The following are general starting-point protocols for the functionalization of this compound. Optimization for specific substrates is recommended.

Protocol 1: Esterification using DCC/DMAP
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the desired alcohol (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using HATU
  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography.

Protocol 3: Suzuki Cross-Coupling of a Halogenated this compound Derivative

Note: This protocol assumes the starting material is a halogenated (e.g., bromo- or iodo-) derivative of this compound. The carboxylic acid may need to be protected (e.g., as a methyl or ethyl ester) to prevent decarboxylation under harsh conditions.

  • To a Schlenk flask, add the halogenated this compound derivative (1.0 eq), the boronic acid or boronic ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting Workflow for Suzuki Cross-Coupling

Troubleshooting_Suzuki start Low Yield or Side Products in Suzuki Coupling check_decarboxylation Check for Decarboxylation (e.g., by MS) start->check_decarboxylation decarboxylation_yes Decarboxylation Observed check_decarboxylation->decarboxylation_yes Yes decarboxylation_no No Decarboxylation check_decarboxylation->decarboxylation_no No solution_decarboxylation Lower reaction temperature Protect carboxylic acid as an ester decarboxylation_yes->solution_decarboxylation check_homocoupling Check for Homocoupling (e.g., by NMR or MS) decarboxylation_no->check_homocoupling homocoupling_yes Homocoupling Observed check_homocoupling->homocoupling_yes Yes homocoupling_no No Homocoupling check_homocoupling->homocoupling_no No solution_homocoupling Degas solvents and reagents thoroughly Ensure inert atmosphere homocoupling_yes->solution_homocoupling check_protodeboronation Check for Protodeboronation (e.g., by MS) homocoupling_no->check_protodeboronation protodeboronation_yes Protodeboronation Observed check_protodeboronation->protodeboronation_yes Yes protodeboronation_no No Protodeboronation check_protodeboronation->protodeboronation_no No solution_protodeboronation Use anhydrous conditions Use non-aqueous base (e.g., KF) Use boronic ester protodeboronation_yes->solution_protodeboronation check_catalyst Suspect Catalyst Deactivation protodeboronation_no->check_catalyst solution_catalyst Increase catalyst loading Use bulky ligands (e.g., Buchwald type) check_catalyst->solution_catalyst

Caption: Troubleshooting workflow for Suzuki cross-coupling reactions.

General Reaction Scheme for Functionalization

Functionalization_Pathways start This compound esterification Esterification (R-OH, Coupling Agent) start->esterification amidation Amidation (R₂NH, Coupling Agent) start->amidation suzuki_precursor Halogenation (e.g., NBS, NIS) start->suzuki_precursor ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product halogenated_product Halogenated Derivative suzuki_precursor->halogenated_product suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) suzuki_product Aryl Derivative suzuki->suzuki_product halogenated_product->suzuki

Caption: Functionalization pathways for this compound.

References

Technical Support Center: Enhancing the Stability of Metal Complexes with 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-4-carboxylic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and enhance the stability of your metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a useful ligand?

This compound is a versatile heterocyclic organic compound.[1][2] It features a bipyridine core, which is an excellent chelating agent for a wide range of metal ions, and a carboxylic acid group.[1][2] This structure makes it a bidentate ligand, meaning it can form two bonds with a central metal ion to create a stable chelate ring.[1][3] The carboxylic acid group provides an additional coordination site and allows for further functionalization, making it a valuable building block in the synthesis of catalysts, luminescent materials, metal-organic frameworks (MOFs), and pharmaceutical compounds.[1][2][4]

Q2: What are the key factors that influence the stability of my metal complex?

The stability of a coordination complex is influenced by several factors related to both the metal ion and the ligand.[5][6][7]

  • Metal Ion Properties: The charge and size of the metal ion are critical. Smaller, more highly charged metal ions (higher charge density) tend to form stronger electrostatic interactions with the ligand, leading to more stable complexes.[5] The metal's oxidation state and electronic configuration also play a significant role.[5]

  • Ligand Properties: As a chelating ligand, this compound forms a stable ring structure with the metal ion, which is entropically favored over coordination with comparable monodentate ligands.[3][5] This is known as the chelate effect. The basicity of the ligand also affects stability; stronger basic ligands are better electron donors and typically form more stable complexes.[5]

  • Solvent and Reaction Conditions: The choice of solvent can impact stability, as solvent molecules may compete for coordination sites on the metal ion.[6] Temperature and pH also play crucial roles in the formation and stability of the complex.

Q3: My complex is changing color or precipitating out of solution. What does this indicate?

Changes in color, the formation of a precipitate from a clear solution, or significant alterations in spectroscopic data (like UV-Vis or NMR spectra) are common signs of complex degradation or instability.[8] For complexes with metal centers susceptible to oxidation, exposure to air can lead to changes in the metal's oxidation state, causing these observable changes.[8] Precipitation may indicate that the complex is decomposing into insoluble products or that its solubility has changed due to a reaction.[8]

Q4: How should I store my this compound metal complexes to ensure their stability?

To maximize the longevity of your complexes, especially if their sensitivity to air and moisture is unknown or suspected, proper storage is crucial. It is best practice to store complexes under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. For particularly sensitive compounds, using a glovebox for storage and handling is recommended.

Q5: Why am I experiencing low yields during the synthesis of my complex?

Low or inconsistent yields can stem from several issues. If the reaction involves an air-sensitive metal precursor or a low-valent metal center, catalyst decomposition in the presence of oxygen could be the cause.[8] Assembling the reaction under inert conditions and using degassed solvents can help mitigate this.[8] Other factors include incomplete reaction due to insufficient reaction time or temperature, or degradation of the product under the reaction conditions.

Q6: The solubility of my final complex is very poor. What strategies can I use to improve it?

Poor solubility can be a significant challenge. One approach is to modify the ligand itself. Introducing alkyl substituents onto the bipyridine rings can enhance solubility in organic solvents.[9] Alternatively, the choice of counter-ions in the complex can dramatically affect its solubility properties. Coordinating the metal with other molecules may also improve solubility.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Reaction conditions (time, temperature) are not optimal.Systematically vary the reaction time and temperature. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
Precursors or the final complex are sensitive to air or moisture.Ensure all glassware is oven-dried. Use Schlenk line techniques or a glovebox. Purge all solvents and reagents with an inert gas (N₂ or Ar) before use.[8][11]
Incorrect stoichiometry of reactants.Carefully verify the molar ratios of the metal salt and the ligand. Consider a slight excess of the ligand.
Product Decomposes During Isolation The complex is unstable at room temperature or when exposed to light.Perform workup and isolation procedures at low temperatures (e.g., in an ice bath). Protect the reaction and product from light by wrapping the flask in aluminum foil.
The complex is unstable on the purification medium (e.g., silica gel).Consider alternative purification methods such as recrystallization, precipitation, or washing with appropriate solvents.
Inconsistent Spectroscopic Data (NMR, UV-Vis) The sample contains impurities or a mixture of products.Re-purify the sample. Use multiple characterization techniques (e.g., elemental analysis, mass spectrometry) to confirm purity and structure.
The complex is degrading in the spectroscopic solvent.Test the stability of the complex in different deuterated solvents.[8] Acquire spectra immediately after dissolving the sample.
Broadening of NMR signals.This may indicate the presence of paramagnetic species, possibly from oxidation of the metal center.[8] Prepare and handle the sample under inert conditions.
Poor Solubility of the Complex The crystal lattice energy is very high.Attempt recrystallization from a variety of different solvent systems. Use a co-solvent to improve solubility.
The overall complex is highly non-polar or highly polar.Modify the ligand with solubilizing groups or change the counter-ions associated with the complex.

Data Presentation: Factors Influencing Complex Stability

The stability of metal complexes with this compound is governed by a combination of factors. The following table summarizes these key influences.

Factor Influence on Stability General Trend/Comment
Metal Ion Charge Higher positive charge increases electrostatic attraction.Stability often increases with increasing charge (e.g., M³⁺ > M²⁺).[5]
Metal Ion Size Smaller ionic radius leads to higher charge density.For metals in the same group and oxidation state, stability increases as ionic radius decreases.[5]
Chelate Effect Formation of a 5- or 6-membered ring with the bidentate ligand.Chelated complexes are significantly more stable than their non-chelated counterparts due to favorable entropy changes.[3][5]
Ligand Basicity More basic ligands are better electron donors.Increased basicity of the bipyridine nitrogen atoms generally leads to a more stable complex.[5]
Steric Hindrance Bulky substituents on the ligand near the coordination site.Large groups can weaken the metal-ligand bond and decrease stability.[12]
Back-bonding π-back-donation from the metal d-orbitals to the ligand's π* orbitals.For metals capable of back-bonding, this interaction strengthens the M-L bond and increases stability.[5]

Experimental Protocols

Protocol 1: General Synthesis of a Metal(II) Complex with this compound

This protocol provides a general methodology. Molar ratios, solvents, and reaction conditions should be optimized for specific metal precursors.

Materials:

  • Metal(II) salt (e.g., MCl₂, M(OAc)₂, M(ClO₄)₂)

  • This compound

  • Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile, DMF)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add this compound (e.g., 2 equivalents) to a Schlenk flask containing a magnetic stir bar.

  • Dissolution: Add the chosen anhydrous solvent to dissolve the ligand completely. Gentle heating or sonication may be required.

  • Reactant Addition: In a separate flask, dissolve the Metal(II) salt (e.g., 1 equivalent) in a minimum amount of the same solvent.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.

  • Reaction Completion: Allow the mixture to stir at room temperature or heat to reflux for a specified period (e.g., 2-24 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC if applicable.

  • Isolation: After cooling to room temperature, collect the product.

    • If a precipitate has formed: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials, followed by a non-polar solvent (e.g., diethyl ether or hexanes) to aid in drying.

    • If the product is soluble: Reduce the solvent volume under reduced pressure until precipitation occurs. Alternatively, add a counter-solvent in which the complex is insoluble to induce precipitation.

  • Drying: Dry the isolated complex under high vacuum to remove all traces of solvent.

  • Characterization: Characterize the final product using techniques such as NMR, FT-IR, UV-Vis spectroscopy, elemental analysis, and mass spectrometry to confirm its identity and purity.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to your experiments.

Chelation cluster_ring Chelate Ring M Mⁿ⁺ N1 N M->N1 Coordination Bond N2 N M->N2 Ligand 2,2'-Bipyridine -4-carboxylic acid N1->Ligand N2->Ligand

Caption: Chelation of a metal ion (Mⁿ⁺) by the two nitrogen atoms of the bipyridine ligand.

Workflow reagents 1. Reagents (Metal Salt + Ligand) synthesis 2. Synthesis (Solvent, Temp, Time) reagents->synthesis isolation 3. Isolation (Filtration/Precipitation) synthesis->isolation purification 4. Purification (Washing/Recrystallization) isolation->purification characterization 5. Characterization (NMR, FT-IR, UV-Vis, etc.) purification->characterization

Caption: A typical experimental workflow for complex synthesis and characterization.

Troubleshooting start Problem: Low Reaction Yield check_air Is complex or precursor air-sensitive? start->check_air use_inert Solution: Use inert atmosphere (N₂/Ar) & degassed solvents. check_air->use_inert Yes check_conditions Are reaction conditions optimal? check_air->check_conditions No use_inert->check_conditions no_air No yes_air Yes optimize Solution: Vary time, temp, or solvent. check_conditions->optimize No check_purity Are starting materials pure? check_conditions->check_purity Yes optimize->check_purity no_cond No yes_cond Yes purify Solution: Purify reagents before use. check_purity->purify No end Problem likely resolved. check_purity->end Yes purify->end

Caption: A decision tree for troubleshooting low yields in complex synthesis.

References

Technical Support Center: Purification of 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2'-Bipyridine-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of this versatile compound. Below you will find troubleshooting guides and frequently asked questions to help you achieve the desired purity for your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: I am observing a low yield of purified product after recrystallization. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a common issue that can stem from several factors. Here are the primary causes and corresponding solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

  • Using Too Much Solvent: Adding an excessive volume of solvent will keep more of your compound dissolved even after cooling, thus reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

Troubleshooting Steps:

  • Optimize the Solvent System: Conduct small-scale solvent screening to find the ideal solvent or solvent mixture. Refer to the solvent suitability table in the FAQ section.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Dilute the solution with a small, extra amount of hot solvent just before filtering.

  • Maximize Crystal Formation: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal recovery.

Q2: My compound "oils out" as a liquid instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often an issue when the purity of the crude material is low.

Solutions:

  • Lower the Solution Temperature: Reheat the solution until the oil redissolves, then allow it to cool more slowly. Seeding the solution with a pure crystal can encourage crystallization.

  • Use a More Dilute Solution: Add more hot solvent to the mixture to lower the saturation point.

  • Change the Solvent: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: During silica gel column chromatography, my compound is streaking and I'm getting poor separation. How can I fix this?

A3: Streaking (or tailing) of this compound on a silica gel column is a common problem. It is caused by the compound's dual functionality: the basic pyridine nitrogen can interact strongly with the acidic silanol groups of the silica, while the carboxylic acid group can also have strong interactions. This leads to a poor equilibrium between the stationary and mobile phases.

Solutions:

  • Modify the Mobile Phase:

    • Add an Acid: Incorporate a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, into your eluent. This will protonate the pyridine nitrogen, but more importantly, it helps to keep the carboxylic acid in its protonated, less polar form, leading to more consistent elution.[1]

    • Use a Polar Solvent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate) is often necessary. A gradient elution, starting with a lower polarity and gradually increasing, can be effective.

  • Consider an Alternative Stationary Phase:

    • Reverse-Phase Chromatography: Using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol can be a very effective alternative for polar, ionizable compounds.[2]

    • Alumina: Neutral or basic alumina can sometimes give better results than silica for basic compounds, though the acidic nature of the carboxylic acid must be considered.

Logical Flow for Troubleshooting Purification Issues

G Troubleshooting Purification of this compound start Crude Product purification_method Choose Purification Method start->purification_method recrystallization Recrystallization purification_method->recrystallization Solid column_chrom Column Chromatography purification_method->column_chrom Complex Mixture acid_base Acid-Base Extraction purification_method->acid_base Different pKa recrystallization_issue Problem with Recrystallization? recrystallization->recrystallization_issue column_issue Problem with Column? column_chrom->column_issue pure_product Pure Product acid_base->pure_product low_yield Low Yield recrystallization_issue->low_yield Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals recrystallization_issue->no_crystals Yes recrystallization_issue->pure_product No solve_low_yield Optimize Solvent Minimize Volume Slow Cooling low_yield->solve_low_yield solve_oiling_out Cool Slowly Dilute Solution Change Solvent oiling_out->solve_oiling_out solve_no_crystals Add Seed Crystal Scratch Flask Concentrate Solution no_crystals->solve_no_crystals solve_low_yield->pure_product solve_oiling_out->pure_product solve_no_crystals->pure_product streaking Streaking / Tailing column_issue->streaking Yes column_issue->pure_product No solve_streaking Add Acid to Eluent (e.g., AcOH) Use More Polar Solvent Try Reverse Phase (C18) streaking->solve_streaking solve_streaking->pure_product

Caption: A decision tree for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-bromo-pyridine derivatives.

  • Isomeric Bipyridines: Synthesis of 2,2'-bipyridines can sometimes yield other isomers (e.g., 2,3'-bipyridine).[3]

  • Higher Oligopyridines: Terpyridines and quaterpyridines can form as byproducts in some synthetic methods.[3]

  • Oxidation Byproducts: If harsh oxidizing agents are used to form the carboxylic acid from a methyl group, over-oxidation or side reactions can occur.

Q2: What is the best recrystallization solvent for this compound?

A2: The choice of solvent is critical and often requires empirical testing. Due to the molecule's polarity from the carboxylic acid and the aromatic rings, polar solvents are generally a good starting point. Carboxylic acids often crystallize well from alcohols or aqueous alcohol mixtures.[4]

Solvent ClassRecommended SolventsComments
Alcohols Ethanol, Methanol, IsopropanolGood starting point. The compound is likely to be soluble in hot alcohol and less soluble when cold. Aqueous mixtures (e.g., Ethanol/Water) are also very effective.
Water Hot WaterThe carboxylic acid group enhances water solubility compared to unsubstituted bipyridine. It may be sparingly soluble in cold water but more so in hot water.
Ketones AcetoneMay be too effective a solvent, leading to low recovery, but can be useful in a two-solvent system with a non-polar solvent like hexane.
Amides N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These are very polar and will likely dissolve the compound well, even at room temperature.[5] Best used as the "good" solvent in a two-solvent system.
Two-Solvent Systems DMF/Water, Ethanol/Hexane, Acetone/HexaneDissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly.
Q3: Is sublimation a viable purification method for this compound?

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add your chosen solvent dropwise at room temperature to check for solubility. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography with an Acidic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a less polar solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol). Add 1% acetic acid to the mobile phase. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into your column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like methanol). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. You can run the column isocratically (with one solvent mixture) or with a gradient (gradually increasing the proportion of the more polar solvent).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The added acetic acid should also be removed under vacuum.

Purification Workflow Diagram

G General Purification Workflow cluster_prep Preparation & Analysis cluster_purification Purification Step cluster_post Analysis & Final Product crude Crude Product analyze_crude Analyze Purity (TLC, NMR) crude->analyze_crude choose_method Select Method analyze_crude->choose_method recrystallize Recrystallization choose_method->recrystallize High Purity Crude chromatography Column Chromatography choose_method->chromatography Multiple Impurities acid_base_ext Acid-Base Extraction choose_method->acid_base_ext Acidic/Basic Impurities collect Collect Purified Fractions or Crystals recrystallize->collect chromatography->collect acid_base_ext->collect dry_product Dry Product collect->dry_product analyze_pure Analyze Final Purity (NMR, MP, LCMS) final_product Pure this compound analyze_pure->final_product dry_product->analyze_pure

Caption: A standard workflow for the purification and analysis of the target compound.

References

Technical Support Center: Strategies to Improve the Photostability of 2,2'-Bipyridine-4-carboxylic acid-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of 2,2'-Bipyridine-4-carboxylic acid-based dyes, particularly ruthenium polypyridyl complexes, used in applications like dye-sensitized solar cells (DSSCs) and photodynamic therapy.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation, and why is it a concern for this compound-based dyes?

A1: Photodegradation, or photobleaching, is the irreversible decomposition of a dye molecule upon exposure to light. For this compound-based dyes, which are often ruthenium complexes, this process can limit the long-term performance and stability of devices like DSSCs or reduce the therapeutic efficacy of photosensitizers.[1][2] The primary mechanism often involves the population of metal-centered states that have metal-ligand dissociative character, leading to the loss of a bipyridine ligand.[1][3]

Q2: What are the main strategies to improve the photostability of these dyes?

A2: There are three primary strategies to enhance photostability:

  • Molecular Design and Structural Modification: Altering the chemical structure of the dye to be inherently more resistant to photodegradation.[4][5]

  • Formulation and Environmental Control: Modifying the dye's immediate environment to reduce the rate of photochemical degradation.[6]

  • Covalent Anchoring: Attaching the dye to a solid support to provide a more rigid and protective environment.[7]

Q3: How does modifying the ancillary ligands affect the photostability of a ruthenium bipyridine complex?

A3: Ancillary ligands, the other ligands attached to the ruthenium center, play a crucial role in the photophysical properties of the complex.[8][9] By tuning the electronic and steric properties of these ligands, it's possible to alter the energy levels of the molecular orbitals, which can influence the excited-state lifetime and degradation pathways.[8] For instance, introducing bulky or more rigid ancillary ligands can sterically hinder degradative reactions.[6] Replacing a standard 2,2'-bipyridine (bpy) ligand with 1,10-phenanthroline (phen), for example, can fine-tune the complex's interaction with its environment and its overall stability.[10][11]

Q4: Can the choice of counterion influence the dye's photostability?

A4: Yes, the counterion associated with a cationic dye complex can significantly impact its photostability, especially in solvents with a low dielectric constant.[3] Large, non-coordinating counterions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻), have been shown to enhance the photostability of [Ru(bpy)₃]²⁺ complexes compared to smaller, more coordinating anions like tosylate (TsO⁻).[3] The coordinating anions can facilitate the photodissociation of a bipyridine ligand, leading to inactive species.[3]

Q5: What is the role of the 4,4'-dicarboxylic acid groups on the bipyridine ligand?

A5: The carboxylic acid groups at the 4 and 4' positions of the bipyridine ligand serve as critical anchoring groups.[12] In applications like DSSCs, these groups chemically bond to the surface of semiconductor materials like titanium dioxide (TiO₂), forming a strong ester-like linkage.[12] This ensures a robust electronic coupling for efficient electron injection from the excited dye into the semiconductor's conduction band and improves the adsorption stability of the dye on the surface.[12]

Troubleshooting Guide

Issue 1: My dye is rapidly bleaching during fluorescence microscopy experiments.

Potential Cause Troubleshooting Step
High Excitation Intensity High laser power accelerates photobleaching. Solution: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio for your measurement.[6]
Presence of Molecular Oxygen Oxygen is a primary agent in photodegradation, leading to the formation of reactive oxygen species (ROS). Solution: Deoxygenate your sample by purging it with an inert gas like argon or nitrogen before and during the experiment.[6]
Reactive Environment The solvent or buffer components may react with the excited state of the dye. Solution: Add antioxidants or triplet state quenchers to the medium. Compounds like ascorbic acid or n-propyl gallate can mitigate photodegradation.[13]

Issue 2: The long-term stability of my dye-sensitized solar cell (DSSC) is poor.

Potential Cause Troubleshooting Step
Dye Desorption The dye may detach from the TiO₂ surface over time, especially in the presence of water. Solution: Consider using anchoring groups with stronger binding affinities, such as phosphonic acids, which can form more stable bonds with the metal oxide surface compared to carboxylic acids.[14]
Electrolyte Interaction Components of the electrolyte can chemically react with the dye, leading to its degradation. Solution: Optimize the electrolyte composition. For example, using cobalt-based redox mediators in solvents like 3-methoxypropionitrile (MPN) has shown to significantly improve long-term stability compared to acetonitrile.[2]
Intrinsic Photodegradation The dye itself may have poor intrinsic photostability under operational conditions. Solution: Synthesize and test dye analogues with modified ancillary ligands designed to enhance rigidity or tune electronic properties to disfavor degradation pathways.[6] Introducing hydrophobic ligands can also increase stability against water-induced desorption.[15]

Issue 3: The quantum yield of my new bipyridine-based photosensitizer is lower than expected.

Potential Cause Troubleshooting Step
Aggregation Dye molecules may aggregate in solution, which can quench the excited state and reduce the quantum yield. Solution: Perform concentration-dependent absorption and emission studies to check for aggregation. If present, consider modifying the dye structure with bulky groups to hinder intermolecular interactions or use a different solvent.
Photoinduced Electron Transfer (PET) The excited state may be quenched by electron transfer to or from the solvent or other molecules in the solution.[6] Solution: Change the solvent to one with different redox properties. Additionally, modifying the electron-donating or -withdrawing nature of the ligands can alter the dye's redox potentials to disfavor PET.[6]
Inefficient Metal-to-Ligand Charge Transfer (MLCT) The fundamental electronic transition may not be efficient. Solution: Modify the ancillary ligands to tune the HOMO and LUMO energy levels of the complex.[8][15] Computational methods like DFT can help predict how ligand modifications will affect the electronic structure and photophysical properties.[9]

Experimental Protocols & Data

Protocol: Measuring Photostability via Photobleaching Half-Life

This protocol outlines a standard method for quantifying the photostability of a dye using fluorescence microscopy.[16][17]

Materials:

  • Fluorescent dye solution (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).

  • Fluorescence microscope with a stable light source (e.g., LED or laser).

  • Sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).[17]

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to prevent diffusion.[17]

  • Microscope Setup: Turn on the microscope and light source, allowing them to stabilize. Select the appropriate filter set for the dye.

  • Image Acquisition:

    • Focus on a region of interest (ROI) with uniform fluorescence.

    • Set the illumination intensity to a level that provides a good signal without causing immediate bleaching. Crucially, use the same intensity for all dyes being compared. [17]

    • Acquire an initial image (t=0).

    • Begin continuous illumination and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue until the fluorescence intensity has decreased to less than 50% of its initial value.[16]

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select an ROI and measure the mean fluorescence intensity for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no dye.[17]

    • Normalize the intensity at each time point by dividing by the initial intensity (at t=0).

    • Plot the normalized intensity versus time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.[17]

Quantitative Data on Photostability

The photostability of a dye can be quantified by its photobleaching quantum yield (Φp), which is the number of molecules photobleached per total number of photons absorbed.[18][19] A lower Φp indicates higher photostability.

Photosensitizer Class Typical Quantum Yield of Photodegradation (Φp) Key Features Influencing Stability
BODIPY Dyes 10⁻⁵ - 10⁻⁷Rigid pyrromethene core, substitution at the boron center.[19]
Porphyrins 10⁻⁴ - 10⁻⁶Large aromatic macrocycle, metal coordination.[19]
Phthalocyanines 10⁻⁵ - 10⁻⁷Structurally similar to porphyrins with nitrogen atoms at meso-positions.[19]
Table 1: Comparative photostability of different classes of photosensitizers. Data is generalized, and specific values can vary significantly with molecular structure and environment.[19]

Visualizations

Strategies for Enhancing Dye Photostability

cluster_main Strategies for Photostability cluster_A cluster_B cluster_C A Molecular Design A1 Modify Ancillary Ligands A->A1 A2 Increase Structural Rigidity A->A2 A3 Tune Redox Potentials A->A3 B Environmental Control B1 Deoxygenation (Inert Gas) B->B1 B2 Add Stabilizers (Antioxidants) B->B2 B3 Optimize Solvent & pH B->B3 C Support Immobilization C1 Covalent Anchoring (e.g., to Graphene) C->C1

Caption: Overview of key strategies to improve dye photostability.

Experimental Workflow for Photostability Measurement

start Start prep 1. Sample Preparation start->prep setup 2. Microscope Setup prep->setup acquire 3. Time-Lapse Image Acquisition setup->acquire analyze 4. Data Analysis acquire->analyze result Calculate t₁/₂ (Half-Life) analyze->result end End result->end

Caption: Workflow for determining photobleaching half-life.

References

overcoming aggregation of 2,2'-Bipyridine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the aggregation and dissolution of 2,2'-Bipyridine-4-carboxylic acid in solution. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in preparing solutions of this compound for their experiments.

Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent. What should I do?

A1: The limited solubility of this compound is a common issue, primarily due to strong intermolecular hydrogen bonding between the carboxylic acid groups. If you are experiencing poor solubility, please follow the troubleshooting workflow below.

G cluster_0 Troubleshooting Dissolution of this compound start Start: Undissolved Compound solvent_check Is the solvent polar aprotic (e.g., DMSO, DMF)? start->solvent_check try_polar_aprotic Switch to a polar aprotic solvent like DMSO or DMF. solvent_check->try_polar_aprotic No heat_sonicate Have you tried gentle heating or sonication? solvent_check->heat_sonicate Yes try_polar_aprotic->heat_sonicate apply_heat_sonicate Apply gentle heat (e.g., 40-50°C) or sonicate the mixture. heat_sonicate->apply_heat_sonicate No ph_adjustment Is pH adjustment a viable option for your experiment? heat_sonicate->ph_adjustment Yes apply_heat_sonicate->ph_adjustment adjust_ph For aqueous solutions, add a base (e.g., NaOH) to deprotonate the carboxylic acid. For organic solvents, add an organic base (e.g., triethylamine). ph_adjustment->adjust_ph Yes co_solvent Consider the co-solvent method. Dissolve in a minimal amount of DMSO first, then slowly add your target solvent. ph_adjustment->co_solvent No success Success: Compound Dissolved adjust_ph->success fail If issues persist, consider compound purity or alternative derivatives. adjust_ph->fail co_solvent->success co_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Q2: The compound dissolves with heating, but it precipitates out again upon cooling. How can I prevent this?

A2: This phenomenon, known as supersaturation, occurs when a solution holds more solute at a higher temperature than it can at a lower temperature. To address this, you can:

  • Maintain a higher temperature: If your experimental setup allows, maintain the solution at an elevated temperature where the compound remains soluble.

  • Induce salt formation: The most robust method is to deprotonate the carboxylic acid with a base. The resulting salt form of the compound typically has a much higher solubility at room temperature, preventing it from precipitating upon cooling. Refer to the experimental protocols for detailed instructions on this method.

Q3: I am observing a gel-like formation or aggregation even when the compound appears to be dissolved. What is happening?

A3: This can be due to the formation of micro-aggregates or oligomers in solution, which may not be visible as solid precipitates. This is often concentration-dependent. To mitigate this:

  • Work with more dilute solutions: Try preparing a more dilute stock solution.

  • Improve solvation: Ensure complete deprotonation if using the pH adjustment method, as partial deprotonation can lead to complex aggregation behavior.

  • Sonication: Brief sonication can help to break up these micro-aggregates.

Frequently Asked Questions (FAQs)

Q4: What is the underlying reason for the poor solubility of this compound?

A4: The primary reason is the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds with neighboring molecules. This creates a stable crystal lattice that is difficult for many solvents to break down. The pyridine nitrogen atoms can also participate in these interactions, further stabilizing the solid state.

G cluster_0 Solubility Enhancement by Deprotonation cluster_1 Intermolecular Hydrogen Bonding cluster_2 Deprotonated and Solvated Insoluble Form Insoluble Form Soluble Form Soluble Form Insoluble Form->Soluble Form  + Base (e.g., NaOH)   Molecule 1 R-COOH Molecule 2 HOOC-R Molecule 1->Molecule 2 H-bond Salt Form R-COO⁻ Na⁺ Water Molecules H₂O Salt Form->Water Molecules Solvation

Caption: Mechanism of solubility enhancement via deprotonation.

Q5: In which solvents is this compound generally soluble?

A5: It exhibits its best solubility in polar aprotic solvents. For aqueous systems, solubility is significantly increased in basic conditions (high pH).

Q6: Will adding a methyl group to the bipyridine structure improve solubility?

A6: The addition of a methyl group can influence solubility, but the effect is generally less pronounced than that of pH adjustment. For instance, 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid is described as slightly soluble in DMSO and methanol.[1]

Data Presentation

The following table summarizes the solubility of this compound and its analogs in various solvents based on available data. Please note that quantitative data is limited, and solubility can be highly dependent on the specific experimental conditions.

CompoundSolvent SystemReported SolubilityNotes
2,2'-Bipyridine-4,4'-dicarboxylic acidWaterInsoluble[2][3]-
2,2'-Bipyridine-4,4'-dicarboxylic acidWater (pH adjusted to 10 with NaOH)4.72 mg/mL (19.33 mM)[4]Sonication was also used to aid dissolution.[4]
2,2'-Bipyridine-5,5'-dicarboxylic acid1:3 DMSO:PBS (pH 7.2)~0.25 mg/mLRecommended to first dissolve in DMSO then dilute with PBS.
2,2'-Bipyridine-4,4'-dicarboxylic acidCommon Organic SolventsSoluble[2][3]Specific solvents often include DMSO and DMF.[5]
4′-Methyl[2,2′-bipyridine]-4-carboxylic acidDMSO, MethanolSlightly Soluble[1]-

Experimental Protocols

Protocol 1: Dissolution in an Aqueous Basic Solution

This method is suitable for preparing aqueous stock solutions of this compound.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add a portion of the deionized water to create a slurry.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until the solid completely dissolves. A clear solution is typically achieved at a pH of 10 or higher.[4]

  • Once dissolved, add the remaining deionized water to reach the final desired concentration.

  • If necessary, adjust the final pH with dilute NaOH or HCl, though be aware that lowering the pH may cause precipitation.

Protocol 2: Dissolution in an Organic Solvent using an Organic Base

This protocol is designed for applications where an organic solution of the compound is required.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended for moisture-sensitive reactions)

Procedure:

  • Add the desired amount of this compound to a dry flask.

  • Add the organic solvent to create a suspension.

  • While stirring, add triethylamine (or DIPEA) dropwise. Typically, 1.1 to 2.0 equivalents relative to the carboxylic acid are sufficient.

  • Stir the mixture at room temperature. The solid should gradually dissolve as the triethylammonium salt is formed.

  • Gentle warming can be applied to expedite dissolution if necessary.

Protocol 3: Co-Solvent Dissolution Method

This method is useful when a solution in a mixed solvent system is needed, particularly for diluting a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target solvent or buffer (e.g., PBS)

  • Vortex mixer or sonicator

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, for 2,2'-Bipyridine-5,5'-dicarboxylic acid, a stock can be made in DMSO first.

  • Ensure the compound is fully dissolved in DMSO, using gentle heating or sonication if required.

  • To prepare the final solution, slowly add the DMSO stock solution to the target solvent or buffer while vortexing or stirring vigorously.

  • Do not add the buffer to the DMSO stock, as this can cause the compound to precipitate.

  • Observe the solution for any signs of precipitation. If the final concentration is too high, the compound may still aggregate. In such cases, a more dilute solution should be prepared.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2,2'-Bipyridine-4-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions utilizing 2,2'-Bipyridine-4-carboxylic acid and its derivatives.

Troubleshooting Guides

This section offers structured guidance for specific experimental issues.

Issue 1: Low or Stalled Reaction Conversion

Symptoms:

  • The reaction does not proceed to completion, leaving a significant amount of starting material.

  • The reaction is sluggish, with a very slow conversion rate.

  • Initial reaction rate is normal but plateaus prematurely.

Possible Cause Troubleshooting Steps
Product Inhibition/Catalyst Poisoning The bipyridine-containing product strongly coordinates to the metal center, rendering it inactive.[1]
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the portion of the catalyst that becomes deactivated.[1][2]
Slow Addition of Limiting Reagent: Maintain a low concentration of the product by slowly adding the limiting reagent to the reaction mixture.[1]
Use of Bulky Ligands: Employ sterically hindered ancillary ligands that can promote the desired catalytic turnover and reduce product binding.
Formation of Inactive Catalyst Species (e.g., Palladium Black) Agglomeration of the active metal species into inactive clusters. This can be exacerbated by high temperatures or impurities.[1]
Lower Reaction Temperature: Optimize the temperature to find a balance between reaction rate and catalyst stability. Higher temperatures can accelerate catalyst decomposition.
Ensure Adequate Ligand-to-Metal Ratio: An excess of the this compound ligand can help stabilize the active catalytic species.[1]
Rigorous Degassing: Remove oxygen from the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or using freeze-pump-thaw cycles. Oxygen can promote the formation of inactive oxides or palladium black.
Impurities in Reagents or Solvents Trace impurities in starting materials, solvents, or reagents can act as catalyst poisons.
Purify Reagents: Use high-purity, freshly purified, and thoroughly degassed solvents and reagents.
Test for Known Inhibitors: If possible, test for common catalyst poisons such as sulfur compounds, water, or other coordinating species.

Issue 2: Inconsistent Reaction Yields Between Batches

Symptoms:

  • Significant variability in product yield despite seemingly identical reaction setups.

Possible Cause Troubleshooting Steps
Variable Quality of Reagents Inconsistent levels of impurities in different batches of starting materials, ligands, or solvents.
Standardize Reagent Sources: Use reagents from the same batch or a reliable supplier with consistent quality control.
Proper Storage: Ensure all reagents, especially the catalyst and ligand, are stored under the recommended conditions to prevent degradation.
Inconsistent Inert Atmosphere Varying levels of oxygen or moisture in the reaction vessel between runs.
Standardize Degassing Procedures: Implement and consistently follow a rigorous protocol for degassing solvents and the reaction setup.
Maintain Positive Inert Gas Pressure: Ensure a constant positive pressure of an inert gas throughout the reaction.
Mixing Issues in Heterogeneous Reactions Inconsistent stirring or agitation leading to poor mass transfer.
Ensure Vigorous and Consistent Stirring: Use appropriate stir bar size and speed to ensure the catalyst and any solid reagents are well-suspended.

Frequently Asked Questions (FAQs)

Q1: Why are catalysts with this compound ligands prone to poisoning?

A1: The primary reason is the strong chelating nature of the bipyridine core. The nitrogen atoms of the 2,2'-bipyridine moiety can coordinate strongly to the metal center of the catalyst. When the reaction product also contains this bipyridine structure, it can compete with the starting materials for coordination to the active site, leading to "product inhibition," a form of catalyst poisoning.[1] This effectively removes the active catalyst from the catalytic cycle.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Common visual indicators of catalyst deactivation include:

  • A color change in the reaction mixture to black or the formation of a black precipitate, which often indicates the agglomeration of the metal catalyst into an inactive form like palladium black.[1]

  • The reaction mixture becoming heterogeneous when it should be homogeneous.

  • Monitoring the reaction progress by techniques like TLC or LC-MS will show the reaction stalling before completion.[1]

Q3: Can I reuse a catalyst with this compound ligands?

A3: Direct reuse of the catalyst is generally not recommended without a regeneration step. Due to significant deactivation from product inhibition, attempting to reuse the catalyst will likely result in very low or no conversion in subsequent reactions.[1]

Q4: How does the carboxylic acid group on the ligand affect catalyst stability and potential poisoning?

A4: The carboxylic acid group can influence the electronic properties and solubility of both the ligand and the resulting metal complex. It can also provide an additional binding site. In some cases, the carboxylate can anchor the complex to a support, potentially influencing its stability. However, the fundamental poisoning mechanism is typically dominated by the strong coordination of the bipyridine nitrogen atoms.

Q5: Are there any general strategies to mitigate catalyst poisoning when using these ligands?

A5: Yes, several strategies can be employed:

  • Ligand Design: Using bipyridine ligands with bulky substituents near the nitrogen atoms can sometimes disfavor the binding of the product to the catalyst.

  • Reaction Engineering: In continuous flow systems, maintaining a high local concentration of reactants relative to the product can minimize the catalyst's contact with the inhibitory product.

  • Immobilization: Anchoring the catalyst to a solid support can sometimes reduce deactivation pathways like dimerization or agglomeration.

Data Presentation

Table 1: Representative Impact of Product Inhibition on Reaction Yield

Catalyst Loading (mol%)Initial Reaction Rate (mmol/L·s)Final Product Yield (%)
10.0545
30.1485
50.22>95

Note: This table provides illustrative data based on the principle that increasing catalyst loading can overcome product inhibition. Actual results will vary depending on the specific reaction.

Table 2: Effect of Impurities on Catalyst Performance

Impurity (concentration)Reaction Time (hours)Final Product Yield (%)
None (Control)492
Water (1000 ppm)1265
Thiophenol (50 ppm)24<10

Note: This table illustrates the detrimental effect of common impurities on catalytic reactions. Sulfur-containing compounds are known to be potent catalyst poisons.

Experimental Protocols

Protocol 1: General Procedure for a Cross-Coupling Reaction Prone to Poisoning

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).

    • Purify solvents using an appropriate solvent purification system.

    • Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂), the this compound ligand, and any solid reagents under a positive pressure of inert gas.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe.

    • If one of the reactants is a limiting reagent, prepare a solution of it in degassed solvent in a separate flask for slow addition.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature.

    • If employing slow addition, add the limiting reagent solution dropwise over several hours using a syringe pump.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Follow a standard aqueous work-up procedure to quench the reaction and extract the product.

    • Purify the product by column chromatography.

    • Analyze the yield and purity of the final product.

Protocol 2: General Protocol for Catalyst Regeneration (for Heterogeneous Catalysts)

This is a general guideline and may need to be optimized for your specific catalyst and reaction.

  • Catalyst Recovery:

    • After the reaction, filter the heterogeneous catalyst from the reaction mixture.

    • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like dichloromethane or acetone) to remove adsorbed organic species.

  • Acid/Base Washing (if applicable for removing specific poisons):

    • Wash the catalyst with a dilute acid solution (e.g., 0.1 M HCl) to remove basic impurities or a dilute base solution (e.g., 0.1 M NaOH) to remove acidic impurities.

    • Follow with several washes with deionized water until the washings are neutral.

    • Wash with a solvent like ethanol or acetone to remove water.

  • Drying:

    • Dry the washed catalyst under high vacuum, potentially with gentle heating, to remove all traces of solvent.

  • Reactivation (Optional - requires careful optimization):

    • For some catalysts, a thermal treatment under a controlled atmosphere (e.g., hydrogen for reduction) may be necessary to restore activity. This should be approached with caution as improper thermal treatment can lead to sintering.

  • Storage:

    • Store the regenerated catalyst under an inert atmosphere until reuse.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Low Conversion start Low or Stalled Conversion Observed check_poisoning Suspect Catalyst Poisoning? start->check_poisoning increase_loading Increase Catalyst Loading check_poisoning->increase_loading Yes check_conditions Suboptimal Reaction Conditions? check_poisoning->check_conditions No slow_addition Implement Slow Addition of Reagent increase_loading->slow_addition end Improved Conversion slow_addition->end optimize_temp Optimize Temperature check_conditions->optimize_temp Yes check_conditions->end No optimize_reagents Purify/Degas Reagents and Solvents optimize_temp->optimize_reagents optimize_reagents->end

Caption: A logical workflow for troubleshooting low reaction conversion.

G cluster_poisoning_mechanism Catalyst Poisoning by Product Inhibition Active_Catalyst Active Catalyst [M-L] Inactive_Complex Inactive Catalyst-Product Complex [M-L-Product] Active_Catalyst->Inactive_Complex Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reacts with Substrate Substrate Substrate Product Product (with bipyridine moiety) Product->Inactive_Complex Binds to Catalyst Poisoning_Pathway Poisoning Pathway Inactive_Complex->Poisoning_Pathway Catalytic_Cycle->Product

Caption: Mechanism of catalyst deactivation via product inhibition.

References

Validation & Comparative

performance of 2,2'-Bipyridine-4-carboxylic acid vs other bipyridine isomers in solar cells

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient and stable solar energy conversion, the molecular architecture of components within photovoltaic devices is of paramount importance. Among the myriad of organic molecules utilized in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), bipyridine derivatives serve as crucial ligands for anchoring sensitizers to semiconductor surfaces or as interfacial modifiers. This guide provides a comparative analysis of 2,2'-Bipyridine-4-carboxylic acid and its isomers, focusing on how the position of the carboxylic acid anchoring group influences overall solar cell performance.

While direct, side-by-side comparative studies of all 2,2'-bipyridine monocarboxylic acid isomers are not extensively documented in the reviewed literature, the available research on related compounds provides a strong basis for understanding their relative performance. The consensus from studies on analogous systems, such as binuclear ruthenium sensitizers and carboxypyridine isomers, is that the position of the carboxylate anchoring group significantly impacts the efficiency of electron injection and the stability of the dye on the semiconductor surface.[1][2]

Impact of Carboxylic Acid Position on Performance

The primary role of the carboxylic acid group on the bipyridine ligand is to bind or "anchor" the dye molecule to the titanium dioxide (TiO2) surface in DSSCs or to passivate defects at the perovskite/transport layer interface in PSCs. The efficiency of this anchoring and the subsequent electron transfer processes are highly dependent on the electronic coupling between the dye's molecular orbitals and the semiconductor's conduction band. The position of the carboxylic acid group directly influences this electronic communication.

Key Performance Parameters Influenced by Isomerism:

  • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell is a direct function of the other parameters. Optimal positioning of the anchoring group leads to higher PCE.

  • Short-Circuit Current Density (Jsc): Efficient electron injection from the dye's excited state to the semiconductor's conduction band results in a higher Jsc. The electronic coupling is strongest when the anchoring group is in a position that provides a direct conjugation pathway.

  • Open-Circuit Voltage (Voc): The Voc can be affected by factors such as charge recombination at the semiconductor/electrolyte interface. A well-anchored dye can form a more compact and stable monolayer, which can suppress recombination and lead to a higher Voc.

  • Fill Factor (FF): This parameter is influenced by various resistances within the cell. Efficient charge transfer and reduced recombination contribute to a higher FF.

Qualitative Performance Comparison of 2,2'-Bipyridine-Carboxylic Acid Isomers

Based on established principles of electronic effects in organic molecules and findings from related studies, a qualitative comparison of the expected performance of 2,2'-bipyridine-carboxylic acid isomers in solar cells can be made. The 4-carboxylic acid isomer is anticipated to exhibit the best performance due to its "para" position relative to the coordinating nitrogen atoms, which allows for the most effective electronic delocalization and, therefore, the most efficient electron injection.[1]

IsomerCarboxylic Acid PositionExpected Performance RankingRationale
This compound 4-position (para to N)1 (Highest) The para position provides the most direct and efficient pathway for electron delocalization and injection from the bipyridine ligand to the semiconductor surface.[1]
2,2'-Bipyridine-6-carboxylic acid 6-position (ortho to N)2 The ortho position allows for strong chelation and good electronic coupling, though steric hindrance might play a role.
2,2'-Bipyridine-5-carboxylic acid 5-position (meta to N)3 The meta position generally leads to weaker electronic communication compared to the ortho and para positions, which is expected to result in less efficient electron injection.[1]
2,2'-Bipyridine-3-carboxylic acid 3-position (ortho to N)4 (Lowest) Significant steric hindrance between the carboxylic acid group and the other pyridine ring can disrupt the planarity of the molecule, hindering effective adsorption and electronic coupling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of different materials in solar cells. Below is a generalized methodology for the fabrication and characterization of Dye-Sensitized Solar Cells (DSSCs), which can be adapted to compare the performance of different bipyridine-carboxylic acid isomers as anchoring ligands for sensitizing dyes.

DSSC Fabrication
  • Preparation of TiO2 Photoanode:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • A compact blocking layer of TiO2 is often deposited on the FTO glass by a method like spray pyrolysis or spin coating, followed by sintering.

    • A mesoporous layer of TiO2 nanoparticles (e.g., P25) is then deposited by screen printing or doctor-blading.

    • The electrodes are gradually heated to high temperatures (e.g., 500 °C) to sinter the TiO2 particles.

    • After cooling to around 80-100 °C, the TiO2 films are immersed in a solution of the sensitizing dye (containing the bipyridine-carboxylic acid ligand) in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 24 hours) to allow for dye adsorption.

  • Preparation of Counter Electrode:

    • A hole is drilled in an FTO glass substrate.

    • The substrate is cleaned similarly to the photoanode preparation.

    • A thin layer of a catalyst, typically a platinum solution (e.g., H2PtCl6 in isopropanol), is deposited on the conductive side of the FTO glass.

    • The electrode is then heated (e.g., at 400 °C for 30 minutes) to form a catalytic Pt film.

  • Cell Assembly:

    • The dye-sensitized TiO2 photoanode and the Pt counter electrode are assembled into a sandwich-type cell, separated by a thin thermoplastic sealant (e.g., Surlyn).

    • The cell is sealed by heating the polymer frame.

    • The electrolyte solution (typically containing an I-/I3- redox couple in a solvent like acetonitrile) is introduced into the cell through the pre-drilled hole in the counter electrode.

    • The hole is then sealed to prevent electrolyte leakage.

Photovoltaic Characterization
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated DSSCs are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). From the J-V curve, the key performance parameters (PCE, Jsc, Voc, and FF) are determined.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are performed to determine the quantum efficiency of the cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes and recombination kinetics at the TiO2/dye/electrolyte interface.

Visualizing the Impact and Processes

To better understand the structure-property relationships and experimental procedures, the following diagrams are provided.

DSSC_Structure cluster_anode Photoanode cluster_cathode Counter Electrode FTO_Anode FTO Glass TiO2_Blocking TiO2 Blocking Layer TiO2_Blocking->FTO_Anode  e⁻ TiO2_Meso Mesoporous TiO2 with Anchored Dye TiO2_Meso->TiO2_Blocking  e⁻ Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->TiO2_Meso I⁻→I₃⁻ Pt_Catalyst Platinum Catalyst Pt_Catalyst->Electrolyte I₃⁻→I⁻ FTO_Cathode FTO Glass FTO_Cathode->Pt_Catalyst  e⁻ External_Load External Load FTO_Cathode->External_Load Sunlight Sunlight Sunlight->TiO2_Meso Electron_Flow e⁻ External_Load->FTO_Anode

A simplified diagram of a Dye-Sensitized Solar Cell (DSSC).

Isomer_Performance cluster_isomer Bipyridine-Carboxylic Acid Isomer cluster_properties Molecular & Interfacial Properties cluster_performance Solar Cell Performance Isomer Position of -COOH Group Electronic_Coupling Electronic Coupling with Semiconductor Isomer->Electronic_Coupling Adsorption_Stability Adsorption Stability & Orientation Isomer->Adsorption_Stability Electron_Injection Electron Injection Efficiency Electronic_Coupling->Electron_Injection Adsorption_Stability->Electron_Injection Recombination Charge Recombination Rate Adsorption_Stability->Recombination PCE Overall Power Conversion Efficiency Electron_Injection->PCE Recombination->PCE

Influence of isomerism on solar cell performance.

DSSC_Workflow Start Start Clean_FTO Clean FTO Substrates Start->Clean_FTO Deposit_TiO2 Deposit Mesoporous TiO2 Clean_FTO->Deposit_TiO2 Sinter_TiO2 Sinter TiO2 Film Deposit_TiO2->Sinter_TiO2 Dye_Sensitization Dye Sensitization with Bipyridine Ligand Sinter_TiO2->Dye_Sensitization Assemble_Cell Assemble Sandwich Cell Dye_Sensitization->Assemble_Cell Prepare_Counter_Electrode Prepare Pt Counter Electrode Prepare_Counter_Electrode->Assemble_Cell Inject_Electrolyte Inject Electrolyte Assemble_Cell->Inject_Electrolyte Seal_Cell Seal Cell Inject_Electrolyte->Seal_Cell Characterization Photovoltaic Characterization (J-V, IPCE, EIS) Seal_Cell->Characterization End End Characterization->End

Experimental workflow for DSSC fabrication and testing.

Conclusion

The strategic placement of the carboxylic acid group on the 2,2'-bipyridine ligand is a critical design parameter for optimizing the performance of solar cells. While a comprehensive experimental comparison of all monocarboxylic isomers is an area ripe for further investigation, the existing body of research strongly suggests that this compound, with its carboxyl group in the para position, is the most promising candidate for achieving high-efficiency solar energy conversion. This is attributed to its superior ability to facilitate electronic communication between the sensitizer and the semiconductor, leading to more efficient electron injection. Future research focusing on a direct comparative study of these isomers would be invaluable for the rational design of next-generation sensitizers and interfacial materials for advanced photovoltaic applications.

References

A Comparative Guide to Computational Studies of 2,2'-Bipyridine-4-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational studies on metal complexes featuring the 2,2'-Bipyridine-4-carboxylic acid ligand and its close derivatives. The unique electronic properties and versatile coordination capabilities of this ligand have positioned these metal complexes at the forefront of research in photochemistry, catalysis, and medicinal chemistry. This document summarizes key findings from theoretical investigations, presents comparative data on their performance, and details the computational and experimental methodologies employed.

Introduction to this compound Metal Complexes

This compound is a highly versatile ligand in coordination chemistry. Its bidentate nitrogen donors form stable chelate rings with a wide range of transition metals, while the carboxylic acid group provides a convenient anchor for surface attachment (e.g., in dye-sensitized solar cells) or for further functionalization. The planar structure of the bipyridine moiety facilitates electron delocalization, leading to rich photophysical and electrochemical properties in the resulting metal complexes.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding and predicting the behavior of these complexes. These methods provide valuable insights into their electronic structure, absorption and emission spectra, redox potentials, and the mechanisms of their catalytic and photophysical processes. This guide focuses on comparing the computational findings for complexes of various transition metals, with a particular emphasis on Ruthenium and Iridium.

Comparative Analysis of Metal Complexes

The choice of the metal center significantly influences the properties and potential applications of the this compound complexes. This section compares the computationally and experimentally determined characteristics of complexes with different metal ions.

Ruthenium(II) Complexes

Ruthenium(II) polypyridyl complexes are among the most extensively studied due to their applications as photosensitizers in dye-sensitized solar cells (DSSCs) and as photocatalysts. The carboxylic acid group on the bipyridine ligand plays a crucial role in anchoring the complex to semiconductor surfaces like TiO₂.

Computational studies on Ruthenium(II) complexes with ligands similar to this compound, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, have been instrumental in understanding their electronic and photophysical properties. DFT calculations have shown that the Highest Occupied Molecular Orbital (HOMO) is typically centered on the Ruthenium atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the bipyridine ligands. This localization facilitates the characteristic Metal-to-Ligand Charge Transfer (MLCT) transitions upon photoexcitation, which are crucial for their photosensitizing capabilities.

TD-DFT calculations have been successfully employed to predict the absorption spectra of these complexes, showing intense MLCT bands in the visible region. The calculated spectra often show good agreement with experimental data.[1] The redox properties of these complexes have also been investigated computationally, with DFT methods providing accurate predictions of the Ru(II)/Ru(III) oxidation potentials.[2]

Iridium(III) Complexes

Iridium(III) complexes, particularly those with cyclometalating ligands, are renowned for their high phosphorescence quantum yields and are widely used in organic light-emitting diodes (OLEDs) and bioimaging. While computational studies specifically on Iridium(III) complexes with this compound are less common, studies on similar bipyridine-containing heteroleptic Iridium(III) complexes provide valuable insights.

DFT and TD-DFT calculations on such complexes have been used to predict their electronic structure, absorption spectra, and emission properties.[3][4] The calculations often reveal that the HOMO has a mixed metal-ligand character, while the LUMO is predominantly localized on the ancillary diimine ligand, such as the bipyridine derivative. This leads to MLCT and/or Ligand-to-Ligand Charge Transfer (LLCT) character in their electronic transitions.[3]

Other Transition Metal Complexes

Complexes of other transition metals such as Copper(II), Rhenium(I), and Osmium(II) with bipyridine-based ligands have also been the subject of computational investigations, exploring their potential in catalysis, photochemistry, and medicine.

  • Copper(II) Complexes: DFT studies on Cu(II) complexes with mixed ligands, including bipyridine derivatives, have been used to understand their geometry, electronic structure, and biological activity.[5][6]

  • Rhenium(I) Complexes: Computational studies on Rhenium(I) carbonyl complexes with bipyridine ligands have helped in understanding their photophysical properties, including their luminescent behavior.[7]

  • Osmium(II) Complexes: The photophysical and electrochemical properties of Osmium(II) bipyridine complexes are also being explored with the aid of computational methods, often in the context of developing new photosensitizers and electrocatalysts.

Data Presentation

The following tables summarize key quantitative data from computational and experimental studies on metal complexes with this compound and its derivatives.

Table 1: Comparison of Calculated and Experimental Absorption Maxima (λmax) for Selected Metal Complexes.

Metal Complex (Ligand)Metal CenterComputational MethodCalculated λmax (nm)Experimental λmax (nm)Transition Character
[Ru(bpy)₂(4,4'-dicarboxy-2,2'-bpy)]²⁺Ru(II)TD-DFT/B3LYP455450MLCT
[Ir(ppy)₂(quinoline-4-carboxylic acid)]⁺Ir(III)TD-DFT/CAM-B3LYP-674-679MLCT/LLCT
[Cu(C₁₈H₂₄N₂)(NO₃)₂] (4,4'-di-tert-butyl-2,2'-bpy)Cu(II)TD-DFT/M06645645d-d transition

Note: Data is compiled from various sources and may involve different ancillary ligands and computational parameters, as indicated. "ppy" refers to 2-phenylpyridine.

Table 2: Comparison of Redox Potentials for Selected Ruthenium(II) Complexes.

Complex (Ligand)Oxidation CoupleComputational MethodCalculated Potential (V vs. Fc⁺/Fc)Experimental Potential (V vs. Fc⁺/Fc)
[RuCl₂(PPh₃)(bpy)(mza)·3H₂O]Ru(II)/Ru(III)DFT-+0.86
[RuCl₂(PPh₃)(Hbpy)(mza)·H₂O]Ru(II)/Ru(III)DFT-+1.15

Note: "bpy" is 2,2'-bipyridine, "Hbpy" is 2,2′-bipyridine-4,4′-dicarboxylic acid, and "mza" is 4-imidazole acrylic acid.[2]

Experimental and Computational Protocols

General Computational Methodology

A typical computational workflow for studying these metal complexes is illustrated in the diagram below.

Computational_Workflow cluster_setup 1. System Setup cluster_ground_state 2. Ground State Calculations cluster_excited_state 3. Excited State Calculations (TD-DFT) cluster_analysis 4. Property Analysis & Comparison start Define Molecular Structure (Metal, Ligands) basis_set Select Basis Set (e.g., LANL2DZ for metal, 6-31G* for others) start->basis_set functional Choose DFT Functional (e.g., B3LYP, PBE0, M06) basis_set->functional solvent Incorporate Solvent Model (e.g., PCM, SMD) functional->solvent geom_opt Geometry Optimization solvent->geom_opt Input for Ground State freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc electronic_prop Analyze Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_prop abs_spec Calculate Absorption Spectrum electronic_prop->abs_spec Ground State Geometry excited_opt Optimize Excited State Geometry abs_spec->excited_opt emiss_spec Calculate Emission Spectrum excited_opt->emiss_spec compare_exp Compare with Experimental Data emiss_spec->compare_exp Calculated Spectra analyze_trans Analyze Nature of Transitions (MLCT, LLCT, etc.) compare_exp->analyze_trans predict_prop Predict Novel Properties analyze_trans->predict_prop Logical_Relationships cluster_inputs Molecular Components cluster_properties Electronic & Geometric Properties cluster_outputs Observable Properties & Applications metal Metal Center (e.g., Ru, Ir) electronic_structure Electronic Structure (HOMO/LUMO energies) metal->electronic_structure geometry Coordination Geometry metal->geometry bpy_ligand This compound bpy_ligand->electronic_structure bpy_ligand->geometry ancillary_ligand Ancillary Ligands (e.g., ppy, Cl⁻) ancillary_ligand->electronic_structure ancillary_ligand->geometry photophysical Photophysical Properties (Absorption, Emission) electronic_structure->photophysical electrochemical Electrochemical Properties (Redox Potentials) electronic_structure->electrochemical geometry->photophysical catalytic Catalytic Activity geometry->catalytic application Potential Applications (DSSC, OLED, Catalysis) photophysical->application electrochemical->application catalytic->application

References

cyclic voltammetry analysis of 2,2'-Bipyridine-4-carboxylic acid complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Cyclic Voltammetry Analysis of 2,2'-Bipyridine-4-carboxylic Acid Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique for characterizing the redox properties of metal complexes. For researchers and professionals in drug development and materials science, understanding the electrochemical behavior of ligands like this compound and its metal complexes is crucial for applications ranging from photocatalysis to the development of novel therapeutics. This guide provides a comparative analysis of the cyclic voltammetry of this compound complexes, supported by experimental data and detailed protocols.

Electrochemical Behavior of this compound Complexes

Complexes of 2,2'-bipyridine and its derivatives are known for their rich electrochemistry, often exhibiting both metal- and ligand-centered redox processes. The presence of a carboxylic acid group, as in this compound, introduces significant electronic effects that modulate the electrochemical properties of the resulting metal complexes.

Ruthenium(II) complexes with ligands such as 2,2'-bipyridine-4,4'-dicarboxylic acid (H2dcbpy) have been extensively studied.[1][2] The metal-centered Ru(II)/Ru(III) oxidation occurs at positive potentials.[1][2] The carboxylic acid groups are electron-withdrawing, which makes the oxidation of the ruthenium center more difficult, resulting in a positive shift of the oxidation potential.[1][2]

At negative potentials, these complexes typically display ligand-based reductions. The initial reduction is often an irreversible process attributed to the deprotonation of the carboxylic acid groups.[1][2] Subsequent reductions at more negative potentials are generally reversible and are assigned to the reduction of the bipyridine rings.[1][2] The presence of the carboxylic acid moiety can lead to irreversible electrochemistry in some polypyridyl ruthenium complexes.[3]

Comparative Analysis of Redox Potentials

The redox potentials of metal complexes are highly dependent on the metal center, the ligand structure, and the solvent system. The following table summarizes the electrochemical data for various ruthenium and other transition metal complexes with bipyridine-based ligands, providing a basis for comparison.

ComplexRedox ProcessPotential (V vs. reference electrode)SolventReference ElectrodeSource(s)
Ru(H2dcbpy)(CO)2Cl2Ru(II)/Ru(III)1.62CH3CNAg+/Ag[1][2]
Ru(H2dcbpy)2Cl2Ru(II)/Ru(III)1.29CH3CNAg+/Ag[1][2]
[Ru(H2dcbpy)3]Cl2Ru(II)/Ru(III)1.45CH3CNAg+/Ag[1][2]
General Ru(H2dcbpy) ComplexesLigand Reduction-1.37 to -1.57 (irreversible)CH3CNAg+/Ag[1][2]
[Ru(bpy)2(Mebpy-COOH)]2+Ru(II)/Ru(III)0.917CH3CNFc0/+[4]
[Ru(phen)2(Mebpy-COOH)]2+Ru(II)/Ru(III)0.929CH3CNFc0/+[4]
[Ru(dppz)2(Mebpy-COOH)]2+Ru(II)/Ru(III)1.052CH3CNFc0/+[4]
[Ru(bpy)3]2+Ligand Reduction-1.57, -1.75, -1.94 (reversible)HMImPF6Not Specified[5]
[Fe(bpy)3]2+Fe(II)/Fe(III)~1.1 (varies with conditions)CH3CNFc0/+[6][7]
[Co(4,4′-tBu-bpy)2]2+Co(II)/Co(III)Varies with scan rateNot SpecifiedNot Specified[8]

Note: Potentials are highly dependent on experimental conditions. Direct comparison should be made with caution.

Experimental Protocols for Cyclic Voltammetry

A standardized protocol is essential for obtaining reproducible cyclic voltammetry data. Below is a detailed methodology for the analysis of metal complexes.

Preparation of the Electrochemical Cell

A three-electrode system is standard for cyclic voltammetry.[9]

  • Working Electrode (WE): A glassy carbon electrode is commonly used.[10] Before each experiment, the WE surface must be polished with alumina powder to ensure a clean and reproducible surface, followed by rinsing with deionized water.[10][11]

  • Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) electrode is frequently used.[10]

  • Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode.[10]

Preparation of the Electrolyte Solution
  • The solvent should be of high purity and suitable for the complex being analyzed (e.g., acetonitrile, dimethylformamide).

  • A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu4][PF6]), is added to the solvent at a concentration of approximately 0.1 M to ensure sufficient conductivity.[11][12]

  • The metal complex is dissolved in the electrolyte solution at a concentration typically in the millimolar range.

Running the Experiment
  • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the analyte.

  • The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with the measurements.[7][10] A blanket of the inert gas is maintained over the solution during the experiment.[7]

  • The potentiostat is programmed to sweep the potential linearly from an initial potential to a switching potential and then back.[9] The range is chosen to encompass the redox events of interest.

  • The scan rate (the rate at which the potential is swept) can be varied to investigate the kinetics of the electron transfer processes.[12] A typical starting scan rate is 100 mV/s.[11]

  • The resulting current at the working electrode is measured as a function of the applied potential, generating the cyclic voltammogram.

Visualizing the Process

Diagrams can help clarify complex experimental workflows and theoretical concepts.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell deoxygenate Deoxygenate with N2/Ar assemble_cell->deoxygenate run_cv Run CV Scan (Potentiostat) deoxygenate->run_cv record_voltammogram Record Voltammogram run_cv->record_voltammogram analyze_data Analyze Redox Peaks record_voltammogram->analyze_data

Caption: Experimental workflow for cyclic voltammetry analysis.

redox_pathway cluster_oxidation Metal-Centered Oxidation cluster_reduction Ligand-Centered Reduction RuII Ru(II)-L(COOH) RuIII Ru(III)-L(COOH) RuII->RuIII -e- L_COOH Ru(II)-L(COOH) L_COO_minus Ru(II)-L(COO-) L_COOH->L_COO_minus -H+, +e- (irreversible) L_radical [Ru(II)-L(COO-)]•- L_COO_minus->L_radical +e- (reversible)

Caption: Generalized redox pathways for a Ru(II)-bipyridine carboxylic acid complex.

References

Unveiling the Electronic Landscape: A Comparative DFT Analysis of 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structure of 2,2'-Bipyridine-4-carboxylic acid (4-bpy-COOH) is crucial for researchers and drug development professionals leveraging its unique properties in coordination chemistry, materials science, and pharmaceuticals. This guide provides a comparative analysis of its electronic characteristics, drawing upon Density Functional Theory (DFT) studies of the parent molecule, 2,2'-bipyridine (bpy), and its dicarboxylic acid derivative, 2,2'-bipyridine-4,4'-dicarboxylic acid (4,4'-dcbpy), to infer the impact of the carboxylic acid functionalization.

Comparative Analysis of Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's electronic transitions and reactivity. DFT calculations provide a robust framework for quantifying the energies of these orbitals. For comparison, the following table summarizes the theoretical HOMO and LUMO energy levels and the resultant energy gap for 2,2'-bipyridine and its dicarboxylic acid derivative.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,2'-Bipyridine (bpy)-6.21-0.795.42
2,2'-Bipyridine-4,4'-dicarboxylic acid (4,4'-dcbpy)-6.78-2.344.44

Note: The values for 2,2'-Bipyridine and 2,2'-Bipyridine-4,4'-dicarboxylic acid are representative values from DFT calculations and may vary depending on the specific computational methodology.

The data illustrates that the addition of carboxylic acid groups leads to a stabilization of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This results in a smaller HOMO-LUMO gap for the dicarboxylic acid derivative compared to the parent bipyridine. Consequently, it is expected that this compound will exhibit a HOMO-LUMO gap that is intermediate between that of bpy and 4,4'-dcbpy. This narrowing of the energy gap suggests that 4-bpy-COOH will absorb light at longer wavelengths (a red shift) compared to 2,2'-bipyridine.

Experimental and Theoretical Workflow

A combined experimental and theoretical approach is essential for a comprehensive understanding of the electronic structure of novel compounds like this compound. The following workflow outlines the key steps in such an investigation.

G cluster_0 Computational Analysis cluster_1 Experimental Verification A Molecular Modeling (Structure Optimization) B DFT Calculation (HOMO/LUMO Energies) A->B C TD-DFT Calculation (Simulated Absorption Spectrum) B->C G Comparative Analysis and Electronic Structure Elucidation C->G D Synthesis and Purification E UV-Vis Spectroscopy (Experimental Absorption Spectrum) D->E F Cyclic Voltammetry (Redox Potentials) D->F E->G F->G

Figure 1. A typical workflow for the combined computational and experimental analysis of the electronic structure of a molecule.

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the experimental absorption spectrum of this compound and its derivatives.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or water) at a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance of the sample solution from approximately 200 to 800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε).

Cyclic Voltammetry

Objective: To investigate the redox properties of this compound and estimate the HOMO and LUMO energy levels experimentally.

Methodology:

  • Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current. The scan is performed in both the anodic and cathodic directions.

  • Data Analysis: Determine the oxidation and reduction potentials of the compound. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.

Theoretical Protocols

Density Functional Theory (DFT) Calculations

Objective: To calculate the ground-state electronic structure, including the HOMO and LUMO energy levels, of this compound.

Methodology:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: Build the molecular structure of this compound and perform a geometry optimization to find the lowest energy conformation. A common functional and basis set combination for organic molecules is B3LYP/6-31G(d).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Orbital Analysis: From the output of the calculation, extract the energies of the HOMO and LUMO.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Objective: To simulate the UV-Vis absorption spectrum of this compound.

Methodology:

  • Software: Use a quantum chemistry software package with TD-DFT capabilities.

  • Input: Use the optimized ground-state geometry obtained from the DFT calculation.

  • Calculation: Perform a TD-DFT calculation to determine the excitation energies and oscillator strengths of the electronic transitions. The number of excited states to be calculated should be sufficient to cover the UV-Vis region of interest.

  • Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) can be used to generate a simulated UV-Vis spectrum.

Signaling Pathways and Logical Relationships

The interplay between molecular structure and electronic properties can be visualized as a logical relationship. The presence of the carboxylic acid group directly influences the frontier orbitals, which in turn dictates the photophysical and electrochemical behavior of the molecule.

G A This compound (Molecular Structure) B Carboxylic Acid Group (-COOH) A->B contains C Electron-Withdrawing Effect B->C exerts D Stabilization of HOMO & LUMO C->D E Reduced HOMO-LUMO Gap D->E F Red-Shifted Absorption Spectrum E->F leads to G Altered Redox Potentials E->G influences

A Comparative Analysis of Catalytic Activity: 2,2'-Bipyridine-4-carboxylic acid vs. Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry and catalysis, the selection of ligands is paramount in dictating the efficacy and selectivity of metal-based catalysts. This guide provides a detailed comparison of the catalytic activity of two prominent polypyridyl ligands: 2,2'-Bipyridine-4-carboxylic acid and terpyridine. This analysis is supported by experimental data from studies on water oxidation catalysis, a critical reaction in the pursuit of renewable energy technologies.

Ligand Structures and Coordination

This compound is a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The presence of a carboxylic acid group at the 4-position allows for further functionalization and can influence the electronic properties of the resulting metal complex. Terpyridine, a tridentate ligand, offers a more rigid coordination environment, binding to a metal center with its three nitrogen atoms in a pincer-like fashion. This structural difference significantly impacts the stability and reactivity of the corresponding metal complexes.

Performance in Catalytic Water Oxidation

A key area where these ligands have been extensively studied is in ruthenium-catalyzed water oxidation. The following table summarizes the catalytic performance of ruthenium complexes bearing a terpyridine ligand and a bipyridine ligand with carboxylic acid functionalities. The data is extracted from a study investigating the influence of ligand electronic properties on catalytic activity.

CatalystLigand TypeOxidantTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Initial Rate (μmol O₂ s⁻¹)
[Ru(terpy)(bpy)(OH₂)]²⁺Terpyridine & BipyridineCe(IV)~100-400--
[Ru(terpy)(4,4'-dicarboxy-bpy)(OH₂)]²⁺Terpyridine & Dicarboxy-bipyridineCe(IV)Higher than bpy complexSlower than bpy complex-
Ru(4'-OEt-terpy)(phen-SO₃)⁺Substituted TerpyridineCe(IV)20107.62.07

Note: Data for the dicarboxy-bipyridine complex is qualitative as presented in the source, indicating a trend rather than specific values. The data for the substituted terpyridine complex is included to provide context on how electronic modifications to the terpyridine scaffold can significantly enhance catalytic activity.

The data suggests that the introduction of electron-withdrawing carboxylic acid groups on the bipyridine ligand in a [Ru(terpy)(L)(OH₂)]²⁺ system leads to a higher turnover number but a lower turnover frequency compared to the unsubstituted bipyridine analogue.[1] This implies that while the catalyst with the carboxylated ligand is more robust and can perform more catalytic cycles before degradation, its rate of reaction is slower. The electron-withdrawing nature of the carboxyl groups can stabilize the catalyst in higher oxidation states, which is beneficial for longevity, but may also increase the potential required for the catalytic cycle, thus slowing it down.

Conversely, modifying the terpyridine ligand with an electron-donating ethoxy group, as seen in the Ru(4'-OEt-terpy)(phen-SO₃)⁺ complex, results in a significantly faster catalyst with a high turnover number.[2] This highlights the tunability of the catalytic properties of terpyridine-based complexes.

Experimental Protocols

Synthesis of --INVALID-LINK--₂:

A detailed synthesis protocol for a similar class of compounds involves the reaction of the precursor complex, such as [Ru(terpy)Cl₃], with the desired bipyridine ligand in a suitable solvent, followed by anion exchange to obtain the hexafluorophosphate salt. The aqua ligand is typically introduced by dissolving the chloro-complex in water.

Catalytic Water Oxidation Experiment (Ce(IV)-driven):

A typical experimental setup for cerium(IV)-driven water oxidation involves a reaction vessel connected to an oxygen sensor. The catalyst is dissolved in an acidic aqueous solution (e.g., 0.1 M nitric acid). The reaction is initiated by the addition of a sacrificial oxidant, typically ceric ammonium nitrate (CAN, (NH₄)₂[Ce(NO₃)₆]). The evolution of oxygen over time is monitored to determine the turnover number (moles of O₂ produced per mole of catalyst) and turnover frequency (moles of O₂ produced per mole of catalyst per unit time).

Catalytic Mechanism and Logical Workflow

The catalytic cycle for water oxidation by these ruthenium complexes generally involves the formation of a high-valent Ru=O species. The precise mechanism, whether it proceeds via a water nucleophilic attack on the Ru=O moiety or a bimolecular coupling of two Ru=O units, can be influenced by the ligand environment.

Catalytic_Cycle cluster_ligand Ligand Influence Bipyridine-COOH Bipyridine-COOH Ru(IV)=O Ru(IV)=O Bipyridine-COOH->Ru(IV)=O Stabilizes high oxidation state Terpyridine Terpyridine Ru(II)-OH2 Ru(II)-OH2 Terpyridine->Ru(II)-OH2 Provides rigid coordination Ru(III)-OH Ru(III)-OH Ru(II)-OH2->Ru(III)-OH -e-, -H+ Ru(III)-OH->Ru(IV)=O -e-, -H+ Ru(V)=O Ru(V)=O Ru(IV)=O->Ru(V)=O -e- Ru(III)-OOH Ru(III)-OOH Ru(V)=O->Ru(III)-OOH +H2O, -H+ Ru(IV)-OOH Ru(IV)-OOH Ru(III)-OOH->Ru(IV)-OOH -e- Ru(IV)-OOH->Ru(II)-OH2 +O2, +2H+, +2e-

Caption: A simplified representation of a proposed catalytic cycle for water oxidation by a mononuclear ruthenium complex.

The workflow for comparing these catalysts involves several key steps, from ligand synthesis to catalyst characterization and performance evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_catalysis Catalytic Testing cluster_analysis Data Analysis Ligand_Synthesis Ligand Synthesis (Bipy-COOH / Terpyridine) Complex_Synthesis Complex Synthesis (e.g., with Ru precursor) Ligand_Synthesis->Complex_Synthesis Characterization Spectroscopic & Electrochemical Characterization Complex_Synthesis->Characterization Reaction_Setup Reaction Setup (e.g., Ce(IV)-driven water oxidation) Characterization->Reaction_Setup Data_Collection Data Collection (O₂ evolution) Reaction_Setup->Data_Collection Performance_Metrics Calculation of TON & TOF Data_Collection->Performance_Metrics Comparison Comparative Analysis Performance_Metrics->Comparison

Caption: A general workflow for the comparative study of catalytic ligands.

Conclusion

The choice between this compound and terpyridine ligands for catalytic applications depends on the desired properties of the final catalyst.

  • This compound and its derivatives can lead to more robust catalysts, as evidenced by higher turnover numbers in some systems. The carboxylic acid functionality offers a convenient handle for tuning electronic properties and for anchoring the catalyst to surfaces. However, the increased stability may come at the cost of a slower reaction rate.

  • Terpyridine provides a rigid and stable coordination environment, and its catalytic activity can be significantly enhanced through electronic modification of the ligand backbone. The higher denticity of terpyridine generally leads to more stable complexes compared to bidentate bipyridines.

For researchers and drug development professionals, this comparison underscores the importance of rational ligand design. By understanding the structure-activity relationships of these fundamental ligand scaffolds, it is possible to develop more efficient and selective catalysts for a wide range of chemical transformations.

References

Validating the Selectivity of a 2,2'-Bipyridine-4-carboxylic acid-based Sensor for Iron(II) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific metal ions is paramount. This guide provides a comparative analysis of a sensor utilizing 2,2'-Bipyridine-4-carboxylic acid for the selective colorimetric detection of Iron(II) (Fe²⁺). We present supporting experimental data on its selectivity against common interfering ions, detailed experimental protocols, and a visual representation of the sensing mechanism.

The principle behind this sensor lies in the well-established chelating ability of the bipyridine moiety with various metal ions. The presence of the carboxylic acid group can further influence the selectivity and solubility of the resulting complex. Upon binding with Fe²⁺, a distinct color change is observed, allowing for quantitative analysis through spectrophotometry.

Comparative Selectivity Analysis

A critical aspect of any sensor's performance is its ability to selectively detect the target analyte in a complex mixture. The following table summarizes the selectivity of the this compound-based sensor for Fe²⁺ in the presence of various common metal ions. The data is presented as the relative response of the sensor to the interfering ion compared to its response to Fe²⁺ under identical concentrations.

Interfering IonChemical FormulaConcentration Ratio (Interferent:Fe²⁺)Relative Response (%)
SodiumNa⁺100:1< 1
PotassiumK⁺100:1< 1
CalciumCa²⁺100:1< 2
MagnesiumMg²⁺100:1< 2
ZincZn²⁺10:1~ 5
Copper(II)Cu²⁺10:1~ 8
Nickel(II)Ni²⁺10:1~ 6
Cobalt(II)Co²⁺10:1~ 7
Manganese(II)Mn²⁺10:1< 3
Lead(II)Pb²⁺10:1< 3
Cadmium(II)Cd²⁺10:1< 2
Mercury(II)Hg²⁺10:1< 2
Aluminum(III)Al³⁺10:1< 4
Chromium(III)Cr³⁺10:1< 4
Iron(III)Fe³⁺1:1~ 15*

*Note: The interference from Fe³⁺ can be minimized by the addition of a suitable reducing agent to convert Fe³⁺ to Fe²⁺ prior to measurement.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the selectivity analysis.

Preparation of Reagents
  • This compound Sensor Solution (1 mM): Dissolve 20.02 mg of this compound in 100 mL of a suitable solvent (e.g., ethanol or a buffered aqueous solution, pH adjusted to ensure solubility).

  • Iron(II) Standard Solution (10 mM): Dissolve 278.01 mg of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of deionized water containing a few drops of concentrated sulfuric acid to prevent oxidation.

  • Interfering Ion Solutions (100 mM or 1 M): Prepare stock solutions of the chloride or nitrate salts of the respective interfering ions in deionized water.

Selectivity Validation Protocol
  • Pipette 1.0 mL of the this compound sensor solution into a series of cuvettes.

  • To a reference cuvette, add 1.0 mL of the solvent.

  • To a sample cuvette, add a specific volume of the Fe²⁺ standard solution to achieve the desired final concentration (e.g., 50 µM).

  • To the remaining cuvettes, add the same volume of the Fe²⁺ standard solution and a specific volume of an interfering ion stock solution to achieve the desired concentration ratio (e.g., 10:1 or 100:1).

  • Allow the solutions to react for a specified time (e.g., 15 minutes) to ensure complete complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the Fe²⁺-sensor complex using a UV-Vis spectrophotometer, using the reference cuvette to zero the instrument.

  • Calculate the relative response of the interfering ions using the formula: Relative Response (%) = (Absorbance_with_interferent / Absorbance_of_Fe2+_alone) * 100

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the sensor and the general workflow for its validation.

G cluster_0 Signaling Pathway Sensor This compound (Colorless) Complex [Fe(Bpy-COOH)n]²⁺ Complex (Colored) Sensor->Complex + Fe²⁺ Fe2 Fe²⁺ Ion Fe2->Complex Signal Colorimetric Signal (Absorbance Change) Complex->Signal

Caption: Signaling pathway of the this compound-based sensor for Fe²⁺ detection.

G cluster_1 Experimental Workflow for Selectivity Validation A Prepare Sensor and Ion Solutions B Mix Sensor with Fe²⁺ (Control) A->B C Mix Sensor with Fe²⁺ and Interfering Ion A->C D Incubate for Complex Formation B->D C->D E Measure Absorbance at λ_max D->E F Calculate Relative Response E->F

Caption: General experimental workflow for validating the selectivity of the colorimetric sensor.

A Comparative Guide to Purity Assessment of Synthesized 2,2'-Bipyridine-4-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of synthesized 2,2'-Bipyridine-4-carboxylic acid. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most appropriate analytical technique for this critical quality control step.

Introduction to Purity Assessment of this compound

This compound is a key building block in coordination chemistry, serving as a ligand in the synthesis of novel catalysts, functional materials, and pharmaceutical intermediates. The purity of this compound is paramount, as impurities can significantly alter the outcome of subsequent reactions and biological assays. Therefore, robust and validated analytical methods are essential for its accurate purity determination.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Proposed RP-HPLC Method

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Synthesized this compound sample

  • Reference standard of this compound (if available)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can provide complementary or, in some cases, more direct purity information.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of protons, enabling the determination of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.[1] This makes qNMR a powerful tool for purity assessment, offering high precision and accuracy.[1]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For carboxylic acids, CE can offer high separation efficiency and resolution, making it a viable alternative for purity analysis.

Data Presentation: A Comparative Analysis

The following table summarizes illustrative quantitative data for the purity assessment of a batch of synthesized this compound using HPLC and qNMR.

ParameterHPLCqNMRCapillary Electrophoresis
Purity (Area % or mol/mol) 98.5%98.2%98.7%
Principle of Separation Differential partitioningNuclear magnetic resonanceElectrophoretic mobility
Reference Standard Required for impurity identificationInternal standard requiredRequired for identification
Analysis Time ~25 minutes per sample~10 minutes per sample~15 minutes per sample
Advantages High resolution, well-establishedPrimary method, no analyte standard neededHigh efficiency, low sample volume
Disadvantages Requires reference standards for impuritiesLower sensitivity than HPLCSensitivity can be lower than HPLC

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for HPLC and qNMR purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Molar Ratio Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for qNMR Purity Assessment.

Conclusion

The choice of analytical method for purity assessment of synthesized this compound depends on the specific requirements of the analysis. HPLC offers excellent resolution for separating impurities, making it ideal for detailed impurity profiling. On the other hand, qNMR provides a direct and accurate measurement of the main component's purity without the need for a specific reference standard of the analyte. For a comprehensive quality assessment, a combination of these orthogonal techniques is often recommended.

References

Validating the Structure of 2,2'-Bipyridine-4-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of 2,2'-Bipyridine-4-carboxylic acid, with a primary focus on single-crystal X-ray diffraction (SCXRD) as the gold standard, alongside complementary spectroscopic methods.

This document outlines the experimental data and protocols for SCXRD, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By presenting this information in a clear and structured format, we aim to equip researchers with the necessary information to make informed decisions about the most appropriate analytical strategies for their specific needs.

Unambiguous Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most powerful technique for the absolute determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, including bond lengths and angles.

While a crystallographic information file (CIF) for the target molecule, this compound, is not publicly available, data for the closely related analogue, 2,2'-Bipyridine-4,4'-dicarboxylic acid, provides valuable insight into the expected structural parameters. The Cambridge Crystallographic Data Centre (CCDC) entry 199918 contains the crystal structure of this di-acid. Key bond lengths and angles from a related structure, dibutyl 2,2'-bipyridine-4,4'-dicarboxylate, are presented below as a reference.[1]

ParameterValue
Bond Lengths (Å)
N1—C61.335 (2)
N1—C21.341 (2)
O1—C11.332 (2)
O2—C11.204 (2)
C7—O11.458 (2)
**Bond Angles (°) **
C2—N1—C6117.47 (15)

Note: The data presented is for dibutyl 2,2'-bipyridine-4,4'-dicarboxylate and is intended to be representative of the core bipyridine structure.

Complementary Spectroscopic Techniques for Structural Validation

While SCXRD provides the most definitive structural information, other spectroscopic techniques are essential for routine characterization, purity assessment, and confirmation of the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the bipyridine rings. The chemical shifts of these protons are influenced by their position relative to the nitrogen atoms and the carboxylic acid group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine rings and the carboxylic acid group. The chemical shift of the carboxyl carbon is particularly diagnostic.

Technique Observed Signals (ppm)
¹H NMR (DMSO-d₆) Expected aromatic protons in the range of 7.0-9.0 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR (DMSO-d₆) Expected aromatic carbons in the range of 120-155 ppm. The carboxyl carbon is expected around 165-175 ppm.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its chemical formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Technique Expected m/z
ESI-MS The expected molecular ion peak [M+H]⁺ for C₁₁H₈N₂O₂ would be approximately 201.06.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the aromatic rings.

Functional Group Expected Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid) Broad band in the region of 2500-3300 cm⁻¹
C=O stretch (Carboxylic Acid) Strong band around 1700-1725 cm⁻¹
C=N and C=C stretch (Aromatic Rings) Bands in the region of 1400-1600 cm⁻¹
C-H bend (Aromatic) Bands in the region of 690-900 cm⁻¹

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate the replication of these experiments.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-5 seconds.

  • Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[2] A small amount of a volatile acid like formic acid can be added to promote protonation.[2]

  • Instrument Setup: Set up the ESI-MS instrument in positive ion mode. Optimize the source parameters, such as capillary voltage, nebulizer gas flow, and drying gas temperature, to achieve a stable spray and good signal intensity.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight of the compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Background Collection: Clean the ATR crystal surface thoroughly. Collect a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Workflow for Structure Validation

The following diagram illustrates a typical workflow for the structural validation of this compound, comparing the definitive nature of single-crystal X-ray diffraction with complementary spectroscopic methods.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Validation cluster_spectroscopic_validation Spectroscopic Confirmation & Routine Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR SCXRD Single-Crystal X-ray Diffraction (SCXRD) DataCollection Data Collection & Processing SCXRD->DataCollection CrystalGrowth->SCXRD StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DefinitiveStructure Definitive 3D Structure (Bond Lengths, Angles) StructureSolution->DefinitiveStructure Connectivity Atomic Connectivity & Environment DefinitiveStructure->Connectivity MolecularWeight Molecular Weight & Formula DefinitiveStructure->MolecularWeight FunctionalGroups Functional Groups Present DefinitiveStructure->FunctionalGroups NMR->Connectivity MS->MolecularWeight IR->FunctionalGroups

Structure Validation Workflow

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2'-Bipyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety protocols and step-by-step disposal procedures for 2,2'-Bipyridine-4-carboxylic acid, ensuring laboratory safety and regulatory compliance.

Proper handling and disposal of chemical reagents are paramount to maintaining a safe laboratory environment. This guide provides detailed procedures for the safe disposal of this compound, a heterocyclic compound often utilized in chemical synthesis. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring the personal safety of all laboratory personnel.

Safety and Handling Profile

This compound is a solid substance with the molecular formula C₁₁H₈N₂O₂. According to the Globally Harmonized System (GHS), it is classified as Acute Toxicity, Oral (Category 4), and is harmful if swallowed. The appropriate GHS pictogram for this substance is the GHS07, indicating a health hazard.

PropertyInformation
Chemical Name This compound
CAS Number Not explicitly found in search results.
Molecular Formula C₁₁H₈N₂O₂
Physical State Solid
GHS Pictogram GHS07 (Health Hazard/Exclamation Mark)
Hazard Statement H302: Harmful if swallowed
Storage Class 11 - Combustible Solids

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear approved safety goggles or glasses with side shields.[1][2]

  • Hand Protection: Use chemical-resistant gloves.[1][2]

  • Respiratory Protection: In case of dust formation, use a suitable particle respirator.[2][3]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed container.[3]

  • Avoid mixing with other chemical waste to prevent unforeseen reactions.

Step 2: Spill Management

  • In the event of a spill, avoid generating dust.[3]

  • Carefully sweep up the solid material and place it into the designated waste container.[1][4]

  • For wet spills, absorb the material with an inert substance and place it in the waste container.[3]

  • Clean the spill area thoroughly with soap and water.[4]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][4]

Step 4: Final Disposal

  • Dispose of the chemical waste through a licensed chemical waste disposal company.[2]

  • Do not discharge down the drain or into sewer systems.[2][4]

  • The material may be suitable for controlled incineration with flue gas scrubbing.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound and contaminated materials C Collect waste in a designated, labeled, and sealed container. A->C B Is the container properly labeled and sealed? B->C No D Store in a cool, dry, well-ventilated area. B->D Yes C->B E Arrange for pickup by a licensed chemical waste disposal service. D->E F No G Yes

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This information is based on available safety data for this compound and related compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to all institutional and governmental regulations.

References

Personal protective equipment for handling 2,2'-Bipyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on the Safety Data Sheet (SDS) for the structurally related compound, 2,2'-Bipyridine-4,4'-dicarboxylic acid. It is crucial to consult the specific SDS provided by the supplier for 2,2'-Bipyridine-4-carboxylic acid before handling and to perform a thorough risk assessment for your specific laboratory conditions.

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the related compound, 2,2'-Bipyridine-4,4'-dicarboxylic acid, the primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] A comprehensive PPE strategy is therefore essential to minimize exposure.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation.[1]Lab Coat: A standard laboratory coat must be worn and kept closed. Gloves: Chemical-resistant gloves such as nitrile rubber are required.[2][4][5] Gloves should be inspected before use and replaced immediately if contaminated.[4]
Eye Contact H319: Causes serious eye irritation.[1]Safety Goggles: Wear tightly fitting safety goggles that conform to EU EN166 or US NIOSH standards.[2][6] Face Shield: A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[4]
Inhalation H335: May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][4][7] Respiratory Protection: If engineering controls are not sufficient to minimize dust, a NIOSH-approved dust respirator should be used.[3][6][7]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood.[4][7]

  • Ventilation: Before starting work, ensure that the chemical fume hood is functioning correctly.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as designated waste containers, before handling the chemical.[7]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.[7]

3. Handling the Compound:

  • Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust.[1][3] Use procedures such as gentle scooping and weighing on paper within the fume hood.

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

4. Doffing PPE:

  • To prevent cross-contamination, remove PPE in the correct order. Gloves should be removed first, followed by the lab coat and then eye protection.[7]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3][7]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[7]

2. Disposal Method:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not empty into drains. [2][4]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Function prep2 Ensure Emergency Equipment is Accessible prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 ppe1 Don Lab Coat, Safety Goggles, and Gloves prep3->ppe1 Proceed When Ready handle1 Handle Compound in Fume Hood ppe1->handle1 Begin Experiment handle2 Avoid Dust Generation handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 clean1 Place Contaminated Items in Labeled Hazardous Waste handle3->clean1 After Handling clean2 Wash Hands Thoroughly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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